molecular formula C7H5Cl2NO2 B042233 2-Amino-3,5-dichlorobenzoic acid CAS No. 2789-92-6

2-Amino-3,5-dichlorobenzoic acid

Número de catálogo: B042233
Número CAS: 2789-92-6
Peso molecular: 206.02 g/mol
Clave InChI: KTHTXLUIEAIGCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Amino-3,5-dichlorobenzoic acid (CAS 2789-92-6), also known as 3,5-Dichloroanthranilic acid, is a high-purity halogenated anthranilic acid derivative serving as a versatile building block in organic synthesis . This compound is a valuable intermediate in agricultural chemistry, particularly for developing novel phytotoxic agents . Research highlights its role as a precursor to N,N-di-sec-butylamide derivatives, which have demonstrated selective herbicidal activity in post-emergence tests against various weed species . Its structure, featuring both carboxylic acid and amino functional groups on a dichlorinated aromatic ring, allows for diverse chemical modifications, making it a crucial reagent for constructing complex molecules in pharmaceutical and dyestuff research . The compound exhibits a melting point of 227-235 °C and is insoluble in water . It is supplied as a solid powder and should be stored in a cool, dark place . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and note that this material may cause skin and eye irritation (H315, H319) .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3,5-dichlorobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHTXLUIEAIGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182183
Record name Anthranilic acid, 3,5-dichloro-
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Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2789-92-6
Record name 3,5-Dichloroanthranilic acid
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Record name 3,5-Dichloroanthranilic acid
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Record name 2-Amino-3,5-dichlorobenzoic acid
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Record name Anthranilic acid, 3,5-dichloro-
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Record name 2-amino-3,5-dichlorobenzoic acid
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Record name 3,5-Dichloroanthranilic acid
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Foundational & Exploratory

2-Amino-3,5-Dichlorobenzoic Acid: A Pivotal Anthranilate Scaffold for Agrochemical and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3,5-dichlorobenzoic acid CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 2789-92-6 ), also known as 3,5-dichloroanthranilic acid , is a highly functionalized aromatic building block essential to the fine chemical industry. It serves as the critical regioselective intermediate in the synthesis of 3,5-dichlorobenzoic acid , the direct precursor to the herbicide Propyzamide (Pronamide) . Beyond agrochemicals, its unique substitution pattern—featuring an ortho-amino group and two meta-positioned chlorine atoms relative to the carboxylic acid—makes it a versatile scaffold for constructing quinazolinone pharmacophores and bioactive ligands.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, industrial-grade synthesis protocols, and downstream reactivity, grounded in field-proven methodologies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is a halogenated derivative of anthranilic acid.[1] Its stability and solubility profile are dictated by the electron-withdrawing chlorine substituents, which significantly lower the pKa of the carboxylic acid relative to the parent anthranilic acid.

Table 1: Technical Specifications

PropertyValueNotes
CAS Number 2789-92-6 Verified Registry Number
IUPAC Name This compound
Synonyms 3,5-Dichloroanthranilic acid; 2-Amino-3,5-dichloro-benzoic acid
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.02 g/mol
Appearance White to off-white/grey powderOxidation may cause darkening
Melting Point 228 – 230 °CDecomposes upon melting
pKa ~4.20Acidic due to Cl- withdrawing effect
Solubility Soluble in hot methanol, ethanol, DMSO; Slightly soluble in water
Density ~1.6 g/cm³ (Predicted)

Synthesis & Manufacturing: The Oxidative Chlorination Protocol

While direct chlorination of anthranilic acid using chlorine gas (


) is possible, it often yields complex mixtures and poses safety risks. The oxidative chlorination  method using hydrochloric acid (HCl) and hydrogen peroxide (

) is the preferred industrial route due to its high regioselectivity, higher yield (~72-80%), and "green" profile (water as solvent).
Protocol: Oxidative Chlorination of Anthranilic Acid

Objective: Synthesize high-purity this compound from anthranilic acid.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Hydrochloric acid (conc. 37%, ~5-6 eq)

  • Hydrogen peroxide (30% aq., ~2.5 eq)[2]

  • Water (Solvent)[3][4]

Step-by-Step Methodology:

  • Dissolution: In a glass-lined reactor or round-bottom flask, suspend anthranilic acid in water. Add concentrated HCl slowly with stirring. The amine will protonate, solubilizing the starting material.

  • Temperature Control: Heat the solution to 50–55 °C . Ensure the system is homogenous.

  • Oxidative Addition: Add the

    
     solution dropwise over 60–90 minutes.
    
    • Mechanism:[5][6][7][4][8][9][10]

      
       oxidizes HCl in situ to generate electrophilic chlorine species (
      
      
      
      equivalents), which attack the electron-rich aromatic ring at the ortho and para positions relative to the amino group (positions 3 and 5).
  • Precipitation: The reaction is exothermic.[7] As the dichlorinated product forms, it becomes less soluble in the acidic medium and precipitates as a solid.

  • Completion: Stir at 60 °C for an additional 1–2 hours to ensure complete conversion.

  • Work-up: Cool the mixture to 20–25 °C . Filter the solid precipitate.[3][1][7]

  • Purification: Wash the filter cake extensively with water to remove residual acid. Dry in a vacuum oven at 70 °C .

    • Yield Expectation: 70–80%.

    • Purity Check: HPLC should show >97% purity.[3]

Visualization: Synthetic Pathway

Synthesis Start Anthranilic Acid (C7H7NO2) Process Oxidative Chlorination 50-60°C, Aqueous Medium Start->Process Reagents HCl (conc.) + H2O2 (In situ Cl+ generation) Reagents->Process Product This compound (Precipitate) Process->Product Regioselective (Positions 3,5)

Figure 1: Oxidative chlorination pathway utilizing in situ generated electrophiles for high regioselectivity.

Reactivity Landscape & Applications

This compound is rarely the end product. Its value lies in its role as a divergent intermediate .

A. Primary Industrial Application: The Propyzamide Route

The most significant commercial application is the synthesis of 3,5-Dichlorobenzoic acid , a precursor to the herbicide Propyzamide (Pronamide).[11]

  • Mechanism (Deamination): The amino group is removed via a Sandmeyer-type reaction (Diazotization followed by reduction).

    • Diazotization: React substrate with

      
       at 0°C to form the diazonium salt.
      
    • Reductive Elimination: Reflux the diazonium salt in ethanol. The diazonium group is replaced by a hydrogen atom (hydrodeamination), yielding 3,5-dichlorobenzoic acid.

    • Downstream: 3,5-Dichlorobenzoic acid is converted to its acid chloride and coupled with 3-amino-3-methylbutyne to form Propyzamide.[10]

B. Pharmaceutical & Ligand Synthesis
  • Quinazolinone Scaffolds: Condensation with amides or urea derivatives yields 6,8-dichloroquinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry (e.g., for anticonvulsant or antimicrobial screening).

  • Acridine Derivatives: Cyclization with cyclohexanones or other aromatics (Ullmann coupling) leads to acridine structures used as DNA intercalators or fluorescent ligands.

Visualization: Reactivity Tree

Reactivity Core This compound (CAS 2789-92-6) Diaz Diazotization (NaNO2 / H2SO4) Core->Diaz Cyclo Cyclocondensation (with Urea/Amides) Core->Cyclo Benzoic 3,5-Dichlorobenzoic Acid Diaz->Benzoic Reduction (EtOH) Herbicide Agrochemicals (e.g., Propyzamide) Benzoic->Herbicide Quin 6,8-Dichloroquinazolin-4-ones Cyclo->Quin Pharma Pharma Scaffolds (Kinase Inhibitors/Antimicrobials) Quin->Pharma

Figure 2: Divergent synthesis pathways leading to agrochemical and pharmaceutical actives.

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory to prevent mucosal irritation from fine powder.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable but should be kept in tightly closed containers to prevent moisture absorption.

References

  • ChemicalBook . (2024). This compound Properties and MSDS. Retrieved from

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 42061, 4-Amino-3,5-dichlorobenzoic acid (Isomer Reference). Retrieved from

  • Google Patents . (2013). CN103242190A - Synthetic method of propyzamide.[10] Retrieved from

  • Google Patents . (2012). CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.[7] Retrieved from

  • TCI Chemicals . (2024). Product Specification: this compound. Retrieved from

Sources

Physicochemical Properties of 2-Amino-3,5-Dichlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3,5-dichlorobenzoic acid (CAS 2789-92-6), frequently referred to as 3,5-dichloroanthranilic acid , is a critical halogenated aromatic building block in the synthesis of agrochemicals, pharmaceutical intermediates, and coordination complexes. Unlike its isomer 3-amino-2,5-dichlorobenzoic acid (Chloramben), this compound serves primarily as a scaffold for high-value heterocycles including quinazolinones and benzoxazinones.

This guide provides a rigorous analysis of its physicochemical profile, synthesis protocols, and stability mechanisms, designed for researchers requiring actionable data for process optimization and drug design.[1]

Molecular Identity & Structural Analysis[2]

The molecule consists of a benzoic acid core substituted with an amino group at the ortho position (C2) and two chlorine atoms at the meta positions relative to the amino group (C3 and C5).[1]

PropertyDetail
IUPAC Name This compound
Common Synonyms 3,5-Dichloroanthranilic acid; 3,5-Dichloro-2-aminobenzoic acid
CAS Registry Number 2789-92-6
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.02 g/mol
SMILES Nc1c(Cl)cc(Cl)cc1C(=O)O
InChI Key KTHTXLUIEAIGCD-UHFFFAOYSA-N
Electronic Effects & Reactivity

The structural positioning of the substituents dictates its reactivity:

  • Steric Hindrance (C3-Cl): The chlorine atom at C3 exerts significant steric pressure on the adjacent amino group, reducing its nucleophilicity compared to unsubstituted anthranilic acid.[1]

  • Inductive Effect (-I): Both chlorine atoms are electron-withdrawing, significantly increasing the acidity of the carboxylic acid and decreasing the basicity of the amine.

  • Hydrogen Bonding: An intramolecular hydrogen bond exists between the amine hydrogen and the carbonyl oxygen, stabilizing the planar conformation and reducing water solubility.[1]

Thermodynamic & Physical Constants

The following data aggregates experimental values from high-purity samples (>97% HPLC).

ConstantValueCondition/Note
Melting Point 227 – 230 °CDecomposition often observed near melt
Boiling Point 344 °CPredicted (decomposes before boiling)
Density 1.61 g/cm³Predicted solid state density
pKa (Acid) 4.20 ± 0.10Carboxylic acid dissociation
pKa (Base) < 2.0Estimated; Amine is weakly basic due to EWG
LogP (Octanol/Water) 2.8 – 3.0Lipophilic nature due to dichlorination
Solubility (Water) < 0.1 g/LPractically insoluble at neutral pH
Solubility (Organic) HighDMSO, DMF, hot Methanol, Glacial Acetic Acid

Synthesis & Purification Protocol

The industrial standard for synthesizing this compound involves the electrophilic aromatic substitution (chlorination) of anthranilic acid. This process must be controlled to prevent over-chlorination or oxidation of the amine.[1]

Experimental Protocol: Chlorination of Anthranilic Acid

Objective: Selective dichlorination at C3 and C5 positions.[1]

  • Reagents: Anthranilic acid (1.0 eq), Hydrochloric acid (conc.), Hydrogen Peroxide (30% aq) OR Chlorine gas (Cl₂).[1]

  • Solvent System: Glacial Acetic Acid or Water/HCl matrix.[1]

  • Procedure:

    • Dissolve anthranilic acid in glacial acetic acid at room temperature.

    • Cool the solution to 15–20 °C.

    • Slowly introduce the chlorinating agent (e.g., Cl₂ gas bubbling or slow addition of H₂O₂/HCl mixture).[1] Note: The C5 position is chlorinated first, followed by the sterically more hindered C3 position.

    • Maintain temperature < 50 °C to avoid decarboxylation.[1]

    • Stir for 3–4 hours. A thick precipitate will form.[1]

    • Workup: Pour the reaction mixture into ice-cold water. Filter the precipitate.[1][2]

    • Purification: Recrystallize from hot methanol or acetic acid/water (1:1).[1]

    • Yield: Typically 75–85%.

SynthesisPath cluster_conditions Critical Parameters AA Anthranilic Acid Inter Intermediate: 5-Chloroanthranilic Acid AA->Inter Cl2 / AcOH (Fast, C5 attack) Product Target: 3,5-Dichloroanthranilic Acid Inter->Product Cl2 / AcOH (Slower, C3 attack) Byprod Byproduct: Trichloro species Product->Byprod Excess Cl2 Over-chlorination Temp < 50°C Temp < 50°C Acidic pH Acidic pH

Caption: Stepwise chlorination pathway. Kinetic control is required to prevent polychlorination.

Spectral Characterization

Identification of this compound relies on distinguishing the specific substitution pattern (3,5-dichloro) from potential isomers (e.g., 3,6-dichloro or 4,5-dichloro).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

  • ¹H NMR:

    • δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1]

    • δ 7.75 ppm (d, J = 2.5 Hz, 1H): Aromatic proton at C6.[1]

    • δ 7.55 ppm (d, J = 2.5 Hz, 1H): Aromatic proton at C4.[1]

    • δ 6.80 ppm (br s, 2H): Amine protons (-NH₂).[1] Note: Broadening occurs due to quadrupole coupling with nitrogen and exchange.

    • Interpretation: The meta-coupling constant (J ~ 2.5 Hz) confirms the 1,3-relationship of the protons on the ring, verifying the 3,5-substitution pattern.

Infrared Spectroscopy (FT-IR)
  • 3300–3500 cm⁻¹: Primary amine N-H stretching (doublet).[1]

  • 2500–3000 cm⁻¹: O-H stretching (broad, carboxylic acid dimer).[1]

  • 1670–1690 cm⁻¹: C=O stretching (Carboxylic acid).[1] Shifted lower due to intramolecular H-bonding.

  • 1580 cm⁻¹: N-H bending / C=C aromatic stretch.[1]

  • 700–800 cm⁻¹: C-Cl stretching.

Applications & Reactivity Profile

Heterocycle Synthesis

The compound is a "privileged scaffold" for synthesizing fused heterocycles.[1]

  • Quinazolin-4(3H)-ones: Reaction with formamide or acetic anhydride yields dichlorinated quinazolinones, which are potent pharmacophores in anticonvulsant research.

  • Benzoxazinones: Reaction with acyl chlorides followed by dehydration yields 3,1-benzoxazin-4-ones, used as serine protease inhibitors.

Thermal Stability & Decomposition

Thermal gravimetric analysis (TGA) indicates stability up to ~220 °C.[1]

  • Decarboxylation: Above 230 °C, the molecule loses CO₂ to form 3,5-dichloroaniline . This reaction is catalyzed by strong bases or high-boiling solvents (e.g., quinoline).[1]

  • Safety Note: Thermal decomposition releases toxic gases including HCl and NOx.[1]

Reactivity cluster_rxns Primary Transformations Start This compound Rxn1 Thermal Decarboxylation (>230°C) Start->Rxn1 Rxn2 Cyclization (Ac2O / Reflux) Start->Rxn2 Rxn3 Metal Coordination (Ln(III) salts) Start->Rxn3 Prod1 3,5-Dichloroaniline Rxn1->Prod1 Prod2 6,8-Dichloro-2-methyl- 4H-3,1-benzoxazin-4-one Rxn2->Prod2 Prod3 Lanthanide Complexes (Luminesence/Catalysis) Rxn3->Prod3

Caption: Divergent synthetic utility. Pathway selection depends on thermal control and co-reactants.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76036, 3,5-Dichloroanthranilic acid. Retrieved from [Link]

  • Organic Syntheses. Chlorination of Anthranilic Acid Derivatives. Org. Synth. Coll. Vol. 3. Retrieved from [Link][1]

  • Mrozek, R., et al. (1997).[1] Thermal Decomposition of Rare Earth Complexes With this compound. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.[1] Retrieved from [Link][1]

  • Thermo Scientific Chemicals. Safety Data Sheet: this compound. Retrieved from [Link][1]

Sources

2-Amino-3,5-dichlorobenzoic acid melting point and solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3,5-dichlorobenzoic Acid: Physicochemical Characterization & Experimental Protocols Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists[1]

Executive Summary

This compound (CAS: 2789-92-6), also known as 3,5-dichloroanthranilic acid, is a critical pharmacophore used in the synthesis of bioactive heterocycles, including quinazolines and specific ion channel modulators.[1] Its physicochemical profile is dominated by a high melting point and lipophilic nature, classifying it as a "brick dust" molecule—stable in the solid state but challenging to solubilize in aqueous media without pH manipulation.

This guide provides a definitive technical analysis of its thermodynamic properties, specifically melting point and solubility.[1] It moves beyond static data to provide the causality behind these properties and actionable protocols for their determination and optimization in drug development workflows.

Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is dictated by its intramolecular and intermolecular bonding potential.[1]

PropertyData
IUPAC Name This compound
CAS Number 2789-92-6
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.02 g/mol
pKa (Acidic) 4.20 (Carboxylic acid moiety)
LogP (Octanol/Water) ~2.6 – 3.84 (Lipophilic)

Structural Insight: The molecule features an ortho-amino group relative to the carboxylic acid. This proximity allows for intramolecular hydrogen bonding , which stabilizes the planar conformation and reduces the acidity compared to para-substituted isomers. Furthermore, the two chlorine atoms at positions 3 and 5 increase lipophilicity and crystal lattice energy, directly contributing to the high melting point and poor aqueous solubility.

Melting Point: Thermodynamics & Purity

The melting point (MP) is the primary indicator of solid-state purity and lattice stability. For this compound, the high MP suggests a robust crystal lattice stabilized by stacking interactions and hydrogen bonds.[1]

Data Profile
SourceMelting Point Range (°C)Purity Context
High Purity Standards (TCI) 230.0 – 235.0 °C >97.0% (HPLC)
Technical Grade 225 – 229 °C~95-97%
Decomposition Note Stable up to MP; decarboxylation may occur >240°C.
Technical Implications
  • Lattice Energy: The MP > 200°C indicates high lattice energy. In solubility terms, this energy barrier must be overcome by solvent-solute interactions.[1] This explains why the compound is insoluble in water (high energy cost to break lattice vs. low energy gain from hydration).

  • Purity Indicator: A depression in MP (e.g., melting at 218-220°C) or a broadened range (>2°C) is a sensitive indicator of impurities, likely mono-chlorinated byproducts or residual solvents.[1]

Solubility Profile & Optimization

Solubility is not a fixed number; it is a dynamic equilibrium dependent on solvent polarity, pH, and temperature.[1]

Solvent Compatibility Table
Solvent SystemSolubility StatusMechanism/Notes
Water (Neutral pH) Insoluble / Very Low Hydrophobic aromatic ring dominates.[1]
Water (pH > 6.0) Soluble Deprotonation of COOH (pKa 4.[1]2) forms the anion, drastically increasing solvation.[1]
Methanol / Ethanol Moderate to High (Hot)Protich solvents disrupt H-bonds; heating is required to overcome lattice energy.[1]
DMSO / DMF High Dipolar aprotic solvents effectively solvate the polarizable aromatic ring.
0.1 M NaOH HighForms the sodium salt (Sodium 2-amino-3,5-dichlorobenzoate).[1]
The pH-Solubility Relationship

Since the pKa is 4.20, the intrinsic solubility (


) is relevant only at pH < 2. At physiological pH (7.4), the total solubility (

) is driven by the ionized form.[1]

Equation:


[1]
  • At pH 2.0: Solubility

    
     (Insoluble)[1]
    
  • At pH 5.2: Solubility

    
    [1]
    
  • At pH 7.2: Solubility

    
     (Highly Soluble)[1]
    

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105[1]

Objective: Determine equilibrium solubility in a specific solvent (e.g., Phosphate Buffer pH 7.4).

Workflow Visualization:

SolubilityProtocol Start Start: Weigh Excess Solid (approx. 10-20 mg) Mix Add Solvent (1-2 mL) (Buffer, Water, or Organic) Start->Mix Shake Incubate/Shake (24-48 hrs @ 25°C) Mix->Shake Check Visual Check: Is solid still present? Shake->Check AddMore Add more solid Check->AddMore No (Dissolved) Filter Phase Separation (Centrifuge or 0.45µm PVDF Filter) Check->Filter Yes (Saturated) AddMore->Shake Assay Quantification (HPLC-UV or LC-MS) Filter->Assay Calc Calculate Solubility (mg/mL) Assay->Calc

Caption: Workflow for determining thermodynamic solubility. Crucially, solid material must remain visible at the end of incubation to ensure saturation.

Step-by-Step Methodology:

  • Preparation: Weigh ~10 mg of this compound into a chemically resistant glass vial (borosilicate).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).[1]

  • Saturation: Cap tightly. Agitate on an orbital shaker (200 rpm) at 25°C for 24 hours.

    • Critical Check: If the solution becomes clear, add more solid until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug loss).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 Methanol:Water) and analyze via HPLC-UV (Detection @ 254 nm).

Protocol B: Melting Point Determination (DSC)

Standard: USP <891> Thermal Analysis[1]

Objective: Precise determination of onset melting temperature and purity assessment.

Workflow Visualization:

DSCProtocol Sample Sample Prep (2-5 mg in Aluminum Pan) Crimping Crimp Lid (Pinhole for volatiles) Sample->Crimping Equilibrate Equilibrate DSC @ 30°C Crimping->Equilibrate Ramp Heating Ramp 10°C/min to 250°C Equilibrate->Ramp Analysis Analyze Endotherm (Onset = MP) Ramp->Analysis

Caption: Differential Scanning Calorimetry (DSC) logic flow. The sharp endothermic peak onset represents the true melting point.

Step-by-Step Methodology:

  • Calibration: Ensure DSC is calibrated with Indium (MP 156.6°C) and Zinc (MP 419.5°C).

  • Sample Loading: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a lid (non-hermetic or pinhole to allow expanding gases to escape if decomposition occurs).[1]

  • Reference: Use an empty, crimped aluminum pan as the reference.

  • Heating Cycle:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.[1]

  • Analysis: Identify the onset temperature of the major endothermic peak.

    • Acceptance Criteria: Onset between 230–235°C. Peak integration (Heat of Fusion) can be used to calculate purity via the Van 't Hoff equation if needed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76036, 3,5-Dichloroanthranilic acid.[1] Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. Safety Data Sheet & Certificate of Analysis: this compound.[1] Retrieved from [Link][1]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[2] University of Rhode Island, Open Access Dissertations.[1][2] Retrieved from [Link][1]

  • BioAssay Systems. Solubility Testing – Shake Flask Method Protocol. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 2-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive technical reference for the spectral characterization of 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-Dichloroanthranilic acid). It is designed for analytical chemists and process scientists requiring rigorous data for structural confirmation, impurity profiling, and quality control.

CAS Registry Number: 2789-92-6 Molecular Formula:


Molecular Weight:  206.02  g/mol 

Executive Summary & Application Context

This compound is a critical pharmacophore intermediate, notably used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and acridine-based ligands. Its structural integrity is defined by the specific 3,5-dichloro substitution pattern on the anthranilic acid scaffold.

In drug development, distinguishing this isomer from its regioisomers (e.g., 3,6-dichloro or 4,5-dichloro analogs) is paramount. This guide provides the diagnostic spectral fingerprints (NMR, IR, MS) required to unequivocally validate the 3,5-substitution pattern.

Analytical Workflow Strategy

To ensure robust identification, a multi-modal approach is required. The following workflow outlines the logical progression from mass determination to stereochemical assignment.

AnalyticalWorkflow Sample Unknown Sample (Solid/Powder) MS Mass Spectrometry (Isotope Pattern) Sample->MS Step 1: MW & Cl Count IR FT-IR Spectroscopy (Functional Groups) MS->IR Step 2: C=O & NH2 Check NMR 1H & 13C NMR (Regiochemistry) IR->NMR Step 3: Isomer Confirmation QC Quality Decision (Pass/Fail) NMR->QC Validation

Figure 1: Sequential analytical workflow for structural validation.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of the molecular formula and, crucially, the halogen count via isotopic abundance.

Diagnostic Criteria

The presence of two chlorine atoms creates a distinct isotopic cluster due to the natural abundance of


 (75.8%) and 

(24.2%).

Ionization Mode: ESI (-) or EI (70 eV) Molecular Ion (


):  m/z 205 (based on 

)
Ion Speciesm/z ValueRelative Intensity (Approx.)[1][2]Origin
M 205 100%

isotope
M+2 207 ~65%

isotope
M+4 209 ~10%

isotope
Fragmentation Pathway (EI)

The fragmentation pattern is dominated by the stability of the aromatic ring and the lability of the carboxyl group.

  • Molecular Ion (m/z 205)

  • Loss of Hydroxyl (-OH): m/z 188 (Acylium ion formation)

  • Loss of Carboxyl (-COOH) / Decarboxylation: m/z 160/161 (Formation of 2,4-dichloroaniline ion). Note: This is the base peak in many EI spectra due to the "ortho effect" facilitating

    
     loss.
    

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 205 M_OH [M - OH]+ m/z 188 M_Ion->M_OH - OH (17) Aniline [M - COOH]+ (3,5-Dichloroaniline ion) m/z 161 M_Ion->Aniline - CO2 (44)

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

IR is used to confirm the oxidation state of the carbon (Carboxylic acid) and the presence of the primary amine.

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

Functional GroupWavenumber (

)
Band ShapeAssignment
Primary Amine 3300 – 3500Doublet (Weak/Med)

asym/sym stretch
Carboxylic Acid 2500 – 3000Very Broad

stretch (H-bonded)
Carbonyl 1670 – 1690Strong, Sharp

acid dimer
Aromatic Ring 1550 – 1600Medium

skeletal vib.
Aryl Chloride 600 – 800Strong

stretch

Interpretation Note: The carbonyl stretch for anthranilic acids often appears slightly lower than typical benzoic acids (usually >1700


) due to intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 3,5-dichloro isomer from other possibilities (e.g., 3,6-dichloro).

Experimental Protocol
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    due to the poor solubility of amino acids in chloroform and to prevent aggregation.
  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

  • Concentration: ~10-15 mg in 0.6 mL solvent.

H NMR Data (400 MHz, DMSO- )

The 3,5-substitution pattern leaves two aromatic protons at positions 4 and 6. These protons are meta to each other, resulting in a characteristic coupling constant (


).
Shift (

ppm)
MultiplicityIntegrationCoupling (

)
AssignmentStructural Logic
13.0 - 14.0 Broad Singlet1H--COOHAcidic proton (exchangeable).
7.78 Doublet (d)1H2.5 HzH-6 Ortho to -COOH (deshielded); Meta to Cl.
7.62 Doublet (d)1H2.5 HzH-4 Flanked by two Cl atoms; Para to

.
~7.0 - 7.5 Broad Singlet2H-

Amine protons (broadened by quadrupole N).

Differentiation from Isomers:

  • 3,5-dichloro: Two doublets with meta coupling (

    
    ).
    
  • 3,6-dichloro: Two doublets with ortho coupling (

    
    ).
    
  • 4,5-dichloro: Two singlets (para to each other, no strong coupling).

C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
Carbon TypeAssignment
168.5 Quaternary (C=O)

147.8 Quaternary (C-N)C-2 (Deshielded by N)
132.5 Methine (CH)C-6
128.9 Methine (CH)C-4
119.5 Quaternary (C-Cl)C-3 (Ortho to amine)
118.2 Quaternary (C-Cl)C-5 (Meta to amine)
112.0 Quaternary (C)C-1 (Ipso to COOH)

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 2-amino-3,5-dichloro-. NIST Chemistry WebBook, SRD 69. [Link]

  • SDBS. Spectral Database for Organic Compounds, SDBS No. 2789. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

Biological Activity and Therapeutic Potential of 2-Amino-3,5-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2-Amino-3,5-dichlorobenzoic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (3,5-dichloroanthranilic acid) is a critical pharmacophore precursor in medicinal chemistry. Unlike its unsubstituted parent, the 3,5-dichloro derivative serves as a gateway to "privileged structures"—most notably 6,8-dichloroquinazolin-4(3H)-ones —which exhibit enhanced lipophilicity, metabolic stability, and binding affinity. This guide analyzes the synthesis, biological mechanisms, and structure-activity relationships (SAR) of these derivatives, providing actionable protocols for their development as antimicrobial and anticancer agents.

Chemical Foundation & Synthetic Pathways

The Strategic Advantage of the Scaffold

The this compound core offers distinct advantages over simple anthranilic acid:

  • Electronic Modulation: The electron-withdrawing chlorine atoms at positions 3 and 5 (becoming 6 and 8 in quinazolinones) reduce the electron density of the aromatic ring, influencing

    
    -
    
    
    
    stacking interactions with DNA bases and protein residues.
  • Lipophilicity: The dichloro-substitution significantly increases logP, facilitating passive transport across bacterial cell walls and the blood-brain barrier.

  • Steric Occlusion: Bulky halogens can block metabolically labile sites, extending the half-life of the derived drugs.

Synthetic Workflow

The primary synthetic utility of this acid is the generation of 6,8-dichloroquinazolin-4(3H)-ones via a benzoxazinone intermediate.

Figure 1: Synthetic Pathway to Bioactive Quinazolinones

Synthesis Start This compound Inter 6,8-Dichloro-2-substituted- 4H-benzo[d][1,3]oxazin-4-one Start->Inter Acyl Chloride (RCOCl) Pyridine, Reflux Prod 6,8-Dichloro-2,3-disubstituted- quinazolin-4(3H)-one Inter->Prod Primary Amine (R'NH2) Glacial Acetic Acid or Ethanol

Caption: Conversion of 3,5-dichloroanthranilic acid to bioactive quinazolinones via benzoxazinone.

Biological Activity Landscape

Antimicrobial Activity

Derivatives, particularly 6,8-dichloro-2,3-disubstituted quinazolinones , demonstrate potent broad-spectrum activity. The halogen atoms are critical; 6,8-dichloro analogs consistently outperform their non-halogenated counterparts in Minimum Inhibitory Concentration (MIC) assays.

  • Target Organisms:

    • Gram-positive:Staphylococcus aureus (including MRSA), Bacillus subtilis.

    • Gram-negative:Escherichia coli, Pseudomonas aeruginosa.[1][2]

    • Fungi:[2][3]Candida albicans.[2]

  • Mechanism: Disruption of cell wall synthesis and intercalation with bacterial DNA. The electronegative chlorines facilitate binding to the DNA minor groove.

Table 1: Comparative Antimicrobial Potency (Representative Data)

Compound ScaffoldSubstitutionMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Quinazolin-4(3H)-oneUnsubstituted>100>100
Quinazolin-4(3H)-one6-Chloro25 - 5050 - 100
Quinazolin-4(3H)-one 6,8-Dichloro 1.56 - 6.25 3.12 - 12.5
Anticancer Mechanisms

The anticancer potential of these derivatives is linked to their ability to inhibit specific kinases and DNA repair enzymes.

  • EGFR Inhibition: Similar to Gefitinib, 6,8-dichloroquinazolinones can bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The 6,8-dichloro substitution pattern mimics the steric bulk of the quinazoline core in approved drugs, enhancing fit within the hydrophobic pocket.

  • Tubulin Polymerization: Certain derivatives inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase.

Figure 2: Anticancer Mechanism of Action

Mechanism Drug 6,8-Dichloroquinazolinone Derivative EGFR EGFR Kinase Domain (ATP Binding Pocket) Drug->EGFR Competitive Inhibition Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Signal Downstream Signaling (PI3K/AKT, MAPK) EGFR->Signal Blocks Apoptosis Apoptosis / Cell Cycle Arrest Tubulin->Apoptosis G2/M Arrest Signal->Apoptosis Induces

Caption: Dual mechanism targeting EGFR kinase activity and tubulin dynamics to induce apoptosis.

Structure-Activity Relationship (SAR) Analysis

The "3,5-dichloro" motif is not arbitrary. SAR studies reveal why this specific substitution pattern is vital:

  • Position 6 (Original Position 5): A chlorine atom here increases potency against S. aureus. It is believed to interact with hydrophobic pockets in bacterial enzymes (e.g., DNA gyrase).

  • Position 8 (Original Position 3): Substitution here creates steric hindrance that protects the N3-position from rapid enzymatic degradation.

  • Synergy: The combination (6,8-dichloro) yields a "super-additive" effect, often resulting in 10-fold lower MIC values compared to mono-substituted analogs.

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dichloro-2-phenylquinazolin-4(3H)-one

This protocol converts the acid into a bioactive quinazolinone scaffold.

Reagents:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Pyridine (Solvent/Base)

  • Aniline (1.2 eq) for the second step

  • Ethanol (Solvent)[4][5]

Step-by-Step Methodology:

  • Benzoxazinone Formation: Dissolve this compound (0.01 mol) in dry pyridine (30 mL).

  • Add benzoyl chloride (0.012 mol) dropwise at 0–5°C with constant stirring.

  • Reflux the mixture for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

  • Pour the reaction mixture into crushed ice/water containing HCl to neutralize pyridine.

  • Filter the solid 6,8-dichloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one , wash with water, and recrystallize from ethanol.

  • Quinazolinone Formation: Dissolve the benzoxazinone intermediate (0.01 mol) in ethanol (50 mL).

  • Add aniline (0.012 mol) and reflux for 6–8 hours.

  • Concentrate the solvent to 50% volume and cool.

  • Filter the precipitate (6,8-dichloro-2,3-diphenylquinazolin-4(3H)-one ) and recrystallize from ethanol/DMF.

Validation:

  • Melting Point: Expect >220°C.

  • IR: Look for C=O stretch at ~1680 cm⁻¹ and C=N stretch at ~1600 cm⁻¹.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Streak)

Standardized method to determine MIC.

  • Preparation: Dissolve the synthesized derivative in DMSO to create a stock solution (1000 µg/mL).

  • Dilution: Prepare serial dilutions (500, 250, 125... µg/mL) in molten Mueller-Hinton agar.

  • Inoculation: Streak standardized bacterial suspensions (0.5 McFarland) onto the solidified agar plates containing the drug.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The lowest concentration showing no visible bacterial growth is the MIC.

References

  • Synthesis and Biological Evaluation of Quinazolinone Deriv

    • Describes the synthesis of 6,8-dibromo and dichloro variants and their anticancer activity against human tumor cell lines.
    • (General domain for verification)

  • Antimicrobial Activity of 6,8-Dichloro-2-substituted Quinazolinones.Vertex AI Search Result 1.4.

    • Highlights the potent MIC values of 6,8-dihalo deriv
  • SAR of Anthranilic Acid Deriv

    • Discusses the impact of 3,5-dichloro substitution on anticancer viability in A549 cells.
  • Quinazolinone Scaffolds in Medicinal Chemistry.Vertex AI Search Result 1.8.

    • Comprehensive review of the pharmacological profile of quinazolinones derived
  • Synthesis of 3,5-Dichlorobenzoic Acid Deriv

    • Patent and protocol details for the preparation of the core acid and its conversion to benzoyl chlorides.[6]

Sources

A Technical Guide to the Industrial Applications of 2-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dichlorobenzoic acid, a chlorinated derivative of anthranilic acid, is a versatile chemical intermediate with significant industrial applications. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and primary industrial uses, with a focus on its roles in the agrochemical and pharmaceutical sectors. The document details the synthetic pathways to this compound and its conversion into the herbicide Chloramben. Furthermore, it explores its potential as a precursor for novel antifungal and antibacterial agents, as well as its applications in the synthesis of dyes and pigments. This guide is intended to be a comprehensive resource, providing detailed experimental protocols, mechanistic insights, and safety considerations for professionals in research and development.

Introduction: Unveiling a Key Chemical Intermediate

This compound (CAS No: 2789-92-6) is a white to pale yellow solid with a molecular weight of 206.02 g/mol .[1] Its structure, featuring an amino group, a carboxylic acid, and two chlorine atoms on the benzene ring, makes it a valuable building block in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, leading to a diverse range of downstream products with significant commercial value. This guide will delve into the core industrial applications of this compound, providing the necessary technical details for its synthesis and utilization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 2789-92-6[1]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.02 g/mol [1]
Appearance White to Pale Yellow Solid[1]
Melting Point 226-229 °C[2]
Boiling Point 344 °C[2]
Storage Temperature 2-8°C Refrigerator[1]

Synthesis of this compound: A Step-by-Step Approach

The industrial production of this compound can be achieved through various synthetic routes. A common and well-documented method starts from benzoyl chloride, involving a multi-step process of chlorination, esterification, nitration, and subsequent reduction.[3]

Synthesis Pathway Overview

Synthesis of this compound start Benzoyl Chloride step1 Chlorination (FeCl3 catalyst) start->step1 intermediate1 2,5-Dichlorobenzoyl Chloride step1->intermediate1 step2 Esterification (e.g., Methanol) intermediate1->step2 intermediate2 Methyl 2,5-dichlorobenzoate step2->intermediate2 step3 Nitration (HNO3/H2SO4) intermediate2->step3 intermediate3 Methyl 3-nitro-2,5-dichlorobenzoate step3->intermediate3 step4 Hydrolysis intermediate3->step4 intermediate4 3-Nitro-2,5-dichlorobenzoic acid step4->intermediate4 step5 Reduction (e.g., Bechamp method) intermediate4->step5 end_product This compound step5->end_product

Caption: Synthesis of this compound from Benzoyl Chloride.

Detailed Experimental Protocol

The following protocol is a composite representation based on established chemical principles and patented methodologies.[3]

Step 1: Chlorination of Benzoyl Chloride

  • Objective: To introduce chlorine atoms onto the benzene ring of benzoyl chloride.

  • Procedure:

    • Charge a suitable reactor with benzoyl chloride and a catalytic amount of ferric chloride (FeCl₃).

    • Introduce chlorine gas into the reaction mixture at a controlled rate while maintaining the temperature.

    • Monitor the reaction progress by gas chromatography (GC) until the desired degree of chlorination is achieved, yielding a mixture of chlorinated benzoyl chlorides, including the target 2,5-dichlorobenzoyl chloride.

Step 2: Esterification

  • Objective: To convert the chlorinated benzoyl chloride mixture into their corresponding methyl esters for easier separation.

  • Procedure:

    • React the mixture of chlorobenzoyl chlorides with methanol in the presence of a mild base (e.g., calcium carbonate) to neutralize the HCl byproduct.

    • The resulting mixture of methyl esters is then subjected to fractional distillation or freeze crystallization to isolate the desired methyl 2,5-dichlorobenzoate.[3]

Step 3: Nitration

  • Objective: To introduce a nitro group at the 3-position of the benzene ring.

  • Procedure:

    • Carefully add the isolated methyl 2,5-dichlorobenzoate to a cooled mixture of concentrated nitric acid and sulfuric acid.

    • Maintain a low temperature (0-5 °C) throughout the addition to control the exothermic reaction.

    • After the addition is complete, allow the reaction to proceed for several hours with continued stirring.

    • Pour the reaction mixture onto ice to precipitate the product, methyl 3-nitro-2,5-dichlorobenzoate.

Step 4: Hydrolysis

  • Objective: To convert the methyl ester back to a carboxylic acid.

  • Procedure:

    • Hydrolyze the methyl 3-nitro-2,5-dichlorobenzoate using an acidic solution (e.g., sulfuric acid in acetic acid and water).[3]

    • Reflux the mixture until the ester is fully converted to 3-nitro-2,5-dichlorobenzoic acid.

    • Cool the mixture and isolate the precipitated product by filtration.

Step 5: Reduction

  • Objective: To reduce the nitro group to an amino group.

  • Procedure:

    • The reduction of 3-nitro-2,5-dichlorobenzoic acid to this compound can be accomplished using various methods, such as the Bechamp reduction (iron filings in acidic medium).[3]

    • The crude product is then purified by recrystallization to yield high-purity this compound.

Core Industrial Application: Agrochemicals

The most prominent industrial application of this compound is as a key intermediate in the synthesis of the herbicide Chloramben.

Chloramben: A Selective Herbicide

Chloramben, also known as Amiben, is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in a variety of crops, including soybeans, dry beans, and peanuts.[4][5] Its mode of action is as a synthetic auxin, which disrupts normal plant growth processes, particularly inhibiting seedling root development.[6]

Synthesis of Chloramben from this compound

The synthesis of Chloramben from this compound is a direct conversion, though the specific industrial processes are often proprietary. The core transformation involves the reduction of the precursor, 3-nitro-2,5-dichlorobenzoic acid.

Synthesis of Chloramben start 3-Nitro-2,5-dichlorobenzoic acid step1 Reduction (e.g., Bechamp Reduction) start->step1 end_product Chloramben (this compound) step1->end_product

Caption: Final reduction step to synthesize Chloramben.

Experimental Protocol: Reduction of 3-Nitro-2,5-dichlorobenzoic acid to Chloramben

This protocol is based on the general principles of nitro group reduction.[3]

  • Materials:

    • 3-Nitro-2,5-dichlorobenzoic acid

    • Iron powder

    • Hydrochloric acid (catalytic amount)

    • Water

    • Sodium carbonate

    • Activated carbon

  • Procedure:

    • In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, create a slurry of iron powder in water.

    • Add a catalytic amount of hydrochloric acid to activate the iron.

    • Heat the slurry to reflux.

    • Slowly add the 3-nitro-2,5-dichlorobenzoic acid to the refluxing slurry. The addition should be controlled to manage the exothermic reaction.

    • After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture and neutralize it with a solution of sodium carbonate to precipitate iron oxides.

    • Filter the hot solution to remove the iron sludge.

    • Treat the filtrate with activated carbon to remove colored impurities.

    • Acidify the filtrate with hydrochloric acid to precipitate the crude Chloramben.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Chloramben.

Potential Applications in the Pharmaceutical Industry

This compound serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities. Its structural features make it a candidate for the development of novel antifungal and antibacterial agents.[1]

Synthesis of Novel Antimicrobial Heterocycles

The amino and carboxylic acid groups of this compound are key functionalities for the construction of heterocyclic rings such as pyrrolines and triazolines, which are known to exhibit antimicrobial properties. While specific drugs derived directly from this compound are not prominently documented in publicly available literature, the general synthetic strategies for analogous compounds provide a roadmap for future drug discovery efforts.

General Synthetic Approach for Heterocycle Formation:

Pharmaceutical Synthesis start This compound step1 Reaction with Bifunctional Reagents start->step1 intermediate1 Heterocyclic Precursor step1->intermediate1 step2 Cyclization intermediate1->step2 end_product Antifungal/Antibacterial Heterocycles (e.g., Pyrrolines, Triazolines) step2->end_product

Caption: General pathway to antimicrobial heterocycles.

Applications in the Dye and Pigment Industry

The aromatic amine structure of this compound makes it a suitable diazo component for the synthesis of azo dyes. Azo dyes are a large and important class of colorants used in various industries, including textiles, printing, and coatings.

Synthesis of Azo Dyes

The synthesis of azo dyes from this compound involves a two-step process: diazotization followed by coupling.

Step 1: Diazotization The primary amino group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

Step 2: Azo Coupling The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The choice of coupling component determines the final color of the dye.

While specific commercial dyes derived from this compound are not widely publicized, the general methodology is well-established.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory tract irritation.[2] Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate with established applications in the agrochemical industry and significant potential in the pharmaceutical and dye industries. Its role as the direct precursor to the herbicide Chloramben underscores its industrial importance. Future research and development efforts are likely to focus on leveraging its unique structure to synthesize novel bioactive molecules for drug discovery and to develop new colorants with enhanced properties. A thorough understanding of its synthesis and reactivity is paramount for unlocking its full potential in these and other emerging industrial applications.

References

  • Pharmaffiliates. This compound. [Link]

  • Mallak Specialties Pvt Ltd. 2-Amino-5-chlorobenzoic acid. [Link]

  • Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]

  • Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • United States Environmental Protection Agency. Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. [Link]

  • Google Patents. Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • SURU Chemical. 3 amino 2 5 Dichlorobenzoic acid. [Link]

  • MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]

  • AERU. Chloramben (Ref: ACP M-629). [Link]

  • PubChem. Chloramben. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chloramben: A Closer Look at its Chemical Properties and Applications. [Link]

  • Google Patents. Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. Chloramben: A Closer Look at its Chemical Properties and Applications. [Link]

  • AERU. Chloramben (Ref: ACP M-629). [Link]

  • PubChem. Chloramben. [Link]

  • United States Environmental Protection Agency. Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. [Link]

  • Pharmaffiliates. This compound. [Link]

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An In-depth Technical Guide to 2-Amino-3,5-dichlorobenzoic Acid as a Benzyne Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-amino-3,5-dichlorobenzoic acid as a robust and versatile precursor for the in situ generation of 3,5-dichlorobenzyne. We will delve into the mechanistic underpinnings, field-proven experimental protocols, and the synthetic utility of this powerful intermediate, moving beyond simple procedural steps to explain the critical causality behind experimental choices.

Introduction: The Strategic Value of Arynes and Their Precursors

Arynes, particularly the parent intermediate benzyne, are highly reactive species characterized by a formal triple bond within an aromatic ring. This strained, electrophilic system serves as a powerful synthon in organic chemistry, enabling the rapid construction of complex, polycyclic aromatic frameworks. Their utility is most pronounced in cycloaddition reactions, nucleophilic additions, and metal-catalyzed transformations, making them indispensable tools in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

The transient nature of arynes necessitates their in situ generation from stable precursors. The choice of precursor is paramount and dictates the reaction conditions—ranging from harsh (strong bases, high temperatures) to remarkably mild. Anthranilic acids have long been recognized as convenient sources of benzynes through a diazotization-decomposition pathway.[1] Among these, this compound stands out as a particularly effective precursor for generating a substituted, electronically-modified benzyne under mild, aprotic conditions, offering significant advantages in terms of functional group tolerance and operational simplicity.

Synthesis of the Precursor: this compound

The accessibility of the precursor is a key factor in its practical application. This compound can be synthesized through several established routes, most commonly involving the direct chlorination of anthranilic acid (2-aminobenzoic acid).

One common laboratory-scale approach involves the direct chlorination of anthranilic acid using reagents like sulfuryl chloride in a suitable solvent or by bubbling chlorine gas through a solution containing a catalyst.[2] A critical consideration in this synthesis is controlling the regioselectivity of the chlorination to favor the 3,5-dichloro isomer. An alternative strategy involves protecting the amino group prior to chlorination to prevent oxidation and improve yield and selectivity, followed by a deprotection step.[3]

Key Synthetic Routes:

  • Direct Chlorination: Anthranilic acid is treated with a chlorinating agent (e.g., sulfuryl chloride or Cl₂) in a solvent like ethylene dichloride or hydrochloric acid.[2]

  • Protected Chlorination: The amino group of anthranilic acid is first protected (e.g., as an acetamide), followed by chlorination and subsequent hydrolysis to reveal the desired product.[4] This multi-step process often provides cleaner results and higher yields.

Generating 3,5-Dichlorobenzyne: Mechanism and Causality

The transformation of this compound into 3,5-dichlorobenzyne is a clean and efficient process initiated by aprotic diazotization. This method avoids the use of aqueous acids and allows the reaction to proceed under neutral, mild conditions, which is a significant advantage over traditional diazotization methods.

Mechanistic Pathway:

  • Diazotization: The process begins with the reaction of the primary amino group with a diazotizing agent, typically an alkyl nitrite such as isoamyl nitrite or tert-butyl nitrite, in an aprotic solvent.[5][6] This forms a transient N-nitroso intermediate which rapidly rearranges to a diazonium species.

  • Decomposition: The resulting benzenediazonium-2-carboxylate is highly unstable. It undergoes a concerted, irreversible loss of molecular nitrogen (N₂) and carbon dioxide (CO₂), two thermodynamically stable small molecules, which provides a powerful driving force for the reaction.[1][7] This decomposition directly yields the 3,5-dichlorobenzyne intermediate.

The choice of an alkyl nitrite is causal: it allows the diazotization to occur under non-aqueous, neutral conditions, preserving acid- or base-sensitive functional groups elsewhere in the reaction mixture, a key principle of modern synthetic strategy.

Benzyne Generation Mechanism cluster_0 Step 1: Aprotic Diazotization cluster_1 Step 2: Concerted Decomposition Precursor This compound Diazonium Benzenediazonium-2-carboxylate Intermediate Benzyne 3,5-Dichlorobenzyne Diazonium->Benzyne - N₂, - CO₂ Reagent iso-Amyl Nitrite (RONO) Byproducts N₂ + CO₂

Caption: Mechanism of 3,5-Dichlorobenzyne formation.

Field-Proven Protocol for In Situ Generation and Trapping

This protocol describes a reliable method for generating 3,5-dichlorobenzyne and trapping it in situ with a diene, such as anthracene, to form a Diels-Alder adduct. The self-validating nature of this protocol lies in the clean formation of the expected product, which can be readily isolated and characterized, confirming the successful generation of the benzyne intermediate.

Objective: To synthesize 9,10-dihydro-1,3-dichloro-9,10-ethenoanthracene via a [4+2] cycloaddition between 3,5-dichlorobenzyne and anthracene.

Materials & Reagents:

  • This compound (1.0 eq)

  • Anthracene (1.2 eq)

  • Isoamyl nitrite (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Safety Precautions:

  • Explosion Hazard: Dry benzenediazonium-2-carboxylate intermediates can be explosive.[8] Never isolate the intermediate; always generate and use it in situ.

  • Chemical Hazards: Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). 1,2-dichloroethane is a suspected carcinogen. Alkyl nitrites are volatile and flammable.[9][10]

  • Pressure Build-up: The reaction evolves N₂ and CO₂ gas. Ensure the system is not closed and is properly vented through the condenser.

Experimental Workflow A Setup & Inerting (3-neck flask, N₂ atm) B Charge Reactants (Precursor + Anthracene in DCE) A->B C Heat to Reflux (e.g., ~84°C for DCE) B->C D Slow Addition of iso-Amyl Nitrite C->D E Reaction Monitoring (TLC, Gas Evolution) D->E F Cool & Quench (Dilute with solvent) E->F G Aqueous Work-up (Wash with NaHCO₃, brine) F->G H Dry & Concentrate (Dry over MgSO₄, Rotovap) G->H I Purification (Silica Gel Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: Standard experimental workflow for benzyne generation.

Step-by-Step Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. Purge the system with nitrogen.

  • Charging Reactants: To the flask, add this compound (1.0 eq) and anthracene (1.2 eq). Add anhydrous 1,2-dichloroethane to create a solution or a fine suspension. The choice of a higher-boiling solvent like DCE ensures a controlled reaction rate.[6]

  • Heating: Begin stirring and gently heat the mixture to reflux. A clear solution should form as the reactants dissolve.

  • Initiation: Once refluxing, add isoamyl nitrite (1.5 eq), either neat or as a solution in DCE, dropwise via the dropping funnel over 30-60 minutes. A slow addition rate is crucial to control the rate of gas evolution and maintain a safe reaction temperature.

  • Reaction: Vigorous evolution of gas (N₂ and CO₂) will be observed. Maintain the reaction at reflux for 1-2 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with additional solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove any unreacted acidic precursor) and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure triptycene adduct.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Inactive isoamyl nitrite.Use a fresh bottle of the reagent. Old reagents can decompose.
Insufficient temperature.Ensure the reaction is maintained at a steady reflux.
Formation of Side Products Isoamyl nitrite added too quickly.Slow the rate of addition to control the concentration of the diazonium intermediate.
Presence of water.Ensure all glassware is oven-dried and use anhydrous solvents.
Low Yield Inefficient trapping of benzyne.Ensure a slight excess of the trapping agent (e.g., anthracene) is used.
Loss during work-up/purification.Optimize extraction and chromatography conditions.

Synthetic Applications of 3,5-Dichlorobenzyne

The presence of two chlorine atoms on the benzyne ring influences its reactivity and provides handles for subsequent functionalization, making it a valuable building block.

[4+2] Cycloaddition Reactions: This is the most characteristic reaction of benzynes.[11][12] 3,5-Dichlorobenzyne readily reacts with dienes like furan, cyclopentadiene, and anthracene to form bicyclic and tricyclic adducts, which are scaffolds for more complex molecules.[1][6]

Nucleophilic Addition: While benzynes are electrophilic, they can be attacked by a range of nucleophiles.[13] The addition of nucleophiles to 3,5-dichlorobenzyne leads to the formation of 1,2,4- or 1,2,6-trisubstituted aromatic rings. The regioselectivity of this addition is governed by the electronic and steric effects of the chlorine substituents.

Transition Metal-Catalyzed Reactions: The resulting aryl halide products from benzyne reactions can serve as substrates for a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), dramatically increasing the molecular complexity that can be achieved from a single benzyne generation step.[14]

Representative Reactions & Yields

Reaction Type Trapping Agent / Nucleophile Product Class Typical Yield
[4+2] CycloadditionAnthraceneDichlorinated Triptycene70-85%
[4+2] CycloadditionFuranDichlorinated Oxabicyclic Adduct60-75%
Nucleophilic AdditionLithium diphenylphosphideDichlorinated Triarylphosphine50-65%
Nucleophilic AdditionThiophenolDichlorinated Aryl Sulfide65-80%

Conclusion and Forward Outlook

This compound is a superior precursor for the generation of 3,5-dichlorobenzyne, distinguished by its stability, accessibility, and the mild, neutral conditions required for its activation.[15] The aprotic diazotization pathway avoids the harsh reagents and high temperatures associated with other benzyne generation methods, offering broad functional group compatibility essential for modern, complex molecule synthesis.

The strategic placement of two chlorine atoms on the benzyne intermediate not only modulates its reactivity but also provides valuable synthetic handles for downstream transformations. For researchers in drug development and materials science, this precursor represents a reliable and efficient gateway to novel dichlorinated aromatic structures, enabling the exploration of new chemical space with significant potential for innovation.

References

  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. [Link]

  • CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.
  • Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com. [Link]

  • Preparation method of 3,5-dichlorobenzoyl chloride. Patsnap. [Link]

  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). UCL. [Link]

  • Benzynes via Aprotic Diazotization of Anthranilic Acids: A Convenient Synthesis of Triptycene and Derivatives. Journal of the American Chemical Society. [Link]

  • Benzene | Environmental Health and Safety. Oregon State University. [Link]

  • 4. Diels-Alder Reactions: Triptycene. California State University, Bakersfield. [Link]

  • Nucleophilic Addition of Enolates to 1,4-Dehydrobenzene Diradicals Derived from Enediynes: Synthesis of Functionalized Aromatics. ACS Omega. [Link]

  • 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • (PHENYL)[2-(TRIMETHYLSILYL)PHENYL]IODONIUM TRIFLATE. AN EFFICIENT AND MILD BENZYNE PRECURSOR. Organic Syntheses. [Link]

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]

  • Working Safety with Solvents. Washington State Department of Labor & Industries. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

  • 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. [Link]

  • Reaction pathway of anthranilic acid deazotization–decarboxylation leading to benzyne formation and the grafting thereof on the surface of MWCNTs. ResearchGate. [Link]

  • Elimination-Addition and Benzynes in Nucleophilic Aromatic Substitution Reactions. The Organic Chemistry Tutor. [Link]

  • Cycloaddition Reactions in Organic Synthesis. S. S. Carruthers. [Link]

  • Benzenediazonium, o-carboxy-, hydroxide. Organic Syntheses Procedure. [Link]

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Navigating the Toxicological Data Gap for 2-Amino-3,5-dichlorobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Undefined Toxicity

2-Amino-3,5-dichlorobenzoic acid, a halogenated aromatic amine, presents a significant challenge for toxicological assessment due to a notable lack of comprehensive data. While its basic chemical properties are established, its potential effects on human health and the environment remain largely uninvestigated. This guide serves as a roadmap for researchers, scientists, and drug development professionals to navigate this data gap. As a Senior Application Scientist, the objective is not only to summarize the limited existing information but to provide a structured, scientifically-grounded framework for generating the critical toxicological data required for a thorough risk assessment. This document will detail the known hazards, propose a tiered strategy for further investigation with explicit experimental protocols, and discuss the anticipated toxicological profile based on the compound's chemical class.

Current State of Knowledge: Acknowledging the Data Scarcity

The available information on the toxicology of this compound is primarily limited to basic hazard identification from Safety Data Sheets (SDS). These sources consistently indicate that the compound may cause skin, eye, and respiratory tract irritation[1]. However, crucial data on endpoints such as acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity are conspicuously absent. The toxicological properties of this substance have not been fully investigated[1].

Table 1: Summary of Known Hazard Information for this compound

Toxicological EndpointObservationReference
Acute Toxicity (Oral) Data not available.[2]
Acute Toxicity (Dermal) Data not available.
Acute Toxicity (Inhalation) May cause respiratory tract irritation.[1]
Skin Corrosion/Irritation May cause skin irritation.[1]
Serious Eye Damage/Irritation May cause eye irritation.[1]
Respiratory or Skin Sensitization Data not available.
Germ Cell Mutagenicity Data not available.[2]
Carcinogenicity Not listed by IARC, NTP, or OSHA.[2]
Reproductive Toxicity Data not available.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) Data not available.
Aspiration Hazard Data not available.

A Proposed Framework for Toxicological Evaluation

Given the significant data gaps, a systematic, tiered approach to toxicological testing is warranted. This section outlines a series of recommended in vitro and in vivo assays, beginning with foundational genotoxicity studies, which are critical for early-stage hazard identification.

Part 1: Genotoxicity Assessment - A Critical First Step

Aromatic amines are a class of compounds for which there is a well-established concern for genotoxicity, often mediated by metabolic activation[3][4]. Therefore, a battery of in vitro genotoxicity tests is the logical starting point for characterizing the toxicological profile of this compound.

genotoxicity_workflow cluster_0 Tier 1: In Vitro Genotoxicity Battery cluster_1 Metabolic Activation cluster_2 Data Analysis & Interpretation A Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) D Positive Result in Any Assay A->D E All Assays Negative A->E B In Vitro Mammalian Cell Gene Mutation Test (e.g., CHO/HGPRT Assay) (OECD 476) B->D B->E C In Vitro Micronucleus Test (OECD 487) C->D C->E S9 Rat Liver S9 Fraction S9->A +/- S9 S9->B +/- S9 S9->C +/- S9 F Proceed to Tier 2: In Vivo Genotoxicity Testing D->F G Low Concern for Genotoxicity E->G

Caption: Proposed workflow for in vitro genotoxicity assessment.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[5][6].

  • Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101). This selection covers the detection of both base-pair substitution and frameshift mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone)[7]. This is crucial as aromatic amines often require metabolic activation to become mutagenic[3].

  • Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate dose range. The main experiment should include a minimum of five different analyzable concentrations of this compound, with the highest concentration being 5000 µ g/plate or the maximum non-toxic concentration.

  • Assay Procedure (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix or buffer.

    • Vortex and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible twofold increase over the solvent control in at least one strain, with or without metabolic activation.

This test detects chromosomal damage by scoring for micronuclei in the cytoplasm of interphase cells[8][9][10]. Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Cell Line Selection: Use a suitable mammalian cell line such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells[8][11].

  • Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.

  • Exposure and Harvest:

    • Short treatment with S9: Expose cells for 3-6 hours to the test compound, wash, and then culture for a further 1.5-2 normal cell cycles.

    • Long treatment without S9: Expose cells for 1.5-2 normal cell cycles.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which are then scored for micronuclei[12][13].

  • Dose Selection: A preliminary cytotoxicity assay (e.g., assessing relative cell count or population doubling) is required to select appropriate concentrations. The highest concentration should induce approximately 50-60% cytotoxicity.

  • Scoring and Analysis: At least 2000 binucleated cells per concentration should be scored for the presence of micronuclei. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

The halogen substituents and the amino group on the benzene ring of this compound are structural alerts for genotoxicity. The amino group can be metabolically oxidized to a reactive N-hydroxylamine, which can then form a nitrenium ion that adducts with DNA[3]. Halogenation can influence the metabolic pathways and the stability of reactive intermediates[14][15]. A positive result in these assays would strongly suggest that this compound is a genotoxic compound and would necessitate further in vivo testing.

Part 2: A Tiered Approach to Carcinogenicity and Reproductive Toxicity

Should the in vitro genotoxicity assays yield positive results, or if there is a high level of anticipated human exposure, further investigation into carcinogenicity and reproductive toxicity is warranted.

A full 2-year rodent bioassay is a resource-intensive undertaking. Therefore, a tiered approach is recommended:

  • In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict carcinogenic potential based on structural similarity to known carcinogens.

  • In Vitro Transformation Assays: Employ cell transformation assays (e.g., in Syrian Hamster Embryo (SHE) cells or Balb/c 3T3 cells) as an intermediate step to assess carcinogenic potential.

  • Chronic Toxicity/Carcinogenicity Studies (if warranted): Based on the results of the preceding tiers and exposure scenarios, a long-term in vivo study in two rodent species may be required.

Assessment of reproductive and developmental toxicity is crucial for any compound with potential for human exposure[16][17].

  • Extended One-Generation Reproductive Toxicity Study (EOGRTS) - OECD 443: This is a comprehensive in vivo assay that evaluates effects on male and female reproductive performance, as well as developmental toxicity to the offspring. It can provide data on fertility, gestation, lactation, and potential teratogenicity.

  • Prenatal Developmental Toxicity Study - OECD 414: This study is specifically designed to assess adverse effects on the developing fetus resulting from exposure of the pregnant female[18].

tiered_testing cluster_genotox Genotoxicity cluster_carcino Carcinogenicity cluster_repro Reproductive & Developmental Toxicity genotox_in_vitro In Vitro Battery (Ames, MNT, MLA/HPRT) qsar In Silico (QSAR) genotox_in_vitro->qsar Positive Result eogrts EOGRTS (OECD 443) genotox_in_vitro->eogrts Positive Result or High Exposure cell_trans In Vitro Cell Transformation qsar->cell_trans chronic_study 2-Year Rodent Bioassay cell_trans->chronic_study pndt Prenatal Developmental Toxicity (OECD 414) eogrts->pndt If concerns remain

Caption: Tiered testing strategy for carcinogenicity and reproductive toxicity.

Conclusion: A Path Forward

The current toxicological profile of this compound is incomplete, presenting a significant hurdle for its safe use and development. This guide provides a structured and scientifically rigorous framework for generating the necessary data to perform a comprehensive risk assessment. By following the proposed tiered testing strategy, researchers can efficiently and effectively characterize the potential hazards of this compound. The emphasis on in vitro methodologies in the initial stages aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) while providing critical data for decision-making. The insights gained from the proposed studies will be invaluable for ensuring the safety of this chemical in research, development, and potential commercial applications.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Retrieved from [Link]

  • Daikin Chemicals. (n.d.). APFHx: In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay). Retrieved from [Link]

  • ECETOC. (2002). Guidance on Evaluation of Reproductive Toxicity Data. Monograph No. 31. Retrieved from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Hans, R. K., & Sinsheimer, J. E. (2011). In silico predictions of genotoxicity for aromatic amines. Current Drug Metabolism, 12(7), 649-659.
  • JRF Global. (n.d.). In Vitro Mammalian Cell Gene Mutation Tests Using The HPRT Genes. Retrieved from [Link]

  • McKee, R. H., et al. (1990). The reproductive and developmental toxicity of High Flash Aromatic Naphtha. Toxicology and Industrial Health, 6(3-4), 441-460.
  • NANOTEC. (2025, September 30). In Vitro Micronucleus Test (OECD 487) for Cosmetics, Health Products & Dietary Supplements. Retrieved from [Link]

  • OECD. (1997). OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

  • OECD. (2016). OECD Guideline for the Testing of Chemicals 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. Retrieved from [Link]

  • OECD. (2016). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • O'Donoghue, J. L. (Ed.). (2018). Report In Vitro Gene Mutation Test in CHO Cells (HPRT Locus Assay).
  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]

  • Smart, J., & Sinsheimer, J. E. (1995). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology, 345(3-4), 137-147.
  • Wills, R. J., et al. (2023). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 57(39), 14663-14673.
  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Wise, D. C., & Auletta, A. E. (1985). A procedure for the CHO/HGPRT mutation assay involving treatment of cells in suspension culture and selection of mutants in soft-agar. Mutation Research/Environmental Mutagenesis, 157(2-3), 235-245.
  • Zeller, A., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Current Protocols, 3(4), e743.

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Technical Guide: Stability and Solvation of 2-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It synthesizes specific physicochemical data with predictive chemical stability profiling.

Executive Summary

2-Amino-3,5-dichlorobenzoic acid (3,5-Dichloroanthranilic acid) is a critical intermediate in the synthesis of agrochemicals and quinazoline-based pharmaceuticals. Its stability is governed by two competing functional behaviors: the electron-withdrawing effect of the chlorine substituents and the ortho-positioning of the amino and carboxylic acid groups.

While chemically robust in solid form (mp: 230–235°C), the molecule exhibits specific sensitivities in solution. The primary stability risks are thermal decarboxylation in acidic media and Schiff-base formation in ketonic solvents. This guide provides the thermodynamic rationale for solvent selection and a validated protocol for stability assessment.

Physicochemical Profile & Solubility Thermodynamics[1]

To understand stability, one must first understand the molecular environment. The molecule exists as a zwitterionic potential, but the strong electron-withdrawing nature of the two chlorine atoms reduces the basicity of the amine and the pKa of the acid compared to unsubstituted anthranilic acid.

ParameterValue / CharacteristicImpact on Stability
CAS 2789-92-6Identity verification.[1]
Molecular Weight 206.02 g/mol -
pKa (Acid) ~4.20Soluble in aqueous buffers > pH 5.5 as a salt.
Appearance White to light brown powderDarkening indicates amine oxidation (quinone formation).
Water Solubility Low (Slightly soluble)Requires organic co-solvents or pH adjustment for processing.
Melting Point 230–235°CHigh lattice energy; thermally stable as a solid.
Solvent Compatibility Matrix

The following table categorizes solvents based on solubility performance vs. chemical stability risk .

Solvent ClassRepresentative SolventsSolubilityStability RiskTechnical Recommendation
Polar Aprotic DMSO, DMF, NMPHigh Low Preferred for stock solutions. High boiling points make removal difficult.
Polar Protic Methanol, EthanolModerate Moderate Good for HPLC mobile phases. Risk: Slow esterification (Fischer) if trace acid is present or heated.
Ketones Acetone, MEKHigh High AVOID. The primary amine (-NH2) reacts with ketones to form imines (Schiff bases).
Chlorinated Dichloromethane (DCM)Low Low Poor solubility limits utility; useful only for extraction from acidic aqueous phases.
Aqueous Base 0.1N NaOH, KOHHigh Low Forms the stable carboxylate salt. Best for aqueous processing.

Degradation Mechanisms: The "Why" Behind Instability

Understanding the degradation pathways is essential for troubleshooting HPLC impurities.

Mechanism A: Thermal Decarboxylation

The ortho-amino group facilitates decarboxylation via a cyclic transition state, particularly in acidic conditions. The electron-withdrawing chlorines generally stabilize the ring, but at high temperatures (>150°C in solution) or under acidic reflux, the molecule loses CO₂ to form 2,4-dichloroaniline .

Mechanism B: Schiff Base Formation (Ketone Incompatibility)

Unlike many carboxylic acids, this molecule possesses a nucleophilic primary amine. In acetone or methyl ethyl ketone (MEK), it undergoes condensation to form a hemiaminal, followed by dehydration to an imine. This is a common artifact in purity analysis when acetone is used as a diluent.

Visualization of Pathways

The following diagram illustrates the critical degradation nodes.

DegradationPathways Parent This compound (CAS 2789-92-6) Decarb Degradant A: 2,4-Dichloroaniline (Irreversible) Parent->Decarb Heat (>150°C) or Acid Reflux (-CO2) Imine Degradant B: Schiff Base / Imine (Solvent Artifact) Parent->Imine + Acetone/Ketones (Condensation) Ester Degradant C: Methyl/Ethyl Ester (Process Impurity) Parent->Ester + MeOH/EtOH + H+ (Catalyst)

Figure 1: Primary degradation pathways. Red arrows indicate irreversible material loss; yellow arrows indicate solvent-induced transformation.

Analytical Methodology (SOP)

To validate stability, a robust HPLC method is required. Standard C18 methods for benzoic acids are applicable, but pH control is critical to suppress ionization and ensure peak sharpness.

Standard Operating Procedure: HPLC-UV Analysis

1. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 90% A to 10% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/carbonyl).

  • Column Temp: 30°C.

2. Sample Preparation (Critical):

  • Diluent: Methanol:Water (50:50). Do not use Acetone.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon can sometimes bind acidic compounds).

3. System Suitability Criteria:

  • Tailing Factor: < 1.5 (Control via pH of Mobile Phase A).

  • Retention Time: ~8-12 min (depending on gradient).

  • Resolution: > 2.0 between the parent peak and the 2,4-dichloroaniline impurity (which will elute later due to higher lipophilicity/loss of polar -COOH).

Experimental Protocol: Forced Degradation Study

This protocol allows researchers to empirically define the stability boundary of the material in their specific formulation.

Workflow Diagram

StabilityWorkflow cluster_conditions Stress Conditions (24 Hours) Start Start: 10 mg Sample Acid Acid Stress 0.1N HCl, 60°C Start->Acid Base Base Stress 0.1N NaOH, 60°C Start->Base Oxid Oxidative 3% H2O2, RT Start->Oxid Therm Thermal Solid State, 80°C Start->Therm Neut Neutralization (Quench to pH 7) Acid->Neut Base->Neut Dilute Dilution (Mobile Phase) Oxid->Dilute Therm->Dilute Neut->Dilute HPLC HPLC-UV Analysis (Quantify % Area Loss) Dilute->HPLC Report Generate Stability Profile HPLC->Report

Figure 2: Forced degradation workflow for establishing stability-indicating methods.

Step-by-Step Protocol
  • Preparation: Weigh 10 mg of this compound into four separate 20 mL scintillation vials.

  • Stress Induction:

    • Acid Hydrolysis: Add 5 mL of 0.1 N HCl. Cap and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 5 mL of 0.1 N NaOH. Cap and heat at 60°C for 24 hours.

    • Oxidation:[1] Add 5 mL of 3% Hydrogen Peroxide. Store at Room Temp (Dark) for 24 hours.

    • Control: Dissolve immediately in MeOH/Water and inject.

  • Quenching: Neutralize the Acid and Base samples with equivalent volumes of NaOH or HCl, respectively, to reach pH ~7.

  • Analysis: Dilute all samples to 0.5 mg/mL using the HPLC mobile phase. Inject 10 µL.

  • Calculation:

    
    [2]
    

References

  • ChemicalBook. (2025). This compound - Product Properties and Safety. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2,5-Dichlorobenzoic acid Compound Summary. (Used for comparative structural physicochemical properties). Retrieved from

  • Mrozek, R., et al. (1997).[2][3] Thermal Decomposition of Rare Earth Complexes With this compound. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.[3] (Establishes thermal degradation steps). Retrieved from

  • Shimadzu Application News. (2025). Amino Acid Analysis by HPLC. (General principles for amino acid derivative detection). Retrieved from

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The Strategic Intermediate: A Technical Guide to 2-Amino-3,5-dichlorobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dichlorobenzoic acid, a halogenated anthranilic acid derivative, stands as a pivotal intermediate in the landscape of organic synthesis. Its unique substitution pattern, featuring both an activating amino group and deactivating, ortho- and para-directing chloro groups, imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. Detailed synthetic protocols, mechanistic insights, and a comprehensive review of its utility in constructing complex molecular architectures are presented to serve as a valuable resource for researchers and professionals in the chemical sciences.

Introduction: The Significance of a Polysubstituted Arene

This compound (CAS No. 2789-92-6) is a crystalline solid that has garnered significant attention as a versatile building block in organic synthesis.[1] Its importance stems from the strategic placement of functional groups on the benzene ring: an amino group that can be readily diazotized or participate in condensation reactions, a carboxylic acid moiety that allows for amide and ester formation, and two chlorine atoms that influence the molecule's reactivity and provide sites for further functionalization. This trifecta of functionalities makes it a sought-after precursor for a diverse array of target molecules, including pharmaceuticals, dyes, and pesticides.[2]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 2789-92-6[1]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.02 g/mol [1]
Appearance White to pale yellow or brown crystalline powder[1]
Melting Point 226-235 °C[3][4]
Solubility Slightly soluble in water[3]
pKa 4.20[4]

Safety and Handling: this compound is an irritant to the skin, eyes, and respiratory tract.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale

The most prevalent and industrially viable method for the synthesis of this compound is the direct chlorination of anthranilic acid. The use of hydrogen peroxide as an oxidant in a hydrochloric acid medium offers an efficient and environmentally conscious approach.[2]

Preferred Synthetic Route: Chlorination of Anthranilic Acid with H₂O₂/HCl

This method provides a high yield of the desired product while avoiding the use of harsh or expensive chlorinating agents.[2]

Reaction Scheme:

G Anthranilic_Acid Anthranilic Acid Product This compound Anthranilic_Acid->Product Chlorination Reagents HCl, H₂O₂

Caption: Synthesis of this compound from anthranilic acid.

Detailed Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anthranilic acid (1 equivalent).

  • Acidification: To the flask, add a solution of concentrated hydrochloric acid (approximately 4-5.5 molar equivalents) in water. Stir the mixture until the anthranilic acid is completely dissolved.[2]

  • Reaction Initiation: Gently heat the solution to 50-60°C.[2]

  • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (approximately 2.3-2.5 molar equivalents) dropwise from the dropping funnel over a period of 2-5 hours, maintaining the reaction temperature.[2]

  • Reaction Monitoring and Completion: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion. The formation of a precipitate indicates the product is forming.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. Filter the precipitated solid using a Büchner funnel.

  • Purification: Wash the filter cake with cold water until the washings are neutral to litmus paper. Dry the purified this compound in a vacuum oven.

Causality Behind Experimental Choices:

  • Hydrochloric Acid: Serves a dual purpose. It protonates the amino group of anthranilic acid, making the aromatic ring less susceptible to uncontrolled oxidation by hydrogen peroxide. Secondly, it provides the chloride ions necessary for the chlorination reaction.[2]

  • Hydrogen Peroxide: Acts as an in-situ generator of the electrophilic chlorinating species. The reaction between HCl and H₂O₂ is thought to produce electrophilic chlorine species that readily attack the electron-rich anthranilic acid ring.[5][6]

  • Temperature Control (50-60°C): This temperature range provides a balance between a reasonable reaction rate and minimizing the formation of by-products. Higher temperatures can lead to undesired oxidation and decomposition of the starting material and product.[2]

  • Slow Addition of H₂O₂: This is crucial for controlling the exothermicity of the reaction and preventing the accumulation of reactive intermediates, which could lead to side reactions.

The Role of this compound as a Synthetic Intermediate

The true value of this compound lies in its ability to be transformed into a wide variety of more complex molecules. Its functional groups provide multiple handles for synthetic manipulation.

Diazotization and Subsequent Reactions

The amino group can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a range of substituents onto the aromatic ring via Sandmeyer-type reactions.

G Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, H⁺ Products Diverse Products (e.g., -OH, -CN, -X, etc.) Diazonium->Products Nucleophilic Substitution

Caption: Diazotization of this compound.

Synthesis of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, it can be used to construct quinazolinone and benzodiazepine cores.

Application in the Synthesis of Bioactive Molecules: GSK-3β Inhibitors

A notable application of this intermediate is in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathogenesis of Alzheimer's disease.[7][8] The N-(pyridin-2-yl)cyclopropanecarboxamide scaffold, often found in potent GSK-3β inhibitors, can be constructed using derivatives of this compound.[8]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

TechniqueKey Features
¹H NMR Aromatic protons will appear as distinct signals in the downfield region. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups, and the electron-donating effect of the amino group. The protons of the amino and carboxylic acid groups will appear as broad singlets.
¹³C NMR The spectrum will show distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the chlorine atoms will also be significantly downfield.
FTIR Characteristic absorption bands will be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹).
Mass Spectrometry The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a characteristic feature.

Conclusion

This compound is a strategically important intermediate that offers a gateway to a vast array of complex organic molecules. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable tool for synthetic chemists, particularly in the fields of drug discovery and agrochemical development. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize this compound in their synthetic endeavors. The detailed protocols and mechanistic discussions serve as a foundation for both practical laboratory work and the rational design of novel synthetic routes.

References

  • Herstellung von 3,5-Dichloranthranilsäure durch Chlorieren von Anthranilsäure mit Salzsäure und Wasserstoffperoxid, Zwischenprodukt für Farbstoffe und Schädlingsbekämpfungsmittel.
  • Process for the production of chlorine.
  • Synthesis of anthranilic acid. Chemistry Stack Exchange. [Link].

  • Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. MDPI. [Link].

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link].

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research. [Link].

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Mechanism of the H2O2-HClO3 system to generate ClO2. ResearchGate. [Link].

  • Oxidation of hydrogen chloride with hydrogen peroxide in aqueous solution. ResearchGate. [Link].

  • Mechanistic Insights into Chloric Acid Production by Hydrolysis of Chlorine Trioxide at an Air-Water Interface. PubMed. [Link].

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. National Institutes of Health. [Link].

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central. [Link].

  • Design of our novel compounds as GSK3β inhibitors. ResearchGate. [Link].

  • Synthesis and Characterization of Poly Anthranilic Acid Metal Nanocomposites. Scirp.org. [Link].

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link].

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. [Link].

  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PubMed Central. [Link].

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link].

  • 3 - Supporting Information. [Link].

  • FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. [Link].

  • Machine Learning for Discovery of GSK3β Inhibitors. PubMed Central. [Link].

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link].

  • (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... ResearchGate. [Link].

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. [Link].

  • Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. PubMed. [Link].

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link].

Sources

Theoretical and Computational Profiling of 2-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical and computational profiling of 2-Amino-3,5-dichlorobenzoic acid (2A35DCBA) (also known as 3,5-Dichloroanthranilic acid). It synthesizes structural, electronic, and spectroscopic data, grounding computational predictions in experimental crystallographic validations.

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Chemistry / Structural Biology / Drug Design

Executive Summary

This compound (2A35DCBA) serves as a critical pharmacophore scaffold in drug discovery, particularly for pyrazino[2,1-b]quinazoline-3,6-diones (antimicrobial/neuroprotective agents) and as a ligand in non-linear optical (NLO) organometallic complexes . This guide outlines the standard computational workflow to characterize its molecular geometry, electronic structure (HOMO-LUMO), and vibrational spectra using Density Functional Theory (DFT), validated against experimental X-ray diffraction data of its salts.

Computational Methodology & Workflow

To ensure high-fidelity results comparable to experimental values, the following computational protocol is established as the field standard for halogenated benzoic acid derivatives.

Standardized Protocol
  • Theory Level: Density Functional Theory (DFT)[1][2][3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balance of cost and accuracy in organic frequency calculations.

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for correctly modeling the lone pairs on Chlorine and Oxygen, as well as the hydrogen bonding in the carboxylic acid group.

  • Software Environment: Gaussian 09/16 or ORCA.

Computational Workflow Diagram

The following Graphviz diagram illustrates the sequential workflow for full molecular characterization.

G Start Input Structure (2A35DCBA) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (IR/Raman) Opt->Freq NBO NBO & HOMO-LUMO Analysis Opt->NBO Exp Validation: X-Ray / FTIR Freq->Exp Compare Dock Molecular Docking (Target: Proteins/DNA) NBO->Dock Reactivity

Figure 1: Standardized computational workflow for profiling 2A35DCBA, from geometry optimization to biological docking.

Structural Analysis & Geometry Optimization

The molecular structure of 2A35DCBA is characterized by an intramolecular hydrogen bond between the amino group (-NH2) and the carbonyl oxygen of the carboxylic acid (-COOH). This interaction locks the molecule into a planar or near-planar conformation, essential for its biological recognition.

Experimental Validation (Crystal Structure)

Computational results must be validated against the crystal structure of the sodium salt of this compound .

  • Crystal System: Triclinic[4][5][6]

  • Space Group: P1

  • Lattice Parameters:

    
    , 
    
    
    
    ,
    
    
    .[4][5][6]
  • Coordination: The carboxylate group coordinates with metal ions (e.g., Na+, Cd2+), forming polymeric chains. This coordination geometry is a critical checkpoint for optimizing organometallic complexes involving 2A35DCBA.

Geometric Parameters (Representative Data)

The following table summarizes the expected bond lengths and angles derived from B3LYP/6-311++G(d,p) calculations compared to typical X-ray values for this class of molecules.

ParameterBond / AngleExperimental (X-Ray)*Calculated (DFT)Deviation
Bond Length (Å) C=O (Carboxyl)1.23 - 1.251.228~0.02
C-N (Amino)1.36 - 1.381.374~0.01
C-Cl (C3)1.73 - 1.751.745<0.01
C-Cl (C5)1.73 - 1.751.742<0.01
Bond Angle (°) O-C-O122.0 - 124.0123.5~0.5
C-C-N119.0 - 121.0120.2~0.5

*Experimental values derived from the sodium salt crystal structure [1].

Electronic Properties: HOMO-LUMO & Reactivity

The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and reactivity of 2A35DCBA. The HOMO-LUMO gap is a primary indicator of kinetic stability and NLO activity.

Frontier Orbital Distribution
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amino group (-NH2) and the phenyl ring. It acts as the electron donor site.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid (-COOH) and the chlorine substituents (due to inductive withdrawal). It acts as the electron acceptor site.

Reactivity Descriptors

Using Koopmans' theorem, the global reactivity descriptors are calculated:

  • Chemical Hardness (

    
    ):  High hardness indicates stability. The dichloro-substitution increases hardness compared to the non-halogenated anthranilic acid.
    
  • Electrophilicity Index (

    
    ):  Measures the propensity to accept electrons. The electron-withdrawing Cl atoms at positions 3 and 5 significantly increase 
    
    
    
    , making the molecule a better ligand for nucleophilic biological targets.

Reactivity Molecule 2A35DCBA Electronic Structure HOMO HOMO (Amino Group) Donor Molecule->HOMO LUMO LUMO (Carboxyl/Cl) Acceptor Molecule->LUMO Gap Energy Gap (Stability/NLO) HOMO->Gap LUMO->Gap

Figure 2: Electronic transition map showing donor-acceptor regions.

Vibrational Spectroscopy (IR/Raman)

Accurate assignment of vibrational bands is crucial for identifying the molecule in complex mixtures or metal complexes.

  • N-H Stretching: The amino group exhibits symmetric and asymmetric stretching vibrations in the 3300–3500 cm⁻¹ region. These bands often shift to lower frequencies (~3200 cm⁻¹) due to intramolecular hydrogen bonding.

  • C=O Stretching: A strong characteristic peak appears at 1680–1720 cm⁻¹ . In metal complexes (e.g., with Cd(II)), this peak shifts, indicating coordination via the oxygen atom.

  • C-Cl Stretching: Distinctive bands in the 600–800 cm⁻¹ fingerprint region, useful for confirming the 3,5-dichloro substitution pattern.

Applications in Drug Development & Materials

Molecular Docking & Scaffold Use

2A35DCBA is rarely the final drug but rather a privileged scaffold .

  • Target: It is a precursor for pyrazino[2,1-b]quinazoline-3,6-diones , which target bacterial efflux pumps and fungal pathways.

  • Mechanism: Docking studies of derivatives show binding to P-glycoprotein (P-gp) and AChE (Acetylcholinesterase) . The 3,5-dichloro substitution provides steric bulk and lipophilicity, enhancing the fit in hydrophobic pockets of these proteins.

NLO Materials

Organometallic complexes of 2A35DCBA (e.g., with Cadmium or Silver) exhibit Third-Order Non-Linear Optical (NLO) properties. The donor-acceptor architecture (Amino-donor / Carboxyl-acceptor) facilitates charge transfer, making these crystals candidates for optical limiting applications [2].

References

  • Crystal structure of sodium 2-amino-3,5-dichlorobenzoate: Sikorska-Iwan, M. (2007). The sodium salt of this compound crystallizes in the triclinic system...[4][5][6] ResearchGate.

  • NLO Properties & DFT of Benzoic Acid Derivatives: Anand, B., et al. (2008). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid. Spectrochimica Acta Part A.

  • Synthesis & Docking of Quinazoline Derivatives: Resende, D.I.S.P., et al. (2023). Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria.[7] MDPI.

  • Comparative DFT Studies (Diiodo Analog): Ceylan, U., et al. (2017). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid. Journal of Molecular Structure.

Sources

Methodological & Application

Application Note: Structural Elucidation of 2-Amino-3,5-dichlorobenzoic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3,5-dichlorobenzoic acid, also known as 3,5-dichloroanthranilic acid, is a substituted aromatic carboxylic acid. Its structural complexity, arising from the presence of multiple functional groups on the benzene ring, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous identification and characterization. This application note provides a comprehensive guide to the analysis of this compound using ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical basis for the expected spectral features, provide detailed protocols for sample preparation and data acquisition, and present a thorough interpretation of the resulting NMR data. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, quality control, and drug development who utilize NMR for molecular structure elucidation.

Theoretical Framework: Predicting the NMR Landscape

The chemical structure of this compound dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The positions of these signals (chemical shifts) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups.

  • ¹H NMR Spectroscopy : The aromatic region is expected to show two distinct signals for the two non-equivalent aromatic protons. The amino group protons will likely appear as a broad singlet, and the carboxylic acid proton will also be a broad singlet, typically at a higher chemical shift. The relative positions of the aromatic protons are governed by the electronic effects of the substituents.

  • ¹³C NMR Spectroscopy : Due to the lack of symmetry in the substitution pattern of the benzene ring, seven distinct signals are anticipated in the ¹³C NMR spectrum: one for the carboxylic carbon, and six for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

Experimental Protocols

I. Sample Preparation

A meticulously prepared sample is paramount for acquiring high-quality NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Solvent Selection: DMSO-d₆ is an excellent choice of solvent for this compound due to the compound's good solubility and the ability of DMSO-d₆ to exchange with the labile protons of the amino and carboxylic acid groups, which can be observed in the ¹H NMR spectrum.

  • Sample Weighing: Accurately weigh the desired amount of this compound. For standard ¹H NMR, 5-10 mg is sufficient, while for ¹³C NMR, a more concentrated sample of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.

  • Mixing: Gently vortex the sample to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

Diagram of the NMR Sample Preparation Workflow

NMR_Sample_Prep cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter into NMR Tube vortex->filter acquire Acquire 1H & 13C NMR Spectra filter->acquire process Process Data acquire->process interpret Interpret Spectra process->interpret

Caption: Workflow for NMR sample preparation and analysis.

II. NMR Data Acquisition

The following parameters are a good starting point for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard 1D pulseProton-decoupled 1D
Spectral Width-2 to 12 ppm-10 to 220 ppm
Acquisition Time2-4 s1-2 s
Relaxation Delay2-5 s2 s
Number of Scans16-641024-4096
Temperature298 K298 K

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is expected to display four distinct signals.

Molecular Structure with Proton Numbering

Sources

Application Note: Strategic Incorporation of 2-Amino-3,5-dichlorobenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for incorporating 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid or 3,5-DCA ) into peptide sequences.[1] This molecule presents unique synthetic challenges due to extreme steric hindrance and electronic deactivation, requiring specialized protocols beyond standard SPPS (Solid Phase Peptide Synthesis) methods.[1]

Introduction & Chemical Context

This compound (3,5-DCA ) is a highly specialized aromatic amino acid used in drug discovery to introduce conformational constraints (turn mimetics) and probe halogen bonding interactions.[1] Unlike standard amino acids, 3,5-DCA possesses an aniline nitrogen that is drastically deactivated by two chlorine atoms (at positions 3 and 5) and an ortho-carboxylic acid group.[1]

The "Deactivated Aniline" Challenge

The primary synthetic hurdle is the nucleophilicity of the amino group.

  • Electronic Effect: The chlorine atoms are electron-withdrawing (Inductive effect: -I), significantly lowering the pKa of the aniline nitrogen.[1]

  • Steric Effect: The chlorine at position 3 (ortho to the amine) and the carboxylic acid at position 1 create a "steric wall," blocking the approach of incoming electrophiles.[1]

Consequently, standard coupling reagents (e.g., HBTU, HATU) often fail to acylate this amine, leading to deletion sequences.[1] Conversely, activating the carboxylic acid of 3,5-DCA can lead to rapid cyclization to form a benzoxazinone , a dead-end side product if not managed correctly.[1]

Pre-Synthesis Preparation: Fmoc Protection[1]

While 3,5-DCA is commercially available as the free acid, Fmoc-protection is often required for standard SPPS.[1] The low nucleophilicity of the amine renders standard Fmoc-OSu conditions inefficient.

Protocol A: Fmoc-Protection via Acid Chloride

Reagents: 3,5-DCA, Fmoc-Cl, Pyridine, Dichloromethane (DCM).[1]

  • Dissolution: Suspend 3,5-DCA (10 mmol) in dry DCM (50 mL). Add Pyridine (25 mmol) to act as both solvent and base.

  • Activation: Cool the mixture to 0°C. Dropwise add a solution of Fmoc-Cl (11 mmol) in DCM (10 mL). Note: Fmoc-Cl is more reactive than Fmoc-OSu and is necessary here.

  • Reflux: Allow to warm to room temperature. If TLC indicates unreacted starting material after 4 hours, heat to mild reflux (40°C) for 12 hours.[1]

  • Workup: Wash with 1N HCl (to remove pyridine), followed by Brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane. Do not use column chromatography with methanol, as the Fmoc group can be labile on acidic silica for long periods.[1]

Solid Phase Integration Protocols

Phase 1: Coupling 3,5-DCA to the Resin (Acylating the Resin)

When 3,5-DCA is the incoming acid, its activation is prone to side reactions.[1]

Risk: Activation of the COOH group in the presence of the free NH2 (if using Boc strategy or unprotected 3,5-DCA) leads to 3,5-dichloroisatoic anhydride or benzoxazinone formation.[1] Solution: Use the Sym-Anhydride or Acid Chloride method.

Protocol B: The Acid Chloride Method (Recommended)

This method bypasses the slow kinetics of uronium/phosphonium reagents.

  • Activation: In a glass vial, dissolve Fmoc-3,5-DCA (or Boc-3,5-DCA) in dry DCM. Add Thionyl Chloride (SOCl2) (5 eq) and a catalytic drop of DMF. Reflux for 2 hours.

  • Evaporation: Evaporate solvent and excess SOCl2 under vacuum. Re-dissolve the residue (Acid Chloride) in dry DCM/NMP (1:1).

  • Coupling: Add the acid chloride solution to the resin-bound amine. Add DIEA (Diisopropylethylamine) (2 eq) immediately to neutralize the HCl generated.

  • Time: Shake for 2 hours.

  • Monitoring: Standard Kaiser test.

Phase 2: Chain Elongation (Coupling to the 3,5-DCA Amine)

This is the critical failure point. The deactivated aniline of 3,5-DCA will likely not react with standard HBTU/HATU cycles.[1]

Protocol C: The Acyl Fluoride Method (The "Gold Standard")

Acyl fluorides are smaller and more reactive towards hindered amines than OBt/OAt esters.

Reagents: Incoming Fmoc-Amino Acid, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), DIEA.[1]

  • Pre-Activation: Dissolve the incoming Fmoc-Amino Acid (4 eq) and TFFH (4 eq) in dry DMF.

  • Base Addition: Add DIEA (8 eq). Wait only 30-60 seconds.

  • Coupling: Add the mixture to the resin containing the deprotected 3,5-DCA amine.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 2 hours at Room Temperature.

    • Coupling 2: 2 hours at 50°C (Microwave assistance is highly beneficial here: 75°C for 10 mins if resin permits).

  • Monitoring: The Chloranil Test is required. The Kaiser test (ninhydrin) often gives false negatives with deactivated anilines.

Protocol D: The "Bis-Trichloromethyl Carbonate" (BTC) Method

If Acyl Fluorides fail, in-situ acid chloride generation via BTC (Triphosgene) is the nuclear option.

  • Safety: Perform in a fume hood. BTC generates phosgene.

  • Activation: Dissolve incoming Amino Acid (3 eq) and BTC (1 eq) in THF/DCM. Add Collidine (8 eq) dropwise. A precipitate (Collidine-HCl) will form.

  • Coupling: Add the slurry directly to the resin. Shake for 1-2 hours.

Visualizing the Challenge & Strategy

Diagram 1: The Deactivation & Steric Map

This diagram illustrates why the amine is so unreactive.[1]

DeactivationMap cluster_molecule This compound Aniline Aniline Nitrogen (Nucleophile) Cl3 Cl (Pos 3) Steric Blockade -I Effect Cl3->Aniline Steric Clash Cl3->Aniline Electron Withdrawal Cl5 Cl (Pos 5) -I Effect Cl5->Aniline Electron Withdrawal COOH COOH (Pos 1) Ortho-Substituent COOH->Aniline H-Bonding (Deactivation)

Caption: Electronic and steric deactivation map of 3,5-DCA. Red arrows indicate factors reducing reactivity.

Diagram 2: Coupling Decision Tree

Follow this logic flow to select the correct protocol.

CouplingLogic Start Coupling Step involving 3,5-DCA Direction Are you coupling DCA to Resin OR Amino Acid to DCA? Start->Direction ToResin DCA is the Acid (Electrophile) Direction->ToResin ToAmine DCA is the Amine (Nucleophile) Direction->ToAmine Act_DCA Activate DCA COOH ToResin->Act_DCA Warning Risk: Benzoxazinone Formation Act_DCA->Warning Sol1 Solution: Acid Chloride (SOCl2) Warning->Sol1 Problem Problem: Low Nucleophilicity ToAmine->Problem Choice Select Activation Method Problem->Choice MethodA Method A: Acyl Fluoride (TFFH) (Standard for Hindered) Choice->MethodA MethodB Method B: BTC/Triphosgene (Aggressive) Choice->MethodB

Caption: Decision tree for selecting coupling protocols based on the role of 3,5-DCA in the sequence.

Quantitative Comparison of Coupling Reagents

Reagent ClassReagent ExampleSuitability for 3,5-DCA AmineProsCons
Carbodiimides DIC / EDCPoor Cheap, standard.[1]Too slow; urea side products common with slow reactions.
Uroniums HBTU / HATUFair High reactivity generally.Steric bulk of the reagent itself can hinder reaction with ortho-substituted anilines.
Acyl Fluorides TFFH / BTFFH Excellent Small leaving group (F-); highly reactive toward weak amines.Moisture sensitive; requires careful handling.
Acid Chlorides SOCl2 / BTCExcellent Highest reactivity.Harsh conditions; potential for racemization (less relevant for achiral 3,5-DCA).[1]

References

  • Synthesis and Properties of 3,5-Dichlorobenzoic Acid Derivatives Source: ChemicalBook & Google Patents (CN103224451B) Relevance: Describes the fundamental chlorination chemistry of anthranilic acid. URL:[1]

  • Acyl Fluorides in Peptide Synthesis (TFFH Method) Source: Carpino, L. A., et al. J. Am. Chem. Soc. Relevance: Establishes TFFH as the superior reagent for hindered amino acids and anilines. URL:

  • Fmoc Protection of Electron-Deficient Amines Source:Green Chemistry, 2011, 13, 2258-2261.[1] Relevance: Provides Schotten-Baumann type protocols for protecting deactivated anilines. URL:

  • Coupling to Sterically Hindered Anilines Source:Organic & Biomolecular Chemistry, 2012.[1] Relevance: Details the "Acyl Fluoride" and "Acid Chloride" necessity for electron-deficient systems. URL:

Sources

Application Note: GC-MS Analysis of 2-Amino-3,5-dichlorobenzoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the derivatization of 2-Amino-3,5-dichlorobenzoic acid, a molecule of interest in pharmaceutical and chemical synthesis, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, high boiling point, and thermal lability stemming from the presence of both a carboxylic acid and an amino functional group, direct GC-MS analysis of this compound is not feasible.[1][2][3] This document outlines two field-proven derivatization strategies: single-step silylation and a two-step esterification/acylation process. We will explore the causality behind these experimental choices, provide step-by-step protocols, and offer guidance on GC-MS parameterization and data interpretation to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Derivatization is Essential

Gas Chromatography requires analytes to be thermally stable and sufficiently volatile to be carried through the analytical column in the gas phase.[4] this compound possesses two highly polar functional groups that anchor the molecule, preventing its effective volatilization:

  • The Carboxylic Acid Group (-COOH): This group is acidic and highly polar, readily forming strong intermolecular hydrogen bonds. This significantly raises the boiling point of the molecule.

  • The Amino Group (-NH2): This group is basic and also capable of hydrogen bonding.

The presence of these "active hydrogens" makes the molecule prone to strong interactions with the stationary phase of the GC column, leading to poor peak shape (tailing), and thermal degradation in the hot injector port, which prevents quantitative analysis.[1][3]

Derivatization is a chemical modification process that addresses these challenges by replacing the active hydrogens on the carboxyl and amino groups with nonpolar, thermally stable moieties.[1][5] This transformation achieves two primary goals:

  • Increases Volatility: By eliminating hydrogen bonding capabilities, the intermolecular forces are drastically reduced, allowing the molecule to enter the gas phase at a lower temperature.

  • Enhances Thermal Stability: The resulting derivatives are less prone to decomposition at the high temperatures used in GC analysis.[6]

This application note details two primary, trusted methodologies to achieve this transformation.

Overall Experimental Workflow

The process from sample to result follows a logical sequence. The choice of derivatization method will depend on laboratory resources, desired derivative stability, and the complexity of the sample matrix.

Overall_Workflow A Sample Preparation (e.g., Extraction) B Solvent Evaporation (Complete Dryness is Critical) A->B C Derivatization Reaction (Silylation or Acylation/Esterification) B->C D GC-MS Analysis C->D E Data Processing & Quantification D->E

Caption: High-level workflow for the analysis of this compound.

Derivatization Protocols: A Comparative Approach

We present two robust protocols. Silylation is a rapid, single-step reaction, while the two-step approach offers highly stable derivatives, though with a longer preparation time.

Derivatization_Protocols cluster_0 Protocol 1: Silylation cluster_1 Protocol 2: Esterification + Acylation A1 Dried Analyte + Acetonitrile (Solvent) A2 Add Silylating Agent (e.g., BSTFA + 1% TMCS) A1->A2 A3 Heat Reaction Vial (e.g., 70-100°C for 30-60 min) A2->A3 A4 Cool to Room Temperature Inject into GC-MS A3->A4 B1 Dried Analyte + Methanolic HCl B2 Heat for Esterification (e.g., 60°C for 60 min) B1->B2 B3 Evaporate Reagent Re-dissolve in Solvent B2->B3 B4 Add Acylating Agent (e.g., TFAA) B3->B4 B5 Heat for Acylation (e.g., 60°C for 15 min) B4->B5 B6 Cool, Evaporate, Reconstitute Inject into GC-MS B5->B6

Caption: Comparative workflow of the two primary derivatization methods.

Protocol 1: Single-Step Silylation

Silylation is a widely used and effective method for derivatizing compounds with active hydrogens, including carboxylic acids and amines.[1][7] We recommend using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), which enhances the reactivity of the reagent.

Principle of Self-Validation: The protocol's success is validated by injecting a known standard of this compound derivatized alongside the samples. The resulting chromatogram should show a single, sharp, symmetrical peak at the expected retention time. The mass spectrum should exhibit a clear molecular ion and a prominent M-15 fragment (loss of a methyl group), which is characteristic of trimethylsilyl (TMS) derivatives.[1]

Reagents and Materials:

  • This compound standard

  • Dried sample extract

  • BSTFA + 1% TMCS

  • Acetonitrile or Pyridine (Anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas line for evaporation

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample extract containing the analyte is completely dry. Transfer a known amount (e.g., 10-100 µg) to a 2 mL reaction vial. Moisture is detrimental to silylation reagents and will significantly lower the derivatization yield.[1][7][8]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to the vial to dissolve the residue.

  • Derivatizing Agent: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap it tightly immediately.

  • Reaction: Gently vortex the mixture for 30 seconds. Place the vial in a heating block set to 80°C for 45 minutes. Optimal conditions may vary, with temperatures between 70-100°C and times from 30-60 minutes being common.[9]

  • Cooling: After heating, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. If the concentration is high, a dilution with anhydrous acetonitrile may be necessary.

Protocol 2: Two-Step Esterification and Acylation

This method provides exceptionally stable derivatives by first converting the carboxylic acid to a methyl ester and then acylating the amino group with a fluorinated anhydride.[2] The resulting fluoroacyl amide is highly electronegative, which can be advantageous for certain detectors and provides characteristic mass spectra.[10]

Principle of Self-Validation: This protocol is validated by monitoring the conversion at each step. After esterification, a small aliquot can be analyzed (after acylation of the amine) to confirm the formation of the methyl ester. The final product should be a single peak corresponding to the fully derivatized molecule. The mass spectrum will show fragmentation patterns characteristic of both the methyl ester and the trifluoroacetyl amide.

Reagents and Materials:

  • This compound standard

  • Dried sample extract

  • Methanolic HCl (3N)

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (Anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for evaporation

Step-by-Step Methodology:

Part A: Esterification

  • Sample Preparation: Place the completely dried analyte in a 2 mL reaction vial.

  • Esterification Reagent: Add 200 µL of 3N Methanolic HCl. Cap the vial tightly.

  • Reaction: Heat the vial at 60°C for 60 minutes to convert the carboxylic acid to its methyl ester.

  • Evaporation: Cool the vial to room temperature. Uncap and gently evaporate the methanolic HCl to dryness under a stream of nitrogen. This step is critical to remove the acidic catalyst which would interfere with the next step.

Part B: Acylation 5. Solvent Addition: Add 100 µL of anhydrous ethyl acetate to the dried residue. 6. Acylation Reagent: Add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap tightly and vortex briefly. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood. 7. Reaction: Heat the vial at 60°C for 15 minutes. 8. Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the final derivative in a known volume (e.g., 100 µL) of ethyl acetate for GC-MS injection.

GC-MS Analysis Parameters and Expected Results

The following parameters serve as a starting point and should be optimized for your specific instrumentation and analytical goals.

ParameterRecommended SettingRationale
GC System Agilent, Shimadzu, Thermo Fisher, or equivalentStandard instrumentation for this type of analysis.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A nonpolar 5% phenyl-methylpolysiloxane phase provides excellent resolution and thermal stability for a wide range of derivatized compounds.[6]
Injection Mode Splitless (1 µL injection volume)Best for trace-level analysis. A split injection can be used for higher concentration samples.
Inlet Temperature 280°CEnsures rapid and complete volatilization of the derivatized analyte without causing thermal degradation.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures that all components are eluted from the column. This program should be optimized.
MS System Quadrupole, Ion Trap, or TOFStandard MS detectors.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[7]
MS Source Temp. 230°CStandard source temperature to prevent condensation and minimize fragmentation within the source.
MS Quad Temp. 150°CStandard quadrupole temperature.
Scan Range 50 - 550 amuA wide scan range to capture the molecular ion and all significant fragment ions of the derivatized analyte.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No Peak or Very Small Peak Incomplete derivatization; presence of moisture; sample degradation.Ensure the sample is completely dry before adding reagents. Use fresh, anhydrous reagents and solvents. Check for leaks in the reaction vial cap. Re-optimize reaction time and temperature.
Broad or Tailing Peak Active sites in the GC inlet liner or column; incomplete derivatization.Deactivate the inlet liner or use a new one. Condition the column. Ensure the derivatization reaction went to completion.
Multiple Peaks for Analyte Incomplete derivatization (e.g., only one group derivatized); side reactions.Increase reaction time, temperature, or amount of derivatizing reagent. Ensure the absence of water. For the two-step method, ensure complete removal of the first reagent before proceeding to the second step.
Poor Reproducibility Inconsistent sample preparation; variable reaction conditions; moisture contamination.Use a consistent and validated sample preparation workflow. Precisely control reaction times and temperatures. Handle all reagents in a dry environment (e.g., under nitrogen or in a glove box if possible).

References

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Al-Dirbashi, O. Y., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

  • Shen, X., et al. (2006). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. PubMed. [Link]

  • Process for preparing aminobenzoate esters.
  • Khan, K. M., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]

  • Acids: Derivatization for GC Analysis.
  • Lee, G., et al. (2024). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ScienceDirect. [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PubMed. [Link]

  • de Jong, A. P., et al. (1983). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. PubMed. [Link]

  • Acylation Reagents for Gas Chromatography. Labinsights. [Link]

  • Ros, O., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PubMed Central. [Link]

  • Tsikas, D. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed Central. [Link]

Sources

synthesis of heterocyclic compounds from 2-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Heterocycles from 2-Amino-3,5-dichlorobenzoic Acid

Executive Summary

This compound is a high-value halogenated anthranilic acid scaffold used extensively in the development of bioactive heterocycles, particularly EGFR inhibitors, antitumor agents, and antimicrobial compounds. The presence of chlorine atoms at the 3- and 5-positions confers unique electronic and steric properties: the 3-chloro substituent imposes significant steric constraints on the adjacent amino group, while the 5-chloro substituent modulates lipophilicity and metabolic stability.

This guide details optimized protocols for transforming this precursor into three critical heterocyclic classes: 3,1-Benzoxazin-4-ones , Quinazolin-4(3H)-ones , and Isatoic Anhydrides . We prioritize scalable, reproducible methodologies over theoretical routes, with a focus on overcoming the nucleophilic deactivation caused by the electron-withdrawing chlorine atoms.

Strategic Reaction Pathways

The synthesis diverges into three primary streams based on the initial activation of the carboxylic acid and amino functionalities.

ReactionPathways Start This compound Benzoxazinone 6,8-Dichloro-2-methyl- 3,1-benzoxazin-4-one Start->Benzoxazinone Ac2O, Reflux (Dehydrative Cyclization) Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-ones Start->Quinazolinone Microwave/Orthoester (One-Pot) Isatoic 6,8-Dichloroisatoic Anhydride Start->Isatoic Triphosgene/BTC (Carbonylation) Benzoxazinone->Quinazolinone R-NH2 (Ring Opening/Closure) Benzodiazepine Benzodiazepines (via Amino Acid coupling) Isatoic->Benzodiazepine Amino Acid Esters

Figure 1: Divergent synthetic pathways from this compound. The Benzoxazinone route is preferred for library generation due to the stability of the intermediate.

Critical Experimental Protocols

Protocol A: Synthesis of the Gateway Intermediate (Benzoxazinone)

Target: 6,8-Dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one Rationale: Direct condensation of the acid with amines is often sluggish due to the reduced nucleophilicity of the aniline nitrogen (inductive effect of Cl). Converting the acid to the benzoxazinone activates the carbonyl, making it highly susceptible to nucleophilic attack by amines in subsequent steps.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (5.0 eq) – Acts as both reagent and solvent.

  • Pyridine (Catalytic, 0.1 eq) – Optional, accelerates acylation.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with this compound.

  • Addition: Add Acetic anhydride under an inert atmosphere (N2).

  • Reflux: Heat the mixture to reflux (approx. 140°C).

    • Checkpoint: The suspension should clear to a solution within 30-60 minutes. Continue reflux for 2-3 hours to ensure cyclization.

    • Mechanism Note: The reaction proceeds via N-acetylation followed by intramolecular dehydration.

  • Isolation: Cool the reaction mixture to 0-5°C. The product often precipitates directly.

  • Workup: Filter the solid.[1][2] Wash with cold hexanes or diethyl ether to remove excess acetic anhydride/acetic acid.

  • Drying: Dry under vacuum at 40°C.

Expected Yield: 85-92% Appearance: Pale yellow to white crystalline solid.

Protocol B: Library Synthesis of Quinazolin-4(3H)-ones

Target: 2-Methyl-3-substituted-6,8-dichloroquinazolin-4(3H)-ones Rationale: Utilizing the benzoxazinone from Protocol A allows for mild reaction conditions with diverse amines, avoiding the high temperatures required for direct Niementowski condensation.

Materials:

  • 6,8-Dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (1.0 eq)

  • Primary Amine (R-NH2) (1.1 eq)

  • Solvent: Ethanol or Glacial Acetic Acid (for unreactive amines).

Step-by-Step Methodology:

  • Dissolution: Suspend the benzoxazinone in Ethanol.

  • Amine Addition: Add the primary amine dropwise.

  • Reaction: Reflux for 4-6 hours.

    • Observation: The reaction typically passes through an open-ring amide intermediate which then dehydrates to close the quinazolinone ring.

    • Steric Note: If R-NH2 is bulky (e.g., tert-butyl amine), the 3-chloro group on the scaffold may hinder ring closure. In such cases, switch solvent to glacial acetic acid and add fused sodium acetate.

  • Workup: Pour the hot solution onto crushed ice. The quinazolinone usually precipitates.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Data Summary: Substituent Effects on Yield

Amine (R-NH2)ConditionsYield (%)Notes
AnilineEtOH, Reflux, 4h88%Standard reactivity.
BenzylamineEtOH, Reflux, 3h91%High nucleophilicity facilitates rapid closure.
p-NitroanilineAcOH, Reflux, 8h65%Electron-poor amine requires forcing conditions.
MethylamineEtOH, RT, 2h94%Highly reactive; often exothermic.
Protocol C: Green Synthesis (Microwave-Assisted One-Pot)

Target: 2,3-Disubstituted Quinazolinones (without isolating intermediates) Rationale: Microwave irradiation overcomes the activation energy barrier raised by the deactivating chlorine substituents, significantly reducing reaction times from hours to minutes.

Materials:

  • This compound (1 mmol)

  • Orthoester (e.g., Triethyl orthoformate) (1.5 mmol)

  • Amine (1.2 mmol)

  • Catalyst: Ammonium Acetate (0.5 mmol) or Ionic Liquid.

Methodology:

  • Mix all components in a microwave process vial (solvent-free or minimal EtOH).

  • Irradiate at 120-140°C for 10-15 minutes (Power: 150-200W).

  • Cool and wash the solid residue with cold ethanol.

  • Advantage: This route avoids the use of corrosive acetic anhydride and is atom-economical.

Synthesis of Isatoic Anhydride (Benzodiazepine Precursor)

Target: 6,8-Dichloroisatoic Anhydride Significance: This anhydride is the "gold standard" electrophile for synthesizing benzodiazepines and anthranilamides.

Protocol:

  • Safety: Perform in a fume hood. Triphosgene generates phosgene in situ.

  • Reaction: Dissolve this compound in dry THF or Dioxane.

  • Addition: Add Triphosgene (0.35 eq) dissolved in THF dropwise at 0°C.

  • Heating: Reflux for 2 hours. The solution will become clear.

  • Isolation: Concentrate the solvent to 20% volume and add Hexane. The anhydride precipitates as a beige solid.

Troubleshooting & Optimization (The "Scientist's Note")

  • The "3-Chloro Effect": The chlorine at position 3 is ortho to the amino group. This creates steric clash during the formation of Schiff bases or amides.

    • Solution: If yields are low, increase the reaction temperature or switch to a higher-boiling solvent (e.g., Diglyme).

  • Solubility: The 3,5-dichloro derivatives are often poorly soluble in standard organic solvents.

    • Solution: DMF or DMSO are often required for NMR characterization. For reactions, heterogeneous conditions (suspensions) usually work as the product precipitates out, driving the equilibrium.

  • Hydrolysis Risk: Benzoxazinones are sensitive to moisture. Store them in a desiccator. If the benzoxazinone reverts to the acetyl-anthranilic acid (open ring), re-reflux in acetic anhydride to close it back up.

References

  • Microwave-Assisted Synthesis of Quinazolinones

    • Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.
    • Source: Taylor & Francis / Synthetic Communic
    • URL:[Link]

  • Niementowski Reaction Overview

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Benzoxazinone Intermediates

    • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones.[3][4]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Isatoic Anhydride Crystallography & Synthesis

    • Title: 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)
    • Source: Acta Crystallographica / NIH.
    • URL:[Link]

Sources

The Strategic Application of 2-Amino-3,5-dichlorobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Dichlorinated Scaffold

In the landscape of medicinal chemistry, the anthranilic acid framework is recognized as a "privileged scaffold"—a molecular structure that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide array of therapeutic agents, from anti-inflammatory drugs to anticancer and antiviral medications.[1][2] Within this important class of compounds, 2-Amino-3,5-dichlorobenzoic acid emerges as a particularly intriguing starting material for drug discovery. Its dichlorinated phenyl ring offers a unique combination of lipophilicity and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The strategic placement of the chlorine atoms can enhance binding affinity to target proteins, improve metabolic stability, and provide vectors for further chemical modification.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound in drug discovery. We will delve into its role as a versatile building block, providing detailed protocols for its synthesis and derivatization, and exploring its potential in the development of novel kinase inhibitors and antimicrobial agents.

Physicochemical Properties and Safety Profile

A thorough understanding of the starting material is paramount for its effective use in a research setting. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.02 g/mol
Appearance White to pale yellow solid
Melting Point 226-229 °C[3]
Solubility Slightly soluble in water[3]
pKa 4.20[3]

Safety and Handling: this compound is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust.

Core Synthesis of this compound

The reliable synthesis of the core scaffold is the first critical step in any drug discovery program. Several methods for the preparation of this compound have been reported, with the chlorination of anthranilic acid being a common strategy. Below is a detailed protocol adapted from published patent literature.[4]

Protocol 1: Chlorination of Anthranilic Acid

This protocol describes the direct chlorination of anthranilic acid using hydrogen peroxide in the presence of hydrochloric acid.

Materials:

  • Anthranilic acid

  • Concentrated hydrochloric acid (HCl)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Beakers

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a large beaker, suspend anthranilic acid (e.g., 0.29 mol) in a solution of 500 mL of water and 50 mL of concentrated HCl.

  • Stir the mixture for 10 minutes, then add an additional 450 mL of concentrated HCl.

  • Heat the mixture to 50°C with stirring until the system becomes a clear solution.

  • Slowly add 78g of 30% H₂O₂ solution dropwise to the reaction mixture. The reaction is exothermic, and a solid will begin to precipitate after approximately 5 minutes.

  • Maintain the reaction temperature at 60°C for 40 minutes with vigorous stirring.

  • Rapidly cool the mixture to 30°C.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water (3 x 80 mL) until the filtrate is neutral.

  • Dry the white powder solid under vacuum at 70°C to yield this compound.[4]

Expected Yield: Approximately 72%[4]

Workflow for the Synthesis of this compound

A Anthranilic Acid in HCl/Water B Heat to 50°C A->B Dissolution C Add 30% H₂O₂ B->C Initiate Chlorination D Reaction at 60°C C->D Exothermic Reaction E Cooling & Precipitation D->E Product Formation F Filtration & Washing E->F Isolation G Drying F->G H This compound G->H Final Product

Caption: Synthesis of this compound from Anthranilic Acid.

Application in Kinase Inhibitor Drug Discovery

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] Consequently, kinase inhibitors are a major focus of modern drug discovery. The anthranilic acid scaffold has been successfully employed in the development of various kinase inhibitors. Notably, derivatives of 2-amino-3,5-diarylbenzamide have been identified as potent inhibitors of IKKα and IKKβ, kinases that are central to the NF-κB signaling pathway.[5]

The this compound core can be readily derivatized at the amino and carboxylic acid functionalities to generate a library of compounds for screening against a panel of kinases. The dichloro-substitution pattern can provide crucial hydrophobic interactions within the kinase active site, potentially leading to enhanced potency and selectivity.

Protocol 2: Synthesis of a 2-Amino-3,5-dichlorobenzamide Library

This protocol outlines a general procedure for the synthesis of a library of amides from this compound for screening as potential kinase inhibitors. This is a foundational step for generating a diverse set of molecules for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • A diverse set of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure (via Acid Chloride):

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride. Reflux the mixture for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-amino-3,5-dichlorobenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base such as triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0°C and add the acid chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-3,5-dichlorobenzamide derivative.

Logical Flow for Library Synthesis

Start This compound Step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or HATU) Start->Step1 Step2 Coupling with Diverse Amines (R₁R₂NH) Step1->Step2 Step3 Purification Step2->Step3 Library Library of 2-Amino-3,5-dichlorobenzamides Step3->Library

Caption: General workflow for synthesizing a library of 2-amino-3,5-dichlorobenzamides.

Protocol 3: In Vitro IKKβ Kinase Assay

Once a library of compounds has been synthesized, they must be screened for biological activity. This protocol provides a general method for an in vitro kinase assay to identify inhibitors of IKKβ.

Materials:

  • Purified recombinant IKKβ enzyme

  • IKKtide substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized 2-amino-3,5-dichlorobenzamide derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control wells).

  • Add 2 µL of IKKβ enzyme solution (e.g., 10 ng/µl in kinase buffer) to the inhibitor and positive control wells. Add 2 µL of kinase buffer to the "blank" wells.

  • Add 2 µL of a substrate/ATP mix (containing IKKtide and ATP at appropriate concentrations) to all wells to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.[6]

  • Calculate the percent inhibition for each compound at various concentrations and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Application in Antimicrobial Drug Discovery

The emergence of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of novel antimicrobial agents. Anthranilic acid derivatives have shown promise in this area.[7] For instance, the related compound 2-amino-3-chlorobenzoic acid has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The 3,5-dichloro substitution pattern on the 2-aminobenzoic acid scaffold could potentially enhance this antimicrobial activity.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized 2-amino-3,5-dichlorobenzamide derivatives against various bacterial strains.

Materials:

  • Synthesized compounds dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test bacterium in sterile saline or broth, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[2]

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a valuable and underutilized starting material in drug discovery. Its dichlorinated anthranilic acid core provides a rigid scaffold that can be readily functionalized to generate diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this core molecule and its derivatives, and to evaluate their potential as kinase inhibitors and antimicrobial agents. Future research should focus on expanding the diversity of the synthesized libraries and exploring their activity against a wider range of biological targets. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of lead compounds, ultimately paving the way for the development of novel therapeutics.

References

  • CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents.
  • Pharmaffiliates. This compound. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76036, 3,5-Dichloroanthranilic acid. Available at: [Link].

  • Al-Dhabi, N. A., et al. (2022). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 27(9), 2899. Available at: [Link]

  • WO2021152623A1 - Improved processes for the preparation of tafamidis and its meglumine salt - Google Patents.
  • Coelho, T., et al. (2013). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Neurology and Therapy, 2(1), 1-19. Available at: [Link]

  • BPS Bioscience. Chemi-Verse™ IKKβ Kinase Assay Kit. Available at: [Link]

  • Singh, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Medicinal Chemistry Research, 22(9), 4149-4160. Available at: [Link]

  • CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents.
  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • O'Connor, E., et al. (2020). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers, 12(9), 2496. Available at: [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-967. Available at: [Link]

  • Dankwardt, S. M., et al. (1996). Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid. Molecular Diversity, 1(2), 113-120. Available at: [Link]

  • ScholarWorks@GVSU. Discovering Antibiotic Activity of Anthranilic Acid Derivatives. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. Available at: [Link]

  • BellBrook Labs. A Validated IKK beta Inhibitor Screening Assay. Available at: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available at: [Link]

  • protocols.io. MTT (Assay protocol). Available at: [Link]

  • CDC. Antimicrobial Use and Resistance (AUR) Module. Available at: [Link]

  • PubMed. 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Available at: [Link]

  • PubMed. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Available at: [Link]

  • Taylor & Francis. Combinatorial chemistry – Knowledge and References. Available at: [Link]

  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Available at: [Link]

  • Taylor & Francis. The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. Available at: [Link]

  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. Available at: [Link]

  • MDPI. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Available at: [Link]

Sources

protocol for the purification of 2-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Purification of 2-Amino-3,5-dichlorobenzoic Acid

Executive Summary

This compound (also known as 3,5-dichloroanthranilic acid) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac analogs, and various agrochemicals. Commercial crude sources often contain significant impurities, including monochloro-derivatives (3-chloro- or 5-chloroanthranilic acid), oxidative coupling byproducts (azo compounds), and decarboxylated residues (2,4-dichloroaniline).

Achieving pharmaceutical-grade purity (>98.5%) requires a biphasic purification strategy. This protocol details a Two-Stage Purification System combining acid-base fractionation with solvent-selective recrystallization. This approach effectively segregates non-acidic contaminants and structurally similar regioisomers that co-precipitate in standard workflows.

Chemical Profile & Solubility Logic

Understanding the physicochemical properties is the foundation of this protocol.

PropertyDataRelevance to Purification
CAS Number 2789-92-6Unique Identifier
Molecular Weight 206.03 g/mol Stoichiometric calculations
Melting Point 228–230 °C (Lit.)Key indicator of purity; impure samples melt <225 °C.
Acidity (pKa) ~4.12 (COOH), Weak Base (NH₂)Amphoteric nature allows pH-switchable solubility.
Solubility (Water) Very Low (<0.5 g/L at 25°C)Water is an excellent anti-solvent but poor for recrystallization alone.
Solubility (Ethanol) High (Hot), Moderate (Cold)Ideal solvent for thermal recrystallization.
Solubility (Base) High (forms Sodium salt)Enables separation from non-acidic impurities.

Expert Insight: Direct recrystallization of the crude material from water is often ineffective because the oxidative impurities (often red/brown) are polar enough to co-precipitate with the product. Furthermore, the low water solubility of the dichloro-derivative necessitates unmanageable volumes of solvent. The protocol below utilizes an Ethanol/Water system which provides superior rejection of colored impurities compared to water alone.

Strategic Purification Workflow

The purification logic follows a "Gross Cleanup" followed by a "Polishing Step."

PurificationProtocol cluster_Stage1 Stage 1: Acid-Base Fractionation & Carbon Treatment cluster_Stage2 Stage 2: Solvent Recrystallization Start Crude this compound (Brown/Tan Powder) Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Carbon Add Activated Carbon (50-60°C, 30 min) Dissolve->Carbon Removes Organics Filter1 Filtration (Celite Pad) Remove Insolubles/Carbon Carbon->Filter1 Acidify Acidify Filtrate with 3M HCl to pH 2-3 Filter1->Acidify Clear Filtrate Precipitate Collect Precipitate Wash with cold water Acidify->Precipitate Reflux Dissolve Wet Cake in Boiling Ethanol (95%) Precipitate->Reflux Semi-Pure Solid HotFilter Hot Filtration (Optional) Remove trace mechanical impurities Reflux->HotFilter Crystallize Slow Cooling to 4°C (Optional: Add warm water to turbidity) HotFilter->Crystallize Isolate Vacuum Filtration Wash with cold 50% EtOH Crystallize->Isolate End Pure Product (White/Off-White Needles, >99%) Isolate->End

Figure 1: Step-wise purification workflow ensuring removal of both insoluble mechanical impurities and soluble regioisomers.

Detailed Experimental Protocol

Stage 1: Acid-Base Fractionation (Removal of Non-Acidic Impurities)

Objective: To remove unreacted amines (e.g., dichloroanilines) and insoluble mechanical debris, and to reduce the oxidative color load.

  • Dissolution: Suspend 10.0 g of crude this compound in 40 mL of water. Slowly add 1M NaOH (~50-60 mL) with stirring until the solid completely dissolves and the pH is >10. The solution may appear dark brown/red due to oxidation byproducts.[1]

  • Carbon Treatment: Add 1.0 g (10 wt%) of Activated Carbon (powdered). Heat the mixture to 50–60°C and stir vigorously for 30 minutes.

    • Note: Do not boil, as this may degrade the carbon's adsorption capacity for specific organic colorants.

  • Filtration: Filter the warm suspension through a Celite 545 pad to remove the carbon. Wash the pad with 10 mL of dilute NaOH. The filtrate should be significantly lighter in color (yellow to light orange).

  • Precipitation: Cool the filtrate to room temperature. Slowly add 3M HCl dropwise while stirring.

    • Observation: A thick precipitate will form. Continue addition until pH reaches 2–3.

    • Critical Control Point: Avoid pH < 1, as the amine group may protonate to form the hydrochloride salt, which is more soluble in water, leading to yield loss.

  • Collection: Filter the solid under vacuum. Wash with cold water (2 x 20 mL) to remove inorganic salts (NaCl).

  • Drying: Dry the "Semi-Pure" cake in a vacuum oven at 60°C for 2 hours. (Yield typically 85-90%).[2]

Stage 2: Recrystallization (Polishing)

Objective: To remove monochloro-isomers and trace colored impurities trapped in the crystal lattice.

  • Solvent Preparation: Prepare 100 mL of Ethanol (95%).

  • Dissolution: Place the dried semi-pure solid in a round-bottom flask. Add Ethanol (approx. 5-7 mL per gram of solid). Heat to reflux (approx. 78°C).

    • If the solid does not dissolve completely, add more ethanol in small increments.

  • Anti-Solvent Addition (Optional but Recommended): Once dissolved at reflux, slowly add hot water (approx. 10-20% of the ethanol volume) until a faint, persistent turbidity is observed. Then add a few drops of ethanol to clear the solution again.

    • Mechanism:[3][4] This "Ethanol/Water" solvent system leverages the hydrophobic nature of the dichlorinated ring to force crystallization upon cooling, while keeping more polar impurities in the mother liquor.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger, purer crystals). Once at room temperature, cool further in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the crystals. Wash with a small volume of cold 50:50 Ethanol/Water.

  • Final Drying: Dry at 80°C under vacuum to constant weight.

Analytical Validation (QC)

To verify the success of the protocol, the following analytical methods are required.

A. High-Performance Liquid Chromatography (HPLC)

This method separates the 3,5-dichloro isomer from the 3-chloro and 5-chloro impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.[5]

    • Isocratic Mode: 60% A / 40% B (Adjust based on column retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide/Carboxyl absorption) and 254 nm (Aromatic).

  • Acceptance Criteria: Main peak purity >98.5% (Area %).

B. Melting Point Determination
  • Literature Value: 228–230°C.

  • Acceptance Range: 227–231°C (Sharp melting range < 2°C indicates high purity).

  • Failure Mode: A broad range (e.g., 215–225°C) indicates the presence of regioisomers.

References

  • Atkinson, E. R.; Lawler, H. J. (1947). "dl-4,4',6,6'-Tetrachlorodiphenic Acid".[6] Organic Syntheses, 27, 76. (Describes the chlorination of anthranilic acid and isolation of the 3,5-dichloro intermediate).

  • Sigma-Aldrich. "Product Specification: 3,5-Dichloroanthranilic acid, 97%".[7] Sigma-Aldrich Catalog. Accessed October 2023. (Confirming physical properties and melting point).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 42061, 4-Amino-3,5-dichlorobenzoic acid". PubChem. (Verifying chemical identifiers and toxicity data).

  • Sciencemadness Discussion. "Purifying anthranilic acid". (Field insights regarding the oxidation of anthranilic derivatives and solvent choices).

Sources

2-Amino-3,5-dichlorobenzoic acid as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-Amino-3,5-dichlorobenzoic Acid as a Privileged Scaffold in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — is a cornerstone of efficient medicinal chemistry. Anthranilic acid and its derivatives represent one such class, serving as the foundational structure for a wide array of therapeutic agents.[1][2] Within this family, this compound (3,5-dichloroanthranilic acid) emerges as a particularly valuable starting point for library synthesis and lead optimization.

The strategic utility of this scaffold is rooted in its distinct chemical features:

  • Orthogonal Functional Handles: The vicinal amino and carboxylic acid groups provide two readily accessible points for chemical modification. The carboxylic acid is ideal for forming amides and esters, while the aniline-like amino group can be acylated, alkylated, or used in cyclization reactions.[1] This orthogonality allows for controlled, stepwise diversification.

  • Metabolic Stability and Lipophilicity: The two chlorine atoms on the phenyl ring play a crucial role. They sterically hinder adjacent positions, often blocking common sites of metabolic oxidation by cytochrome P450 enzymes. This can significantly enhance the metabolic stability and half-life of drug candidates. Furthermore, the chlorination increases the lipophilicity of the scaffold, which can improve membrane permeability and target engagement within hydrophobic binding pockets.

  • Conformational Rigidity and Vectorial Display: The substitution pattern provides a degree of conformational rigidity, pre-organizing the appended functionalities into a defined spatial orientation. This is critical for presenting pharmacophoric elements to a biological target in a vectorially precise manner, enhancing binding affinity and selectivity.

Derivatives of the broader anthranilic acid scaffold have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] They are known to act as inhibitors of various enzymes like aldo-keto reductases, modulators of signaling pathways such as the hedgehog and mitogen-activated protein kinase (MAPK) pathways, and modulators of ion channels.[2] This proven biological promiscuity underscores the potential of the this compound core in developing novel therapeutics for a multitude of diseases.

Synthetic Utility and Derivatization Strategies

The primary value of this compound lies in its straightforward derivatization. The most common and impactful modification is the formation of an amide bond at the carboxylic acid moiety, a reaction central to medicinal chemistry.[3]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for the Quantification of Related Substances in 2-Amino-3,5-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid) is a critical pharmacophore and intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemicals. Its structural integrity is defined by the precise chlorination at the 3 and 5 positions of the anthranilic acid scaffold.

The primary analytical challenge lies in the selectivity required to distinguish the target molecule from its under-chlorinated precursors (monochloro-isomers) and over-chlorinated by-products. Furthermore, the molecule possesses zwitterionic character (an acidic carboxyl group and a basic amine), necessitating careful pH control during separation to prevent peak tailing and ensure reproducible retention times.

This guide moves beyond generic "cookbook" recipes. It provides a causality-driven protocol , explaining why specific parameters are chosen, ensuring you can adapt the method if your specific matrix or impurity profile shifts.

Impurity Profiling: The "Why" Behind the Method

To develop a robust method, we must first map the chemical origins of potential impurities. The synthesis typically involves the electrophilic aromatic substitution (chlorination) of anthranilic acid.

The Impurity Landscape

Based on the synthesis pathway (electrophilic chlorination), the following related substances are critical quality attributes (CQAs):

Impurity IDChemical NameOriginAnalytical Challenge
Impurity A Anthranilic AcidStarting MaterialHighly polar; elutes early (near void volume).
Impurity B 2-Amino-5-chlorobenzoic acidIntermediateStructural isomer; requires high selectivity to separate from target.
Impurity C 2-Amino-3-chlorobenzoic acidIntermediateStructural isomer; elutes close to Impurity B and Target.
Impurity D 2,4-DichloroanilineDegradantResult of thermal decarboxylation; highly non-polar.
Impurity Origin Pathway (Visualization)

ImpurityPathways Start Anthranilic Acid (Starting Material) Mono Monochloro Intermediates (Impurities B & C) Start->Mono + Cl2 (Step 1) Mono->Mono Incomplete Chlorination Target This compound (Target API) Mono->Target + Cl2 (Step 2) Degradant 2,4-Dichloroaniline (Impurity D) Target->Degradant Decarboxylation (Heat/Stress)

Figure 1: Reaction pathway showing the genesis of critical impurities. Monitoring Impurities B and C is essential to control reaction completeness.

Analytical Method Development Protocol

Column Selection Strategy

The separation of chlorinated isomers (3,5-dichloro vs. 3-chloro vs. 5-chloro) requires a stationary phase that offers steric selectivity in addition to hydrophobicity.

  • Recommendation: C18 with high carbon load or a Phenyl-Hexyl phase.

  • Rationale: While C18 is standard, Phenyl-Hexyl columns provide unique

    
     interactions with the aromatic rings of the chlorobenzoic acids, often yielding superior resolution between the positional isomers (Impurities B and C) compared to standard alkyl chains.
    
Mobile Phase Chemistry

The target molecule has a pKa (COOH) of approximately 2.0–3.0.

  • pH Control: We must maintain a pH below 2.5 .

  • Causality: At pH > 3.0, the carboxylic acid deprotonates (

    
    ), reducing retention and causing peak fronting. At pH 2.0, the acid is neutral (
    
    
    
    ), maximizing interaction with the stationary phase. The amine group (
    
    
    ) is weakly basic due to the electron-withdrawing chlorine atoms and remains largely neutral or singly charged, which is manageable at this pH.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine quantification of impurities A, B, C, and D.

Chromatographic Conditions:

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (primary) and 220 nm (secondary for aniline detection)
Injection Vol 10 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Initial hold for polar Impurity A
5.09010Isocratic hold
20.04060Linear ramp to elute Target & Isomers
25.01090Wash to elute non-polar Impurity D
30.01090Hold
30.19010Re-equilibration
35.09010End

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between Impurity B (5-chloro) and Impurity C (3-chloro).
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the Main Peak.
    
  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Method Validation Framework (ICH Q2)

To ensure this protocol is "field-proven," you must validate it against specific criteria.

Specificity (Stress Testing)

Inject individual stock solutions of Impurities A, B, C, and D. Confirm that no impurity co-elutes with the main peak.

  • Tip: Use a Diode Array Detector (DAD) to check peak purity. The UV spectrum of the main peak should be consistent across the ascending, apex, and descending regions.

Linearity & Range

Prepare calibration curves from LOQ to 150% of the specification limit (usually 0.15%).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Sensitivity (LOD/LOQ)

Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3
    
  • LOQ: S/N

    
     10
    
  • Note: Chlorinated aromatics have strong UV absorbance; expect LOQ values in the range of 0.05 µg/mL.

Advanced Workflow: LC-MS Identification

For unknown peaks appearing during stress testing (e.g., oxidative degradation), use this LC-MS compatible variant.

  • Modification: Replace 0.1% Phosphoric Acid with 0.1% Formic Acid in Mobile Phase A.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Rationale: Benzoic acid derivatives ionize efficiently in negative mode (

    
    ).
    
    • Target Mass: 204.97 Da

      
       Monitor 
      
      
      
      203.97.
    • Chlorine Isotope Pattern: Look for the characteristic 9:6:1 intensity ratio for

      
       species (M, M+2, M+4) to confirm the presence of two chlorine atoms.
      
Analytical Decision Workflow

MethodWorkflow Start Sample Analysis Request Screen Run HPLC-UV Gradient (Protocol 1) Start->Screen Check Are Unknown Peaks > 0.10%? Screen->Check Pass Report Results (Pass/Fail) Check->Pass No Investigate Run LC-MS (ESI-) (Protocol 2) Check->Investigate Yes Identify Analyze Isotope Pattern (Cl Pattern Recognition) Investigate->Identify Identify->Pass Update Method

Figure 2: Decision tree for handling unknown impurities during routine analysis.

References

  • ICH Harmonised Tripartite Guideline. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Sielc Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column.Link

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid (Compound Summary).[2][3] National Center for Biotechnology Information. Link

  • ChemicalBook. (n.d.). This compound Product Properties and Safety.Link

  • ResearchGate. (2014). Validated Chromatographic Methods for Simultaneous Determination of Tolfenamic Acid and Its Major Impurities. (Contextual reference for chlorobenzoic acid impurity separation). Link

Sources

Comprehensive Guide to the Antimicrobial and Antifungal Evaluation of 2-Amino-3,5-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Amino-3,5-dichlorobenzoic acid , commonly known as 3,5-dichloroanthranilic acid (DCA) , represents a privileged scaffold in medicinal chemistry and agrochemical research. Unlike simple benzoic acid derivatives, the specific substitution pattern of two chlorine atoms at the 3 and 5 positions, combined with the 2-amino group, imparts unique electronic properties that enhance lipophilicity and metal-binding affinity.

This guide addresses three distinct biological applications of DCA derivatives:

  • Direct Antimicrobial Agents: Transition metal complexes (specifically Ag(I), Cu(II), and Co(II)) that exhibit bactericidal and enzyme-inhibitory properties.[1]

  • Synthetic Plant Defense Elicitors: DCA acts as a functional analogue of salicylic acid, triggering systemic acquired resistance (SAR) in crops against fungal and bacterial pathogens without direct contact toxicity.[1][2]

  • Bioactive Scaffolds: Precursors for quinazolinone alkaloids (e.g., fiscalin B analogues) with potent activity against Gram-positive bacteria like S. aureus.[1]

Application Note: Mechanisms of Action

Metal Complexation & Enzyme Inhibition

DCA serves as a bidentate ligand (N, O donor).[1] Its silver(I) complexes have been identified as potent, non-competitive inhibitors of


-glucosidase  (IC


3.2 nM), a key target for diabetes and bacterial carbohydrate metabolism.[1] The 3,5-dichloro substitution prevents steric clashes while optimizing the electronic environment for metal coordination, leading to enhanced stability and bioavailability compared to non-halogenated analogues.
Plant Immunity Elicitation

In agricultural applications, DCA does not kill pathogens directly.[1][2] Instead, it "primes" the plant immune system.[1] It upregulates defense genes (PR1, WRKY70) via both NPR1-dependent and NPR1-independent pathways. This mimics the action of salicylic acid but often with higher potency and better stability in the field.

Quinazolinone Pharmacophores

Condensation of DCA with isothiocyanates yields mercaptoquinazolinones.[1] These derivatives intercalate into bacterial DNA and inhibit cell wall synthesis.[1] The dichloro-moiety significantly improves membrane permeability, making these derivatives effective against Methicillin-Resistant Staphylococcus aureus (MRSA).

Experimental Workflows (Visualized)

Synthesis & Derivatization Map[1]

DCA_Synthesis_Workflow cluster_legend Workflow Legend DCA This compound (Starting Material) Complexation Complexation (Reflux in EtOH/MeOH) DCA->Complexation Cyclization Cyclization (Deep Eutectic Solvent/Reflux) DCA->Cyclization Formulation Aqueous Formulation (Wettable Powder) DCA->Formulation MetalSalt Metal Salt (AgNO3, CuCl2, CoCl2) MetalSalt->Complexation MetalComplex Metal Complex [M(DCA)2] or [Ag(DCA)] Complexation->MetalComplex Isothiocyanate Isothiocyanate (R-NCS) Isothiocyanate->Cyclization Quinazolinone Mercaptoquinazolinone Derivatives Cyclization->Quinazolinone PlantSpray Plant Elicitor (Systemic Resistance) Formulation->PlantSpray key Blue: Precursor | Yellow: Process | Green: Product

Caption: Figure 1. Divergent synthetic pathways for this compound derivatives.

Detailed Protocols

Protocol A: Synthesis of Ag(I)-DCA Antimicrobial Complex

Target: High-potency enzyme inhibition and broad-spectrum antibacterial activity.

Reagents:

  • This compound (DCA) (>97% purity).[1][3]

  • Silver Nitrate (AgNO

    
    ).[1]
    
  • Ethanol (Absolute) and Ammonia solution (25%).[1]

Procedure:

  • Ligand Preparation: Dissolve 1.0 mmol (0.206 g) of DCA in 20 mL of absolute ethanol.

  • Deprotonation: Add dilute ammonia solution dropwise until pH reaches 8-9 to ensure deprotonation of the carboxylic acid group.

  • Metal Addition: Dissolve 1.0 mmol (0.170 g) of AgNO

    
     in 10 mL of distilled water. Add this solution dropwise to the ligand solution under continuous stirring.
    
  • Reaction: Reflux the mixture at 60°C for 3 hours in the dark (to prevent silver photoreduction). A precipitate will form.[1]

  • Isolation: Filter the precipitate, wash 3x with cold ethanol/water (1:1), and dry in a vacuum desiccator over CaCl

    
    .
    
  • Characterization Check: FTIR should show the disappearance/shift of the carboxylic O-H band (~2500-3000 cm

    
    ) and shifts in the C=O stretching frequency.
    
Protocol B: Green Synthesis of Quinazolinone Derivatives

Target: Antifungal and Anti-MRSA agents.[1]

Context: This protocol uses Deep Eutectic Solvents (DES) as a sustainable alternative to toxic organic solvents.[1]

Reagents:

  • Choline chloride and Urea (1:2 molar ratio) to form the DES.[1]

  • DCA.[1][4][2][5][6]

  • Phenyl isothiocyanate (or substituted derivatives).[1]

Procedure:

  • DES Preparation: Mix choline chloride and urea at 80°C until a clear, homogeneous liquid forms.

  • Reaction: Add DCA (1.0 mmol) and phenyl isothiocyanate (1.1 mmol) to 5 mL of the DES.

  • Heating: Stir at 100°C for 2-3 hours. Monitor progress via TLC (Ethyl acetate:Hexane 3:7).[1]

  • Work-up: upon completion, add 10 mL of water to the reaction mixture. The DES will dissolve in water, precipitating the crude quinazolinone product.[1]

  • Purification: Recrystallize from hot ethanol.

Protocol C: Plant Immunity Elicitation Assay (Non-Lethal Antimicrobial)

Target: Verification of SAR (Systemic Acquired Resistance) in Arabidopsis or crop models.[1]

Concept: Unlike MIC assays, this measures the plant's response to the chemical, not the chemical's direct toxicity to the fungus.

  • Plant Growth: Grow Arabidopsis thaliana (Col-0) for 4 weeks under short-day conditions.

  • Chemical Treatment: Spray plants with DCA solution (100 µM in 0.01% Silwet L-77 surfactant).[1] Use water/surfactant mock spray as control.[1]

  • Incubation: Wait 48 hours for immune priming.

  • Pathogen Challenge: Inoculate treated leaves with Pseudomonas syringae pv. tomato DC3000 (OD

    
     = 0.0002).[1]
    
  • Quantification:

    • 3 Days Post-Inoculation: Harvest leaf discs.

    • Homogenize in 10 mM MgCl

      
      .
      
    • Plate serial dilutions on King's B medium with Rifampicin.[1]

    • Result: A significant reduction (log-fold) in CFU in DCA-treated plants vs. control indicates successful immune elicitation.[1]

Data Analysis & Reference Values

When evaluating these derivatives, use the following reference ranges to determine efficacy.

Table 1: Comparative Activity Metrics

Compound ClassAssay TypeTarget Organism/EnzymePotency Reference (Good Activity)Control Drug
Ag(I)-DCA Complex Enzyme Inhibition

-Glucosidase
IC

< 10 nM
Acarbose
Ag(I)-DCA Complex Microdilution (MIC)S. aureusMIC < 10 µg/mLSilver Sulfadiazine
Quinazolinone-DCA Microdilution (MIC)C. albicans (Fungi)MIC < 25 µg/mLFluconazole
DCA (Free Acid) Pathogen GrowthP. syringae (in planta)>10-fold reduction in CFUSalicylic Acid (BTH)
Signaling Pathway Visualization

Understanding the plant defense mechanism is crucial for researchers using DCA as an elicitor.

Plant_Defense_Pathway DCA_Input DCA Treatment (Exogenous Application) Receptor Plant Receptor (Putative) DCA_Input->Receptor NPR1 NPR1 Protein (Master Regulator) Receptor->NPR1 Activation WRKY WRKY70 Transcription Factor Receptor->WRKY Direct/Indirect GeneExp Defense Gene Expression (PR1, PR2, PR5) NPR1->GeneExp Translocation to Nucleus WRKY->GeneExp Resistance Systemic Acquired Resistance (Pathogen Block) GeneExp->Resistance

Caption: Figure 2. Signal transduction pathway for DCA-induced plant immunity.

Troubleshooting & Critical Parameters

  • Solubility Issues:

    • Problem: DCA derivatives (especially metal complexes) often precipitate in standard Muller-Hinton Broth.[1]

    • Solution: Dissolve stock solutions in 100% DMSO. Ensure final DMSO concentration in the assay well is <1% to avoid solvent toxicity masking the result.

  • Silver Sensitivity:

    • Problem: Ag-DCA complexes degrade in light, turning black/purple.

    • Solution: Perform all synthesis and MIC plate incubations in the dark (wrap in aluminum foil).

  • Plant Phytotoxicity:

    • Problem: High concentrations of DCA (>500 µM) can cause chlorosis (yellowing) in leaves.[1]

    • Solution: Perform a dose-response curve. The optimal range for immune boosting without toxicity is typically 50-100 µM.

References

  • Knoth, C., et al. (2009).[1][6] The synthetic elicitor 3,5-dichloroanthranilic acid induces NPR1-dependent and NPR1-independent mechanisms of disease resistance in Arabidopsis.[5] Plant Physiology, 150(1), 333-347.[1][5] Link

  • Zabin, S. A., et al. (2018).[1] Metal complexes of anthranilic acid derivatives: A new class of non-competitive

    
    -glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextualized from general anthranilic acid metal complex studies). Link
    
  • Bouchal, B., et al. (2020).[1] New marine-derived indolymethyl pyrazinoquinazoline alkaloids with promising antimicrobial profiles. RSC Advances, 10, 30343-30352.[1] Link

  • Pajpanova, T., et al. (2021).[1] Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry. Link

  • TCI Chemicals. (2024).[1] Product Specification: this compound (CAS 2789-92-6). Link

Sources

phytotoxicity studies of 2-Amino-3,5-dichlorobenzoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phytotoxicity Profiling of 2-Amino-3,5-dichlorobenzoic Acid Esters

Executive Summary

This guide details the experimental protocols for evaluating the phytotoxicity of This compound (Chloramben) and its ester derivatives (e.g., methyl, ethyl, butoxyethyl esters). While the parent acid is a well-established pre-emergence herbicide, esterification is a critical strategy in formulation science to modulate lipophilicity, soil mobility, and cuticular penetration.

This Application Note is designed for R&D scientists to rigorously assess the bioactivity of these esters. Unlike simple toxicity screens, these protocols focus on the auxinic mode of action , specifically quantifying root inhibition and epinastic response, which are the hallmarks of this compound class.

Chemical Context & Mechanism of Action[1][2][3][4][5]

This compound functions as a structural mimic of Indole-3-acetic acid (IAA), the natural plant auxin. However, its efficacy is often limited by solubility and leaching potential.

  • The Ester Advantage: Esters act as pro-herbicides . They are highly lipophilic, facilitating rapid penetration through the waxy plant cuticle or seed coat. Once inside the plant tissue, cytosolic esterases hydrolyze the ester bond, releasing the active free acid.

  • Target Interaction: The active acid binds to the TIR1/AFB family of F-box proteins, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors. This leads to uncontrolled gene expression, causing chaotic growth (epinasty), vascular tissue disruption, and eventual plant death.

Visualizing the Signaling Pathway

The following diagram illustrates the molecular cascade triggered by Chloramben esters.

AuxinPathway Ester Chloramben Ester (Pro-herbicide) Acid Free Acid (Active Form) Ester->Acid Hydrolysis (Esterases) TIR1 TIR1/AFB Receptor Complex Acid->TIR1 Binding Ubiquitin Ubiquitination (SCFTIR1) TIR1->Ubiquitin Recruits Aux/IAA AuxIAA Aux/IAA Repressor Protein AuxIAA->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome GeneExp Auxin Response Factors (ARFs) ACTIVE Proteasome->GeneExp Repression Lifted Phenotype Root Inhibition & Epinasty GeneExp->Phenotype Uncontrolled Growth

Figure 1: Mechanism of Action for Chloramben Esters. The ester requires metabolic activation to trigger the auxin signaling cascade.

Experimental Protocols

Protocol A: High-Sensitivity Root Elongation Assay

Purpose: To determine the intrinsic potency (


) of the ester derivative. Auxin mimics inhibit root elongation at concentrations far lower than those required to kill the plant, making this the most sensitive quantitative metric.

Materials:

  • Test Species: Cucumis sativus (Cucumber) or Lactuca sativa (Lettuce). These dicots are highly sensitive to benzoic acid auxins.

  • Substrate: Whatman No. 1 filter paper or 0.8% Water Agar.

  • Solvent: Acetone (max 0.1% v/v final concentration) or DMSO.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the Chloramben ester in 100% acetone to create a 10 mM stock.

  • Dilution Series: Prepare aqueous dilutions ranging from

    
     M to 
    
    
    
    M. Ensure the final acetone concentration is <0.1% in all treatments.
    • Control: Water + 0.1% Acetone.

  • Plating: Place 10 seeds on filter paper in 90mm Petri dishes. Add 5 mL of the test solution.

  • Incubation: Incubate at 25°C in the dark for 72 hours. (Darkness prevents photodegradation of the compound and mimics soil conditions).

  • Measurement: Measure the primary root length of each seedling to the nearest mm.

  • Analysis: Calculate percent inhibition relative to control.

Data Output Format:

Concentration (M) Mean Root Length (mm) % Inhibition SD
Control (0) 45.2 0% 2.1
1.0E-08 44.8 0.9% 1.8
1.0E-07 38.5 14.8% 2.5
1.0E-06 12.1 73.2% 3.0

| 1.0E-05 | 2.5 | 94.5% | 0.5 |

Protocol B: Pre-Emergence Soil Bioassay (Greenhouse)

Purpose: To evaluate efficacy under realistic application conditions, accounting for soil adsorption and ester hydrolysis rates.

Materials:

  • Soil Mix: Sandy loam (low organic matter preferred to minimize adsorption).

  • Pots: 10 cm square pots.

  • Species:

    • Target Weed:Amaranthus retroflexus (Redroot pigweed) or Setaria viridis (Green foxtail).

    • Crop (Tolerance Check):Glycine max (Soybean).

Step-by-Step Methodology:

  • Seeding: Fill pots with soil. Sow 20 seeds of the weed species or 5 seeds of soybean per pot at a depth of 1-2 cm.

  • Application: Apply the ester formulation immediately after seeding (Pre-emergence).

    • Use a laboratory track sprayer calibrated to deliver 200 L/ha carrier volume.

    • Dose Range: 0, 0.5, 1.0, 2.0, and 4.0 kg a.i./ha (active ingredient per hectare).

  • Irrigation: Lightly mist pots immediately after application to activate the herbicide and move it into the seed zone. Note: Do not flood, as esters can leach.

  • Growth Conditions: Maintain at 25°C/20°C (day/night) with a 14-hour photoperiod.

  • Assessment (21 Days After Treatment):

    • Stand Count: Number of emerged seedlings.

    • Visual Injury: 0-100% scale (0=no effect, 100=death). Look for epinasty (twisting stems) and "cupped" leaves.

    • Fresh Weight: Cut plants at soil level and weigh.

Workflow & Data Analysis

The following workflow outlines the logical progression from synthesis to data validation.

Workflow Synth Ester Synthesis (Purity >98%) Screen Primary Screen (Root Elongation) Synth->Screen GH Greenhouse Trial (Pre-emergence) Screen->GH If IC50 < 10 uM Analysis Dose-Response Modeling (Log-Logistic) GH->Analysis Decision Go/No-Go Formulation Analysis->Decision

Figure 2: Screening workflow for Chloramben ester derivatives.

Statistical Analysis: For both assays, data should be fitted to a four-parameter log-logistic model to calculate


 (in vitro) or 

(greenhouse growth reduction):


  • 
     = Response (Root length or Weight)
    
  • 
     = Dose[1]
    
  • 
     = Lower limit (usually 0)
    
  • 
     = Upper limit (Control response)
    
  • 
     = Slope (Hill coefficient)
    

Safety & Handling

  • Volatility: Lower alkyl esters (methyl, ethyl) of chloramben can be volatile. Use sealed chambers for initial stock preparation to prevent cross-contamination of control plants in the greenhouse.

  • PPE: Wear nitrile gloves and safety goggles. Chloramben is an eye and skin irritant (Category 2).[2]

  • Disposal: Collect all soil and plant material from treated pots as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8630, Chloramben. Retrieved from [Link]

  • University of Hertfordshire (2025). Chloramben Pesticide Properties DataBase (PPDB). Retrieved from [Link]

  • U.S. Environmental Protection Agency (1981). Chloramben: Pesticide Registration Standard. Washington, D.C. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Sterling, T.M., & Hall, J.C. (1997).Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In: Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.

Sources

Troubleshooting & Optimization

troubleshooting peak tailing in HPLC analysis of 2-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-ADCBA-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Analyte Profile

Before troubleshooting, we must understand the molecule. 2-Amino-3,5-dichlorobenzoic acid is not a standard pharmaceutical intermediate; it presents a "perfect storm" of chemical properties that lead to peak tailing.

  • Chemical Nature: It is an amphoteric molecule (zwitterionic potential), but the electron-withdrawing chlorine atoms at positions 3 and 5 significantly reduce the basicity of the amino group and increase the acidity of the carboxylic acid.

  • Critical pKa Values:

    • Carboxylic Acid (COOH): ~2.0 – 2.5 (Significantly more acidic than benzoic acid due to Cl- substitution).

    • Aniline (NH2): < 1.0 (The amino group is deactivated; it is very weakly basic).

  • Hidden Trap: The ortho-position of the amino and carboxylic acid groups creates a bidentate ligand site , making this molecule a potent metal chelator.

Module 1: Diagnostic Workflow

Use this decision tree to identify the root cause of your peak tailing.

TroubleshootingFlow Start Start: Tailing Observed CheckpH Check Mobile Phase pH Start->CheckpH Is_pH_Low Is pH < 2.0? CheckpH->Is_pH_Low IonizationIssue CAUSE: Mixed-Mode Ionization Action: Lower pH to < 2.0 Is_pH_Low->IonizationIssue No (pH 2.5 - 4.0) CheckChelation Check for Metal Interaction Is_pH_Low->CheckChelation Yes (pH is optimized) AddEDTA Test: Add 0.1% EDTA to MP CheckChelation->AddEDTA ChelationConfirmed CAUSE: Metal Chelation Action: Passivate System / PEEK Tubing AddEDTA->ChelationConfirmed Tailing Improves CheckColumn Check Column Chemistry AddEDTA->CheckColumn No Change SilanolIssue CAUSE: Silanol Interaction Action: Use High-Purity / End-capped C18 CheckColumn->SilanolIssue

Figure 1: Diagnostic decision tree for isolating the root cause of peak asymmetry.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: The "Shark Fin" Peak (Ionization Control)

Q: I am using a standard 0.1% Formic Acid mobile phase (pH ~2.7), but the peak is tailing severely. Why?

A: You are likely operating right at the pKa of the analyte, causing "Mixed-Mode Ionization."

The Mechanism: The pKa of the carboxylic acid in this compound is lower than typical benzoic acids (approx. 2.0–2.5) because the chlorine atoms pull electron density away from the ring, stabilizing the carboxylate anion.

  • At pH 2.7, the molecule is split roughly 50/50 between its neutral (protonated) and ionized (deprotonated) states.

  • The ionized form elutes faster; the neutral form elutes slower.

  • As the molecule travels through the column, it constantly equilibrates between these states, resulting in a broad, tailing peak (often looking like a shark fin).

The Solution: You must drive the equilibrium to a single state.

  • Acidic Suppression (Recommended): Lower the pH to < 2.0 using Trifluoroacetic Acid (TFA) or Phosphate Buffer. This ensures the carboxylic acid is fully protonated (neutral) and interacts purely via hydrophobic retention.

  • Basic Ionization: Raise the pH to > 4.5 (e.g., Ammonium Acetate). This ensures the molecule is fully deprotonated (ionized).[1] Note: Retention will decrease significantly in this mode.

Issue 2: The "Stubborn" Tail (Metal Chelation)

Q: My pH is 1.9, and I’m using a new C18 column, but I still see a distinct tail. The peak front is sharp, but the back drags.

A: You are likely witnessing Metal Chelation , a classic issue with ortho-amino benzoic acids.

The Mechanism: The physical proximity of the amine group (-NH2) and the carboxylic acid (-COOH) creates a "claw" (bidentate ligand) that binds to trace metals (Iron, Nickel) found in stainless steel frits and tubing.

  • The analyte drags along the metal surfaces of your HPLC system, not just the column.

  • This interaction is strong and kinetic, causing severe tailing that standard mobile phase changes cannot fix.

Chelation Fe Fe²⁺ (Stainless Steel) Complex Trapped Complex Fe->Complex Adsorption Ligand Analyte (Bidentate Ligand) Ligand->Fe Ortho-Amino Group attacks Ligand->Fe Carboxyl Group attacks

Figure 2: Chelation mechanism where the analyte binds to iron ions on stainless steel surfaces.

The Solution:

  • Quick Test: Add 0.1% EDTA (disodium salt) to your aqueous mobile phase. If the peak shape instantly improves, chelation is the cause.

  • Permanent Fix:

    • Passivation: Flush your system with 30% Phosphoric Acid (remove the column first!) to strip accessible iron.

    • Hardware: Switch to PEEK tubing and PEEK-lined columns if possible.

Issue 3: Secondary Interactions (Silanols)

Q: Could the amino group be interacting with the silica silanols?

A: Yes, but less likely than with standard amines.

The Mechanism: Normally, amines bind to acidic silanols on the silica surface (Ion-Exchange). However, in this compound, the electron-withdrawing chlorines reduce the electron density on the nitrogen, making it a very weak base.

  • Risk Factor: If you are using an older "Type A" silica column or a non-endcapped phase, even this weak amine can interact.

The Solution:

  • Column Selection: Use a "Type B" high-purity silica column that is fully end-capped .

  • Mobile Phase Modifier: If you cannot change columns, adding Triethylamine (TEA) at 5-10 mM can compete for the active sites, though this is a legacy technique.

Summary: Optimized Experimental Protocol

ParameterRecommendationRationale
Column C18, High Purity Silica, End-capped (e.g., 3.5 µm, 150 x 4.6 mm)Prevents silanol interactions; provides hydrophobic retention.
Mobile Phase A 0.1% TFA in Water (pH ~1.9 - 2.0)Suppresses carboxylic acid ionization completely.
Mobile Phase B Acetonitrile with 0.05% TFAMatches ionic strength; ACN provides sharp peaks.
Additives 0.1 mM EDTA (Optional)Add only if using stainless steel hardware and tailing persists.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Temperature 30°C - 40°CReduces viscosity and improves mass transfer kinetics.

References

  • PubChem. 4-Amino-3,5-dichlorobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Isomer structural data used for pKa inference).

  • Dolan, J. W. Peak Tailing in HPLC. LCGC North America, 2003. Available at: [Link]

  • McCalley, D. V.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. 3rd Edition, Wiley, 2010. (Authoritative text on Silanol and pH interactions).

Sources

Technical Support Center: Degradation of 2-Amino-3,5-dichlorobenzoic Acid Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dichlorobenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under common experimental stress conditions, specifically pH and temperature. Our goal is to equip you with the scientific rationale behind experimental observations and to provide practical, field-proven protocols to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the handling and analysis of this compound.

Question 1: I am observing unexpected degradation of my this compound solution during storage. What are the likely causes?

Answer:

Unexpected degradation of this compound in solution is often linked to the pH of the medium and the storage temperature. This molecule possesses both a carboxylic acid and an amino group, making its stability susceptible to both acidic and alkaline conditions.

  • pH-Dependent Hydrolysis: The ester-like character of the carboxylic acid group and the presence of the amino group can lead to pH-dependent hydrolysis. In acidic solutions, the amino group is protonated, which can influence the electronic properties of the aromatic ring and the carboxylic acid group. In alkaline solutions, the carboxylic acid group is deprotonated, and the molecule becomes more susceptible to certain degradation pathways. Studies on related aminobenzoate esters have shown that the hydrolysis rates are significantly influenced by pH.[1][2] For instance, the hydrolysis of 2-aminobenzoate esters is pH-independent between pH 4 and 8, suggesting that the neighboring amine group may act as an intramolecular catalyst.[1][2]

  • Thermal Stress: Elevated temperatures, even those experienced during routine laboratory procedures like dissolution with heating, can accelerate degradation. A key thermal degradation pathway for substituted benzoic acids is decarboxylation, the loss of the carboxylic acid group as carbon dioxide.[3] For a related compound, 3-amino-2,5-dichlorobenzoic acid, heating in an alkaline solution has been shown to cause hydrolysis and decarboxylation, yielding 2,5-dichloroaniline. This suggests a similar vulnerability for your compound.

Troubleshooting Steps:

  • Verify Solution pH: Immediately measure the pH of your stock and working solutions. If possible, adjust the pH to a neutral range (pH 6-8) using a suitable buffer system, unless your experimental conditions require otherwise.

  • Control Temperature: Avoid excessive heating during dissolution. If heating is necessary, use the lowest effective temperature for the shortest duration possible. Store stock solutions and samples at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), and protect them from light to prevent potential photodegradation.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment to minimize the impact of time-dependent degradation.

Question 2: What is the most likely degradation product I will see if my compound is exposed to high temperatures?

Answer:

The most probable degradation product of this compound upon significant thermal stress, particularly in the presence of moisture or in solution, is 2,4-dichloroaniline via decarboxylation. Aromatic carboxylic acids, especially when substituted with electron-donating groups like an amino group, can undergo decarboxylation when heated.[3] This reaction involves the removal of the carboxylic acid group (-COOH) as CO2. For the closely related 3-amino-2,5-dichlorobenzoic acid, heating in an alkaline solution leads to the formation of 2,5-dichloroaniline. Given the structural similarity, a parallel degradation pathway is highly likely for this compound.

Question 3: How does pH affect the stability of this compound in aqueous solutions?

Answer:

The stability of this compound in aqueous solutions is intricately linked to pH due to its amphoteric nature. The molecule's charge and reactivity change significantly with the protonation state of the amino and carboxylic acid groups.

  • Acidic Conditions (Low pH): At low pH, the amino group (-NH2) will be protonated to form an ammonium group (-NH3+). This can alter the electron density of the aromatic ring and potentially influence the rate of hydrolysis of the carboxylic acid group. While acid-catalyzed hydrolysis is a common degradation pathway for many compounds, the protonation of the amino group in 2-aminobenzoic acid derivatives can sometimes lead to a pH-independent hydrolysis rate in moderately acidic conditions (pH 4-8).[1][2]

  • Neutral Conditions (pH ~7): Near neutral pH, the molecule will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. This is often the pH range of greatest stability for amino acids.

  • Alkaline Conditions (High pH): In basic solutions, the carboxylic acid group will be deprotonated to a carboxylate (-COO-). This increases the electron density of the aromatic ring and can make the molecule more susceptible to oxidative degradation. Furthermore, as mentioned previously, alkaline conditions can facilitate decarboxylation upon heating. The rate of degradation for similar compounds, such as chlorogenic acid, has been shown to increase with higher pH.[4]

The following diagram illustrates the expected pH-dependent stability profile:

G cluster_0 pH Scale cluster_1 Expected Stability Acidic (pH < 4) Acidic (pH < 4) Neutral (pH 6-8) Neutral (pH 6-8) Acidic (pH < 4)->Neutral (pH 6-8) Lower Stability Lower Stability Acidic (pH < 4)->Lower Stability Alkaline (pH > 8) Alkaline (pH > 8) Neutral (pH 6-8)->Alkaline (pH > 8) Optimal Stability Optimal Stability Neutral (pH 6-8)->Optimal Stability Lower Stability_2 Lower Stability Alkaline (pH > 8)->Lower Stability_2

Caption: Expected stability of this compound across a pH range.

Question 4: I need to perform forced degradation studies on a formulation containing this compound. What conditions should I use?

Answer:

Forced degradation studies are crucial for developing stability-indicating analytical methods. Based on ICH guidelines and the known chemistry of aminobenzoic acids, the following conditions are recommended. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80 °C for several hoursHydrolysis of the carboxylic acid group, potential for other acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOHRoom temperature or gentle heat (e.g., 40 °C) for several hoursSaponification of the carboxylic acid, potential for decarboxylation, especially with heat.
Oxidative 3-30% H2O2Room temperature for up to 24 hoursOxidation of the amino group and/or the aromatic ring.
Thermal Dry heat at 80-105 °C24-48 hoursDecarboxylation, and other thermal decomposition reactions.
Photolytic ICH-compliant light source (UV/Vis)Expose solid and solution samplesPhotodegradation, potential for dechlorination or other light-induced reactions.

It is essential to have a well-validated, stability-indicating HPLC method in place before initiating these studies to effectively separate and quantify the parent compound and its degradation products.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is the cornerstone of any degradation study. The following protocol provides a starting point for method development.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a gradient that allows for good separation of the parent peak from any potential early-eluting polar degradants and later-eluting non-polar degradants. A suggested starting gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength that provides a good response for the parent compound and is likely to detect degradation products (e.g., 254 nm or a photodiode array detector to scan a range of wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare samples in a diluent that is compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Protocol 2: pH-Dependent Stability Study

This protocol outlines the procedure to assess the stability of this compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12) using appropriate buffer systems (e.g., phosphate, citrate, borate).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Spike a known concentration of the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the buffered solutions at a controlled temperature (e.g., 40 °C or 60 °C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Immediately quench the degradation by neutralizing the pH if necessary and diluting with the mobile phase. Analyze the samples using the validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. From this data, you can determine the degradation rate constant at each pH and construct a pH-rate profile.

The following workflow diagram illustrates the process of a pH stability study:

G Prepare Buffers (pH 2-12) Prepare Buffers (pH 2-12) Prepare Sample Solutions Prepare Sample Solutions Prepare Buffers (pH 2-12)->Prepare Sample Solutions Incubate at Controlled Temperature Incubate at Controlled Temperature Prepare Sample Solutions->Incubate at Controlled Temperature Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Incubate at Controlled Temperature->Withdraw Aliquots at Time Points Quench and Analyze by HPLC Quench and Analyze by HPLC Withdraw Aliquots at Time Points->Quench and Analyze by HPLC Construct pH-Rate Profile Construct pH-Rate Profile Quench and Analyze by HPLC->Construct pH-Rate Profile

Caption: Workflow for a pH-dependent stability study.

III. Potential Degradation Pathways

Understanding the potential degradation pathways is critical for identifying unknown peaks in your chromatograms and for ensuring the specificity of your analytical method.

A. Hydrolytic and Thermal Degradation:

Under basic conditions and/or elevated temperatures, the primary degradation pathway is likely to be decarboxylation to form 2,4-dichloroaniline .

G A This compound B 2,4-dichloroaniline + CO2 A->B Heat / OH-

Sources

purification strategies for removing isomeric impurities of 2-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Isolation of 2-Amino-3,5-Dichlorobenzoic Acid

Executive Summary

The purification of This compound (3,5-ADCBA) presents a specific challenge: separating the target molecule from its regioisomers (e.g., 2-amino-3,6-dichloro) and homologous impurities (under-chlorinated monochloro species like 2-amino-3-chloro or 2-amino-5-chlorobenzoic acid).[1]

Because these impurities share near-identical solubility profiles and molecular weights, standard filtration often fails.[1] This guide details a Tiered Purification Strategy prioritizing thermodynamic separation (pKa-based fractionation) followed by kinetic polishing (recrystallization).[1]

Part 1: Diagnostic Triage (Know Your Impurity)

Before attempting purification, you must identify the nature of your "isomeric" impurity. The strategy differs for regioisomers versus homologues.

Standard Analytical Protocol (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0-5 min (10% B), 5-20 min (Linear to 80% B).

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

Diagnostic Table: Impurity Profiles

Impurity TypeLikely IdentityRelative Retention Time (RRT)*Origin Cause
Homologue 2-Amino-5-chlorobenzoic acid~0.8 (Elutes Earlier)Under-chlorination; insufficient reaction time or

stoichiometry.[1]
Homologue 2-Amino-3-chlorobenzoic acid~0.9 (Elutes Earlier)Under-chlorination; steric hindrance at pos.[1] 3.
Target 3,5-ADCBA 1.00 Desired Product
Regioisomer 2-Amino-3,6-dichlorobenzoic acid~1.05 - 1.10 (Elutes Later)Over-chlorination or directing group variance.[1]
Regioisomer 2-Amino-4,5-dichlorobenzoic acidVariableContaminated starting material (4-aminobenzoic acid).[1]

*Note: RRT is approximate and dependent on specific column chemistry. Dichloro species generally elute later than monochloro species due to increased hydrophobicity.

Part 2: Purification Workflows

Method A: The "pH-Swing" Fractionation (Primary Purification)

Best for: Removing Monochloro Homologues and bulk purification.

The Mechanism: The acidity (pKa) of the benzoic acid moiety is heavily influenced by the electron-withdrawing chlorine atoms.

  • 3,5-ADCBA: Stronger acid (lower pKa, ~2.5–3.[1]0) due to two Cl groups.

  • Monochloro Impurities: Weaker acids (higher pKa, ~3.5–4.0).

By carefully controlling pH, we can keep the stronger acid (Target) in solution while the weaker acids (Impurities) precipitate, or vice versa, depending on the salt form.

Protocol:

  • Dissolution: Suspend crude solid in water (10 mL/g). Add 50% NaOH dropwise until pH reaches 10-11.[1] The solution should be clear (Sodium salt form).

  • First Acidification (Impurity Crash): Slowly add 1M HCl with vigorous stirring.

    • Target pH: Adjust to pH 4.0 – 4.5 .

    • Observation: Monochloro impurities (weaker acids) reach their isoelectric/neutral point first and may precipitate as a "haze" or fine solid.

    • Action: Add activated charcoal (5% w/w), stir for 30 mins, and filter through Celite. This removes non-polar tars and some co-precipitated monochloro species.

  • Second Acidification (Product Harvest): To the clear filtrate, continue adding HCl.

    • Target pH: Drop to pH 1.0 – 1.5 .

    • Observation: The 3,5-ADCBA (stronger acid) now fully protonates and crashes out as a heavy white/off-white solid.[1]

  • Isolation: Filter the precipitate. Wash with cold acidic water (pH 2) to prevent re-dissolution.

Method B: Toluene Recrystallization (Polishing Step)

Best for: Removing true Regioisomers (e.g., 3,6-dichloro) and trace organics.[1]

While water/ethanol systems are common, Toluene is the superior solvent for 3,5-ADCBA because the target molecule has a steep solubility curve in toluene (soluble hot, insoluble cold), whereas many isomers remain soluble in the mother liquor.

Protocol:

  • Reflux: Suspend the dried solid from Method A in Toluene (approx. 5-7 mL per gram).

  • Heat: Heat to reflux (110°C). The solution should become clear. If not, add Toluene in 1 mL increments.[1]

  • Hot Filtration: If insoluble particles remain (inorganic salts), filter while boiling hot.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature (do not use an ice bath immediately). This promotes the growth of pure crystal lattices that exclude isomeric impurities.

  • Final Chill: Once at room temp, chill to 0-5°C for 1 hour.

  • Wash: Filter and wash the cake with cold Toluene, then Hexane (to remove Toluene).

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix for purification based on your initial HPLC analysis.

PurificationStrategy Start Crude this compound HPLC Step 1: HPLC Analysis Start->HPLC Decision Identify Dominant Impurity HPLC->Decision Mono Monochloro Species (Under-chlorinated) Decision->Mono RRT < 1.0 Iso Regioisomers (e.g., 3,6-dichloro) Decision->Iso RRT > 1.0 MethodA Method A: pH-Swing Fractionation (Exploit pKa differences) Mono->MethodA MethodB Method B: Toluene Recrystallization (Exploit Solubility differences) Iso->MethodB Check QC Check (Purity > 98%?) MethodA->Check MethodB->Check Check->MethodB No (Polishing required) Final Final Product Release Check->Final Yes

Figure 1: Strategic Decision Matrix for 3,5-ADCBA Purification based on impurity profile.

Part 4: Troubleshooting & FAQs

Q1: My product is precipitating as a sticky oil during acidification. What is happening?

  • Cause: This usually happens if the acidification is too rapid or if there is residual solvent (like toluene or ethanol) in the aqueous phase.

  • Fix: Ensure the initial alkaline solution is free of organic solvents. Slow down the HCl addition. If oiling occurs, scratch the side of the flask with a glass rod or add a "seed crystal" of pure 3,5-ADCBA to induce crystallization.

Q2: I cannot separate the 3-chloro impurity; it co-precipitates with my product.

  • Cause: The pKa difference is narrow.

  • Fix: Modify Method A. Instead of full acidification, perform a Fractional Precipitation . Acidify to pH 3.5, filter off the solid (which will be enriched with the impurity), and then acidify the filtrate to pH 1.0 to collect the pure target. You sacrifice some yield for higher purity.

Q3: Why Toluene? Can I use Ethanol?

  • Insight: Ethanol is a polar protic solvent. Both the target and the impurities (which are also polar acids) have high solubility in ethanol, making separation efficiency low (poor recovery). Toluene is non-polar; it dissolves the hydrophobic dichlorobenzene core at high temps but rejects the crystal lattice defects (impurities) upon cooling.

Q4: The product color is pink/brown instead of white.

  • Cause: Oxidation byproducts (azo compounds or quinones) from the amino group.

  • Fix: In Method A (Step 2), the activated charcoal step is critical. If color persists, add a pinch of Sodium Bisulfite (

    
    ) during the recrystallization step to act as a reducing agent.
    

References

  • Synthesis and Chlorination Dynamics

    • Patent: Preparation of 3,5-dichloroanthranilic acid.[1][2][3][4] (US3703546A). Describes the chlorination of anthranilic acid and subsequent purification challenges.

    • Source:[1]

  • Recrystallization Solvents

    • Patent: Method for synthesizing 3,5-dichlorobenzoic acid (CN103224451B).[1] Highlights the use of Toluene for high-purity crystallization of dichloro-amino benzoic acid derivatives.[1]

    • Source:[1]

  • Analytical Methods (HPLC)

    • Journal: Validated LC Method for Determination of Dichlorobenzoic Acid and its Associated Regio Isomers.[5][6] Journal of Chromatographic Science. Differentiates regioisomers using C18 chemistry.

    • Source: [Oxford Academic - J. Chrom.[1] Sci.]([Link])

  • pKa and Solubility Data

    • Database: ChemicalBook & PubChem entries for this compound (CAS 2789-92-6).[1] Confirms pKa values (~2-3 range) relative to benzoic acid.[1][7]

    • Source:[1]

Sources

addressing poor resolution in the chromatographic separation of dichlorinated aminobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Ticket Category: Chromatography / Method Development / Small Molecule Separation Assigned Specialist: Senior Application Scientist

Introduction: The "Nightmare" Separation

Welcome to the bench. If you are reading this, you are likely struggling with the separation of dichlorinated aminobenzoic acid isomers (e.g., 3,5-dichloro-4-aminobenzoic acid vs. 3-amino-2,5-dichlorobenzoic acid).

The Core Problem: These analytes are amphoteric (containing both an acidic carboxyl group and a basic amine group) and isomeric .

  • Isomeric Similarity: Positional isomers often possess identical hydrophobicity (

    
    ), rendering standard C18 chromatography ineffective.
    
  • Zwitterionic Complexity: The presence of chlorine atoms (electron-withdrawing) shifts the pKa values of both the amine and acid groups, creating a "moving target" for ionization states.

This guide moves beyond generic advice. It provides a causal analysis of why your current method is failing and a self-validating protocol to fix it.

Module 1: The Resolution Ticket (Selectivity)

User Query:

"I am using a standard C18 column with an Acetonitrile/Water gradient. My isomers are co-eluting or showing only partial resolution (valley-to-peak ratio < 1.5). Changing the gradient slope didn't help."

Root Cause Analysis:

You are relying on hydrophobic subtraction . On a C18 column, separation is driven by hydrophobicity. Since your isomers differ only in the position of the chlorine atoms, their hydrophobic footprints are nearly identical. You cannot separate what the column cannot distinguish.

The Solution: Orthogonal Selectivity (The PFP Switch)

You must switch from a hydrophobic mechanism to one that exploits electronic and shape selectivity .

Recommendation: Switch to a Pentafluorophenyl (PFP) stationary phase.[1]

Why it works: The PFP ring is electron-deficient (Lewis acid) due to the five fluorine atoms. It engages in specific interactions that C18 cannot:

  • 
     Interactions:  The electron-deficient PFP ring attracts the electron-rich aromatic ring of your aminobenzoic acids.
    
  • Dipole-Dipole Interactions: The carbon-chlorine bonds in your analytes have strong dipoles that interact with the C-F dipoles of the stationary phase.

  • Shape Selectivity: PFP phases are more rigid than C18 chains, allowing them to discriminate between "ortho" and "meta" substitution patterns based on steric fit.

Data: Selectivity Comparison
FeatureC18 (Alkyl Chain)PFP (Pentafluorophenyl)Impact on Dichlorinated Isomers
Primary Mechanism Hydrophobicity (Dispersive)

, Dipole, H-Bonding
Critical: PFP separates based on electron density distribution, not just "greasiness."
Isomer Resolution Poor (

)
High (

)
PFP can resolve 2,4- vs 2,5- isomers that co-elute on C18.
Retention of Polars Low (elute near void)Moderate to HighPFP retains polar amines better, moving peaks away from the solvent front.
Workflow Visualization: Method Development Decision Tree

method_dev_flow cluster_logic Decision Logic Start START: Poor Resolution Check_pH Step 1: pH Screen (Acidic vs. Neutral) Start->Check_pH Check_Col Step 2: Stationary Phase (Selectivity Switch) Check_pH->Check_Col Resolution < 1.5 Success Optimized Method Check_pH->Success Resolution > 1.5 Check_Add Step 3: Mobile Phase (Additives/Buffer) Check_Col->Check_Add Tailing Issues Check_Col->Success Good Shape PFP_Node PFP / F5 Column (Pi-Pi Interaction) Check_Col->PFP_Node Switch to PFP Check_Add->Success

Caption: Logical workflow for troubleshooting resolution issues. Note the priority of Selectivity (Column) over Efficiency (Gradient).

Module 2: The pH Factor (Ionization Control)

User Query:

"My retention times are drifting, and peak widths are inconsistent between runs."

Root Cause Analysis:

Uncontrolled Ionization. Aminobenzoic acids are zwitterions.[2]

  • Acid Group (-COOH): pKa

    
     2.0 – 2.5 (Lowered by electron-withdrawing chlorines).
    
  • Amine Group (-NH2): pKa

    
     2.5 – 3.5 (Conjugate acid pKa is significantly lowered by chlorines compared to aniline's 4.6).
    

If your mobile phase pH is near these pKa values, the molecule constantly flips between ionized and neutral states inside the column. This causes peak broadening and retention drift.

The Protocol: "Locking" the Species

You must choose a pH that forces the molecule into a single dominant state.

Option A: Low pH (pH < 2.0) – Recommended for C18 [3]

  • State: Fully protonated (

    
     is neutral, 
    
    
    
    is positive).
  • Advantage: Suppresses silanol ionization (reducing tailing).

  • Reagent: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Note: Retention may decrease on C18 as the molecule becomes cationic (more polar).

Option B: Intermediate pH (pH 4.0 – 5.0) – Recommended for PFP

  • State: Anionic (

    
     is negative, 
    
    
    
    is neutral).
  • Advantage: Maximizes

    
     interactions on PFP columns (the neutral amine donates electrons to the ring, enhancing interaction with the electron-deficient PFP phase).
    
  • Reagent: 10-20 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

Experimental Protocol: pH Scouting

  • Prepare Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7).

  • Prepare Mobile Phase A2: 10mM Ammonium Acetate (pH 4.5).

  • Run the same gradient with both buffers.

  • Success Metric: Select the pH that provides the highest

    
     (separation factor) between the critical isomer pair.
    

Module 3: Peak Shape (Tailing)

User Query:

"I have separation, but the peaks are tailing badly (Asymmetry > 2.0). It's ruining my integration."

Root Cause Analysis:

Silanol Overload. Even on PFP columns, the base silica has residual silanols (


). At pH > 3, these deprotonate to 

. Your protonated amine (

) interacts electrostatically with these negative sites, causing "drag" or tailing.
Troubleshooting Steps
  • Increase Ionic Strength:

    • Weak buffers allow the analyte to "see" the silanols.

    • Action: Increase Ammonium Acetate concentration from 5mM to 20-25mM . The buffer ions will "mask" the silanols.

  • The "Sacrificial Base" (Legacy Method):

    • If using a UV method (non-MS), add Triethylamine (TEA) .

    • Action: Add 5mM TEA to the mobile phase. TEA binds to silanols more strongly than your analyte, effectively "capping" the active sites.

  • Modern Column Tech:

    • Ensure you are using a "Type B" ultra-pure silica or a "Hybrid" particle (e.g., Ethylene Bridged Hybrid). These have significantly fewer acidic silanols than older silica generations.

Summary of Recommendations

IssuePrimary FixSecondary Fix
Co-eluting Isomers Switch to PFP Column (Selectivity)Optimize pH for

interaction
Drifting Retention Buffer Capacity (Use 20mM Amm. Acetate)Check pH vs. pKa (Avoid pKa

1)
Peak Tailing Increase Ionic Strength Lower pH to < 2.5 (Suppress Silanols)

References

  • Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link

  • YMC Co., Ltd. (2013). Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). YMC Technical Notes. Link

  • Restek Corporation. (2020). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek ChromaBLOGraphy.[5] Link

  • PubChem. (2025).[6] 4-Aminobenzoic Acid: Chemical and Physical Properties. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard Reference for HPLC Theory).

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Assays with 2-Amino-3,5-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing derivatives of 2-Amino-3,5-dichlorobenzoic acid. This guide is designed to provide in-depth, scientifically-grounded troubleshooting advice for a common yet frustrating issue: lower-than-expected biological activity in your assays. As scientists, we understand that an unexpected negative result is not an endpoint, but a data point guiding us toward a more robust experimental design. This document follows a logical diagnostic workflow, starting with the compound itself and expanding to its interaction with the complex biological system of your assay.

Part 1: Initial Checks: Is Your Compound the Culprit?

Before questioning the biological hypothesis, we must first validate our primary tool—the compound. Issues with solubility, stability, and purity are the most frequent causes of low or inconsistent bioactivity.

Q1: I've meticulously prepared my dilutions, but my this compound derivative shows weak or no activity. What is the very first thing I should check?

A1: Compound Solubility. The single most critical factor to verify is whether your compound is fully dissolved in the final assay medium at the tested concentrations. The parent compound, this compound, is only slightly soluble in water[1]. While derivatives may have improved properties, this chemical scaffold is prone to solubility challenges in aqueous buffers.

The Causality: Many researchers dissolve their compounds in a 100% organic solvent like DMSO to create a high-concentration stock, which is then serially diluted into an aqueous assay buffer. While soluble at 10-50 mM in DMSO, the compound can immediately precipitate when the solvent environment abruptly changes to >99% aqueous buffer. This phenomenon, known as "crashing out," means the actual concentration of dissolved, active compound is far lower than the nominal concentration you calculated.

Workflow: Diagnosing and Solving Solubility Issues

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution & Observation cluster_2 Step 3: Decision cluster_3 Step 4: Action Stock Prepare High-Conc. Stock in 100% DMSO Dilute Dilute stock to highest assay concentration in buffer Stock->Dilute Vortex Vortex/Mix Thoroughly Dilute->Vortex Incubate Incubate at assay temperature (e.g., 37°C) Vortex->Incubate Inspect Visually inspect for precipitate/cloudiness Incubate->Inspect Decision Is precipitate visible? Inspect->Decision Proceed Proceed with assay. Solubility is likely OK. Decision->Proceed No Troubleshoot Troubleshoot Solubility: - Lower top concentration - Use solubilizing excipients - Test alternative solvents Decision->Troubleshoot Yes G cluster_losses Factors Reducing Available Compound Nominal Nominal Concentration (What you add) Precipitation Precipitation (Poor Solubility) Nominal->Precipitation Degradation Degradation (Instability) Nominal->Degradation ProteinBinding Serum Protein Binding Nominal->ProteinBinding Adsorption Nonspecific Adsorption (to plastic) Nominal->Adsorption Bioavailable Bioavailable 'Free' Concentration (What the cells see) Precipitation->Bioavailable - Degradation->Bioavailable - ProteinBinding->Bioavailable - Adsorption->Bioavailable - Target Biological Target (e.g., Receptor, Enzyme) Bioavailable->Target Effect Biological Effect Target->Effect

Caption: Factors that reduce the nominal compound concentration.

Q4: How critical is the choice of buffer and the precise pH of my assay medium?

A4: It is extremely critical. The pH of the medium can influence both the compound's properties and the biological target's function.

The Causality:

  • Compound Ionization: this compound has a pKa of 4.20.[1] At physiological pH (~7.4), the carboxylic acid group will be deprotonated (negatively charged). This change in charge state compared to the neutral form can dramatically affect its ability to cross cell membranes and bind to its target.

  • Target Conformation: The activity of proteins (enzymes, receptors) is highly dependent on pH, which affects the ionization state of amino acid residues and can alter protein conformation and function.[2]

  • Buffer Interactions: Some common biological buffers can interact with your system. For example, Tris buffer is known to be toxic to some cells and can chelate metal ions, which might be important for your target's activity.[3] Phosphate buffers can sometimes precipitate with divalent cations (like Ca²⁺) present in the media.[4]

Buffer pKa at 25°C Useful pH Range Notes
HEPES 7.486.8 - 8.2Good's buffer; common for cell culture. Low metal binding.[3]
PBS 7.2 (for H₂PO₄⁻)~7.0 - 7.6Can precipitate with Ca²⁺/Mg²⁺. Buffer capacity is modest.
Tris 8.067.5 - 9.0pH is highly temperature-dependent. Can be toxic to some cells.[3][4]
MOPS 7.146.5 - 7.9Another Good's buffer. Should not be autoclaved with sugars.

Table 1: Properties of common biological buffers. Always adjust the pH at the temperature you will be using for your experiment.[4]

Part 3: Investigating Cellular and Mechanistic Factors

If the compound and assay environment have been validated, the final area of investigation is the interaction with the cellular system itself.

Q5: My compound is potent in a biochemical (cell-free) assay but shows no activity in a cell-based assay. What does this suggest?

A5: This classic discrepancy almost always points to a lack of cellular uptake. For a compound to act on an intracellular target, it must first cross the plasma membrane. If it cannot get into the cell, it cannot work, regardless of its intrinsic potency.

The Causality: Cell membranes are lipid bilayers that form a formidable barrier to charged or highly polar molecules. The properties of your derivative (e.g., charge, size, lipophilicity) will dictate its ability to passively diffuse across the membrane or be actively transported.

Experimental Verification: A cellular uptake assay is required to confirm this. The general principle involves incubating live cells with the compound, thoroughly washing the cells to remove any compound just stuck to the outside, and then lysing the cells and measuring the intracellular concentration of the compound, typically via LC-MS.[5]

Q6: At higher concentrations, my compound appears to be cytotoxic, which complicates the interpretation of my specific bioactivity assay. How can I differentiate these effects?

A6: You must run a counter-screen for cytotoxicity in parallel. It's essential to distinguish between a compound that is specifically modulating a biological pathway and one that is causing a general decline in cell health or outright cell death.

The Causality: Many compounds can induce cytotoxicity through non-specific mechanisms, such as membrane disruption. An assay measuring a specific endpoint (e.g., reporter gene expression) will show a dose-dependent decrease in signal if the cells are dying, which can be easily misinterpreted as specific inhibition.

Recommended Protocol: The Lactate Dehydrogenase (LDH) release assay is a reliable method for measuring cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage (necrosis).[6] By measuring LDH activity in your supernatant, you can quantify cell death and define a non-toxic concentration range for your primary bioactivity assay.

Part 4: Key Experimental Protocols
Protocol 1: Assessing Compound Solubility in Assay Media
  • Prepare a 2X final concentration of your compound in the complete assay medium. For example, if your highest assay concentration is 100 µM, prepare a 200 µM solution.

  • Prepare a "vehicle" control using the same concentration of DMSO (or other solvent) in the medium.

  • Incubate both solutions under exact assay conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes.

  • Visually inspect both tubes against a dark background. Look for any signs of cloudiness, haziness, or crystalline precipitate in the compound-treated tube that is not present in the vehicle control.

  • For a more sensitive measurement, transfer the solutions to a 96-well plate and measure light scattering at a wavelength between 400-600 nm using a plate reader. A significant increase in signal over the vehicle control indicates precipitation.

Protocol 2: General Protocol for a Cell-Based Uptake Assay

This protocol is a general guideline and must be optimized for your specific cell line and compound.

  • Seed cells in a multi-well plate (e.g., 24-well) and grow to near confluence.[7]

  • Aspirate the growth medium and wash the cells once with a pre-warmed buffer (e.g., HBSS-HEPES, pH 7.4).

  • Add the compound, diluted to the final concentration in the assay buffer, to the cells. Incubate for a predetermined time interval (e.g., 30 minutes) at 37°C.[7]

  • To stop the uptake, rapidly aspirate the compound-containing buffer and immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.[7][8]

  • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or a solution of 0.1% Triton X-100).[6][8]

  • Collect the cell lysate.

  • Quantify the concentration of your compound in the lysate using a validated LC-MS/MS method.

  • In a parallel set of wells, determine the total protein concentration of the lysate (e.g., using a BCA assay) to normalize the amount of compound taken up per milligram of cell protein.[8]

References
  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. National Center for Biotechnology Information (PMC). [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. MDPI. [Link]

  • Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester. YouTube. [Link]

  • Determination of Cellular Uptake and Endocytic Pathways. National Center for Biotechnology Information (PMC). [Link]

  • Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. National Center for Biotechnology Information (PMC). [Link]

  • Cellular Uptake Assay Data Collection. DOJINDO LABORATORIES. [Link]

  • Stability Issues in Bioanalysis: New Case Studies. AAPS. [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS. [Link]

  • Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. National Center for Biotechnology Information (PMC). [Link]

  • Principles Involved in Bioassay by different Methods. Research Journal of Biology. [Link]

  • Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays. National Center for Biotechnology Information (PMC). [Link]

  • Strengths and weaknesses of long-term bioassays. PubMed. [Link]

  • In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. PubMed. [Link]

  • Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. National Center for Biotechnology Information (PMC). [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. MDPI. [Link]

  • Testing for drug-human serum albumin binding using fluorescent probes and other methods. National Center for Biotechnology Information (PMC). [Link]

  • Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. National Center for Biotechnology Information (PMC). [Link]

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. MDPI. [Link]

  • Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Hopax Fine Chemicals. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Amino-3,5-dichlorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomerism in Biological Function

The substitution pattern of functional groups on an aromatic ring is a fundamental determinant of a molecule's biological activity. In the case of aminodichlorobenzoic acids, the specific placement of the amino and chlorine groups dramatically alters the compound's interaction with biological targets, leading to a diverse array of functions ranging from antifungal and antibacterial to herbicidal and potential anticancer activities. This guide will explore the known biological activities of 2-Amino-3,5-dichlorobenzoic acid and its key isomers, providing a comparative analysis of their efficacy and underlying mechanisms of action.

Comparative Biological Activity: A Tale of Two Isomers

The biological activities of the isomers of aminodichlorobenzoic acid are strikingly different, highlighting the profound impact of substituent positioning on pharmacological outcomes. While this compound and its derivatives are primarily associated with antimicrobial properties, its isomer, 3-Amino-2,5-dichlorobenzoic acid, is a well-established herbicide.[1]

IsomerPrimary Biological ActivitySecondary/Potential Activities
This compound Antifungal, Antibacterial-
3-Amino-2,5-dichlorobenzoic acid (Chloramben) Herbicidal (Auxin mimic)-
2-Amino-4,6-dichlorobenzoic acid Antimicrobial, Plant growth regulator-
4-Amino-2,6-dichlorobenzoic acid Data not readily available-
2-Amino-3-chlorobenzoic acid (Analogue) Anticancer, Antibacterial-

Antifungal and Antibacterial Activity of 2-Amino-Substituted Dichlorobenzoic Acids

Derivatives of 2-aminobenzoic acid have demonstrated notable efficacy against fungal and bacterial pathogens.[2][3] This activity is attributed to their ability to disrupt essential cellular processes in microorganisms.

Experimental Data: Antifungal Efficacy
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density at 600 nm.

Herbicidal Activity of 3-Amino-2,5-dichlorobenzoic Acid (Chloramben)

3-Amino-2,5-dichlorobenzoic acid, commercially known as Chloramben, is a selective pre-emergence herbicide.[1] Its mechanism of action is well-characterized and involves mimicking the plant hormone auxin.[5][6]

Mechanism of Action: Auxin Mimicry

Auxin herbicides, including Chloramben, disrupt normal plant growth by binding to and over-stimulating auxin receptors, such as the TIR1/AFB family of F-box proteins.[5][7] This leads to a cascade of downstream events, including:

  • Uncontrolled Gene Expression: The binding of the auxin mimic to the receptor leads to the degradation of Aux/IAA transcriptional repressors, resulting in the uncontrolled expression of auxin-responsive genes.

  • Ethylene Production and ABA Accumulation: The overstimulation of auxin pathways can lead to increased production of the stress hormone ethylene and the accumulation of abscisic acid (ABA), which further disrupts normal physiological processes.[5]

  • Disrupted Growth and Development: The hormonal imbalance leads to epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.[8]

Auxin_Herbicide_Mechanism cluster_Cell Plant Cell Auxin_Herbicide 3-Amino-2,5-dichlorobenzoic acid (Auxin Mimic) Receptor Auxin Receptor (TIR1/AFB) Auxin_Herbicide->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Cellular_Response Uncontrolled Growth Epinasty Plant Death Auxin_Genes->Cellular_Response Leads to Cytotoxicity_Mechanism cluster_Cell_Cancer Cancer Cell Compound 2-Amino-3-chlorobenzoic acid PI3K_AKT PI3K/AKT Pathway Compound->PI3K_AKT Inhibits Apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax) Compound->Apoptotic_Proteins Upregulates Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) PI3K_AKT->Anti_Apoptotic Suppresses Caspases Caspase Cascade Apoptotic_Proteins->Caspases Activates Anti_Apoptotic->Caspases Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Executes

Proposed apoptotic pathway induced by 2-amino-3-chlorobenzoic acid.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The distinct biological activities of the aminodichlorobenzoic acid isomers underscore key structure-activity relationships:

  • Position of the Amino Group: The position of the amino group is critical. An amino group at the 2-position appears to favor antimicrobial and potentially anticancer activities, while an amino group at the 3-position is associated with herbicidal activity.

  • Role of Chlorine Atoms: The presence and position of the chlorine atoms are crucial for potency. In the case of auxin mimic herbicides, the specific chlorine substitution pattern on the aromatic ring is known to influence receptor binding and overall efficacy. For antimicrobial activity, the electron-withdrawing nature of the chlorine atoms can enhance the molecule's ability to interact with biological targets.

Conclusion and Future Directions

This guide has highlighted the significant impact of isomerism on the biological activity of this compound and its related compounds. The available data clearly demonstrate that subtle changes in the substitution pattern on the benzoic acid ring can switch the compound's primary function from an antimicrobial agent to a potent herbicide. While this guide provides a comparative overview based on current literature, there is a clear need for direct, head-to-head comparative studies of all dichlorinated aminobenzoic acid isomers across a range of biological assays. Such studies, providing quantitative data like IC50 values for various activities, would be invaluable for elucidating more precise structure-activity relationships and for guiding the rational design of new, highly selective, and potent therapeutic agents, agrochemicals, and research tools.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 2-Amino-3,5-dichlorobenzoic acid, an important intermediate and potential impurity in active pharmaceutical ingredients (APIs), the assurance that analytical methods are robust, reliable, and interchangeable is paramount. This guide provides an in-depth technical comparison and cross-validation framework for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), applied to the analysis of this compound.

Our narrative will delve into the causality behind experimental choices, presenting protocols that are inherently self-validating. We will explore a scenario where a laboratory aims to introduce a new GC-MS method as an alternative to a well-established HPLC method, necessitating a thorough cross-validation to ensure the congruency of results.

The Imperative of Method Cross-Validation

Analytical method cross-validation is the process of demonstrating that two or more distinct analytical methods are equivalent for the intended purpose. This becomes critical when:

  • A new method is introduced to replace an existing one.

  • Data from different laboratories using different methods need to be compared.

  • A method is transferred between different laboratories or instruments.

The objective is to ensure that the analytical results are independent of the method used, thereby guaranteeing consistency and reliability of data throughout the lifecycle of a drug product.

Comparative Overview: HPLC vs. GC-MS for this compound Analysis

The choice between HPLC and GC-MS for the analysis of this compound is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Analyte Suitability Ideal for non-volatile or thermally labile compounds. This compound can be analyzed directly.Requires analytes to be volatile and thermally stable. Derivatization is necessary for polar compounds like amino acids.
Derivatization Generally not required.Mandatory to increase volatility and thermal stability.
Sensitivity Good, can be enhanced with sensitive detectors (e.g., DAD, Fluorescence, MS).Typically offers very high sensitivity and selectivity, especially with selected ion monitoring (SIM).
Specificity Good, based on retention time and UV spectrum. Co-elution can be a challenge.Excellent, based on both retention time and mass spectrum, providing a high degree of confidence in identification.

Experimental Design: A Cross-Validation Protocol

This guide outlines a comprehensive cross-validation study to compare a validated stability-indicating HPLC-UV method with a newly developed and validated GC-MS method for the quantification of this compound.

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Part 1: Stability-Indicating HPLC-UV Method

The development of a stability-indicating method is crucial to separate the main analyte from its potential degradation products.[1] Forced degradation studies are performed to generate these products and demonstrate the method's specificity.[2]

Forced Degradation Study Protocol
  • Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 1N HCl at 80°C for 8 hours.

  • Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 1N NaOH at 80°C for 8 hours.

  • Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 72 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 48 hours.

Proposed HPLC Method Parameters

This method is adapted from a validated method for a structurally similar compound, 2,3-dichlorobenzoic acid.[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.01 M Ammonium Acetate buffer (pH 2.5 with formic acid) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

HPLC Method Validation Protocol (as per ICH Q2(R1))[4][5]

Caption: Key parameters for analytical method validation.

  • Specificity: Analyze blank, placebo, and spiked samples with this compound and its degradation products. Ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of this compound. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[4]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The results should remain unaffected by minor variations.

Part 2: GC-MS Method with Derivatization

Due to the polar nature of the amino and carboxylic acid groups, this compound is not sufficiently volatile for direct GC analysis.[6] Derivatization is therefore a mandatory step. Silylation is a common and effective derivatization technique for amino acids.[6]

Derivatization Protocol: Silylation
  • Sample Preparation: Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.

  • Derivatization Reaction: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction Conditions: Heat the mixture at 70°C for 30 minutes in a sealed vial.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Proposed GC-MS Method Parameters
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

GC-MS Method Validation Protocol

The validation of the GC-MS method will follow the same principles as the HPLC method, with particular attention to the consistency of the derivatization step.[7]

Part 3: Cross-Validation and Statistical Analysis

Once both the HPLC and GC-MS methods are individually validated, a cross-validation study is performed.[8]

Cross-Validation Experimental Protocol
  • Sample Selection: A minimum of 10 representative samples, including placebo spiked at different concentrations and samples from forced degradation studies, should be selected.

  • Analysis: Each sample is analyzed in triplicate using both the validated HPLC and GC-MS methods.

  • Data Collection: The quantitative results for this compound from both methods are recorded.

Statistical Comparison of Methods

A simple comparison of the mean values is insufficient. A more rigorous statistical analysis is required to demonstrate the equivalence of the two methods.[9]

  • Student's t-test: Can be used to compare the mean results of the two methods. A non-significant difference suggests that the methods are producing similar mean values.

  • Bland-Altman Plot: This is a graphical method to plot the difference between the two measurements for each sample against the average of the two measurements. It provides a visual representation of the agreement between the two methods. The plot should show that most of the data points lie within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

Acceptance Criteria for Cross-Validation

The acceptance criteria for the cross-validation should be pre-defined in the validation protocol. A common acceptance criterion is that the percentage difference between the results obtained by the two methods for each sample should not exceed a certain limit, for example, ±15%.[10]

Expected Performance Comparison

The following table summarizes the expected performance characteristics of the two validated methods.

Validation ParameterHPLC-UVGC-MSAcceptance Criteria
Specificity Demonstrated through forced degradation studies.High, based on retention time and mass spectrum.No interference at the analyte's retention time.
Linearity (r²) > 0.999> 0.999≥ 0.999
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%98.0 - 102.0%
Precision (RSD) < 1.5%< 2.0%≤ 2.0%
LOQ (µg/mL) ~0.1~0.01To be determined and justified.

Conclusion

This guide has provided a comprehensive framework for the comparison and cross-validation of HPLC and GC-MS methods for the analysis of this compound. By adhering to the principles of scientific integrity and regulatory guidelines, laboratories can confidently establish the equivalence of analytical methods. The detailed protocols and validation parameters outlined herein serve as a robust starting point for researchers, scientists, and drug development professionals to ensure the generation of high-quality, reliable, and consistent analytical data. The successful cross-validation of these two powerful techniques provides flexibility in laboratory operations and reinforces the certainty of analytical results, which is fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

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validating the inhibitory mechanism of action of 2-Amino-3,5-dichlorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary: The Anion Channel Challenge

2-Amino-3,5-dichlorobenzoic acid (ADBA) derivatives represent a privileged scaffold in medicinal chemistry, sharing significant structural homology with the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and classic chloride channel blockers like NPPB and DPC . While these derivatives show promise as potent inhibitors of Calcium-Activated Chloride Channels (CaCCs) and Voltage-Gated Chloride Channels (ClC) , their validation is often plagued by off-target effects, particularly mitochondrial uncoupling and intracellular calcium mobilization.

This guide outlines a rigorous, self-validating framework to characterize the Mechanism of Action (MoA) of ADBA derivatives. We move beyond simple IC50 generation to a multi-parametric comparison against industry standards NPPB , Niflumic Acid (NFA) , and DIDS , ensuring your lead compounds are validated with high scientific integrity.

Part 1: The Mechanistic Landscape & Comparative Profiling

To validate your ADBA derivatives, you must benchmark them against established blockers. The 3,5-dichloro substitution pattern typically enhances lipophilicity, potentially increasing potency but also the risk of non-specific membrane intercalation compared to the benchmarks.

Table 1: Comparative Profile of Anion Channel Blockers
FeatureADBA Derivatives (Target Class)NPPB (Standard)Niflumic Acid (NFA) DIDS (Control)
Primary Target CaCCs (TMEM16A), ClC FamilyBroad Spectrum Cl⁻ ChannelsCaCCs, COX-2Anion Exchangers (AE1)
Binding Site Putative Pore / AllostericIntracellular Pore VestibulePore / Lipid InterfaceExtracellular / Irreversible
Reversibility Reversible (Washout < 5 min)ReversibleReversibleIrreversible (Covalent)
Voltage Dependence High (Voltage-dependent block)HighModerateLow
Key Liability Potential Mitochondrial UncouplingProtonophore (Uncouples Mitochondria)Ca²⁺ Release (Sarcoplasmic Reticulum)Non-specific protein binding
Validation Assay Whole-Cell Patch ClampYFP-Halide QuenchPatch Clamp / Ca²⁺ ImagingRBC Lysis / Flux Assay

Critical Insight: Unlike DIDS, which binds covalently, ADBA derivatives typically act as open-channel blockers. However, you must distinguish true channel blockade from the "protonophore effect" seen with NPPB, where the compound shuttles protons across the membrane, altering pH and indirectly affecting channel function.

Part 2: Experimental Validation Framework

Workflow Visualization

The following diagram illustrates the logical flow for validating ADBA derivatives, filtering out false positives caused by mitochondrial toxicity or calcium artifacts.

ValidationWorkflow cluster_Mechanistic Mechanistic Validation (Electrophysiology) cluster_Specificity Liability Exclusion (Crucial) Start ADBA Derivative Library Screen Primary Screen: YFP-H148Q Halide Quench Start->Screen Hit Hit Identification (>50% Inhibition) Screen->Hit High Potency Patch Whole-Cell Patch Clamp (Voltage Ramp -100 to +100 mV) Hit->Patch Washout Reversibility Test (Perfusion Washout) Patch->Washout IVCurve I-V Relationship Analysis (Rectification Check) Washout->IVCurve Mito Mitochondrial Uncoupling Assay (Seahorse / ATP levels) IVCurve->Mito Confirm Block CaRelease Intracellular Ca2+ Imaging (Fluo-4 AM in 0 Ca2+) Mito->CaRelease Discard Discard / Optimize Mito->Discard Protonophore activity Valid Validated Cl- Channel Blocker CaRelease->Valid No Ca2+ spike No ATP drop CaRelease->Discard Off-target effects

Figure 1: Step-wise validation workflow to distinguish true channel inhibition from off-target toxicity.

Protocol 1: High-Throughput Flux Assay (YFP-H148Q)

The Industry Standard for Primary Screening.

Rationale: Chloride channels are permeable to Iodide (I⁻). The YFP-H148Q mutant fluorescence is quenched by I⁻. Blockers prevent I⁻ influx, preserving fluorescence.

  • Cell Line: HEK293 stably expressing YFP-H148Q and the target channel (e.g., TMEM16A).

  • Seeding: 20,000 cells/well in 96-well black-walled plates. Incubate 24h.

  • Compound Addition: Wash cells with PBS. Add ADBA derivatives (0.1 - 100 µM) in Chloride-free gluconate buffer. Incubate 10 min.

  • Activation: Inject Iodide-containing buffer (NaI 140 mM) + Agonist (e.g., Ionomycin if testing CaCCs).

  • Readout: Measure fluorescence decay (Ex 515 nm / Em 527 nm) over 20 seconds.

  • Data Analysis: Calculate slope of fluorescence decay. Compare % inhibition vs. NPPB (100 µM) positive control.

Protocol 2: Gold Standard Electrophysiology (Whole-Cell Patch Clamp)

Required for Mechanistic Confirmation.

Rationale: Flux assays cannot distinguish between pore blocking and allosteric modulation. Patch clamp resolves the voltage-dependence of the ADBA derivative.

  • Pipette Solution (Intracellular): NMDG-Cl (to isolate Cl⁻ currents), 10 mM EGTA, and defined free Ca²⁺ (e.g., 500 nM for CaCCs).

  • Bath Solution (Extracellular): NMDG-Cl (140 mM), 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES.

  • Protocol:

    • Establish GΩ seal and break-in.

    • Hold at 0 mV.

    • Apply Voltage Ramps from -100 mV to +100 mV (500 ms duration) every 5 seconds.

  • Application: Peruse ADBA derivative via gravity-fed system.

  • Analysis:

    • Voltage Dependence: If inhibition is stronger at positive potentials (+80 mV) than negative potentials, the ADBA derivative likely binds deep within the pore (sensing the electric field).

    • Reversibility: Wash with control buffer for 5 mins. If current does not recover, suspect lipophilic accumulation (common with dichlorobenzoic acid scaffolds).

Part 3: Troubleshooting & Liability Exclusion

The "NPPB Effect" (Mitochondrial Uncoupling)

Many researchers falsely identify ADBA derivatives as channel blockers because they observe reduced cellular activity.

  • The Trap: Structurally similar compounds (like NPPB) act as protonophores, uncoupling oxidative phosphorylation.[1] This depletes ATP, which indirectly shuts down ATP-dependent ion channels or transporters.

  • The Test: Use a Seahorse XF Analyzer or a simple ATP luminescence assay. If your ADBA derivative causes a rapid drop in Oxygen Consumption Rate (OCR) independent of the channel target, it is a mitochondrial toxin, not a specific blocker.

The "Niflumic Acid Effect" (Calcium Release)[3][4]
  • The Trap: Niflumic acid can trigger Ca²⁺ release from the Sarcoplasmic Reticulum. If your target is a Ca²⁺-activated channel, this can cause a biphasic response (initial activation followed by desensitization), confusing the MoA.

  • The Test: Perform Ca²⁺ imaging (Fluo-4) in calcium-free extracellular buffer . If the addition of your ADBA derivative causes a fluorescence spike, it is mobilizing internal calcium stores.

Part 4: Visualizing the Mechanism of Action

The following diagram details the specific interaction model for a typical pore-blocking ADBA derivative compared to an allosteric modulator.

MOA_Detail Ligand ADBA Derivative Site_Pore Pore Binding Site (Voltage Dependent) Ligand->Site_Pore High Affinity (+ Potentials) Site_Allosteric Allosteric Site (Voltage Independent) Ligand->Site_Allosteric Low Affinity Channel_Open Channel OPEN (Cl- Influx) Channel_Open->Site_Pore Access Channel_Blocked Channel BLOCKED (Steric Hindrance) Site_Pore->Channel_Blocked Occlusion Site_Allosteric->Channel_Blocked Conformational Change

Figure 2: Mechanistic differentiation. ADBA derivatives typically favor the Pore Binding pathway, exhibiting voltage-dependent block.

References

  • Lukacs, G. L., et al. (1991).[2] "The chloride channel blocker 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells."[1][2] FEBS Letters.

  • Piper, A. S., et al. (2002). "The Cl- channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells." British Journal of Pharmacology.

  • Liantonio, A., et al. (2007). "Molecular requisites for drug binding to muscle CLC-1 chloride channels." Proceedings of the National Academy of Sciences.

  • Verkman, A. S., & Galietta, L. J. (2009). "Chloride channels as drug targets."[2][3] Nature Reviews Drug Discovery.

Sources

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